An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Methoxyphenyl)-2,4-dinitroaniline
This guide provides a comprehensive technical overview for the synthesis and detailed characterization of N-(4-Methoxyphenyl)-2,4-dinitroaniline, a compound of interest in various chemical research domains. This document...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive technical overview for the synthesis and detailed characterization of N-(4-Methoxyphenyl)-2,4-dinitroaniline, a compound of interest in various chemical research domains. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural insights and foundational scientific principles.
Introduction and Significance
N-(4-Methoxyphenyl)-2,4-dinitroaniline, also known as 2,4-Dinitro-4'-methoxydiphenylamine, is a diarylamine derivative. The structural amalgamation of an electron-rich p-methoxyphenyl group and a significantly electron-deficient 2,4-dinitrophenyl moiety imparts unique electronic and chemical properties to the molecule. These characteristics make it a valuable intermediate in the synthesis of more complex organic molecules, including potential pharmaceutical agents and materials for optical applications. Understanding its synthesis and thorough characterization is paramount for ensuring purity, predicting reactivity, and establishing a baseline for further derivatization.
Synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline
The synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in aromatic chemistry, where a nucleophile displaces a leaving group on an aromatic ring.[1] The viability of this pathway is critically dependent on the electronic nature of the aromatic ring; the presence of strong electron-withdrawing groups is essential to activate the ring towards nucleophilic attack.[1][2]
Underlying Principle: The SNAr Mechanism
The reaction proceeds via an addition-elimination mechanism.[2] The key features are:
Activation: The two nitro (-NO₂) groups on the 1-chloro-2,4-dinitrobenzene ring are powerful electron-withdrawing groups. They significantly reduce the electron density of the aromatic ring, making the carbon atom attached to the chlorine atom highly electrophilic and susceptible to attack by a nucleophile.[1][3]
Nucleophilic Attack: The amino group (-NH₂) of p-anisidine acts as the nucleophile, attacking the electrophilic carbon atom. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro groups, which provides substantial stabilization.[1][3]
Elimination: The final step involves the departure of the chloride ion, a good leaving group, which re-establishes the aromaticity of the ring and yields the final product.[2]
The overall reaction is illustrated in the workflow diagram below.
Caption: Synthesis workflow for N-(4-Methoxyphenyl)-2,4-dinitroaniline.
Detailed Experimental Protocol
This protocol is a robust procedure for the laboratory-scale synthesis of the target compound.
Reagents and Materials:
Reagent/Material
Molecular Formula
Molar Mass ( g/mol )
Quantity
1-Chloro-2,4-dinitrobenzene
C₆H₃ClN₂O₄
202.55
1.0 g
p-Anisidine
C₇H₉NO
123.15
Equimolar amount
Ethanol (95%)
C₂H₅OH
46.07
15 mL
Round-bottom flask
-
-
50 mL
Reflux condenser
-
-
-
Heating mantle
-
-
-
Buchner funnel and flask
-
-
-
Filter paper
-
-
-
Procedure:
Reaction Setup: In a 50 mL round-bottom flask, combine 1.0 g of 1-chloro-2,4-dinitrobenzene and an equimolar amount of p-anisidine.
Solvent Addition: Add 15 mL of 95% ethanol to the flask.[4] Ethanol serves as a suitable solvent that dissolves the reactants and facilitates the reaction.
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for approximately 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate out of the solution as crystals.
Purification: Collect the crude product by suction filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials. For further purification, recrystallize the product from ethanol.
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Comprehensive Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of the synthesized N-(4-Methoxyphenyl)-2,4-dinitroaniline.
Spectroscopic Analysis
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[5] The spectrum of N-(4-Methoxyphenyl)-2,4-dinitroaniline is expected to show characteristic absorption bands.
Expected FT-IR Data:
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
3300-3400
N-H Stretch
Secondary Amine
~3100
C-H Stretch
Aromatic
~1600, ~1475
C=C Stretch
Aromatic Ring
1590-1500 & 1390-1300
N-O Asymmetric & Symmetric Stretch
Nitro Group
~1240
C-O Asymmetric Stretch
Methoxy Group
~1035
C-O Symmetric Stretch
Methoxy Group
~1290
C-N Stretch
Aromatic Amine
Data is based on typical values for these functional groups.[5]
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and chemical environment of the hydrogen and carbon atoms, respectively.
Expected ¹H NMR Data (in CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~3.8
Singlet
3H
-OCH₃
~6.9
Multiplet
4H
Protons on the methoxyphenyl ring
~7.2-8.8
Multiplets
3H
Protons on the dinitrophenyl ring
~9.5
Singlet
1H
N-H
Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extensive conjugation in N-(4-Methoxyphenyl)-2,4-dinitroaniline is expected to result in strong absorption in the UV-Vis region. The absorption maximum for 2,4-dinitroaniline is around 346 nm, and a similar absorption profile is anticipated for the title compound.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) should correspond to the molecular weight of N-(4-Methoxyphenyl)-2,4-dinitroaniline (289.24 g/mol ).[7] Gas chromatography-mass spectrometry (GC-MS) can be employed for this analysis.[8][9]
Thermal Analysis
Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to investigate the thermal stability of the compound.[10][11] TGA would reveal the decomposition temperature, while DSC would show the melting point and any other thermal transitions.
Caption: Comprehensive characterization workflow for the synthesized compound.
Safety Considerations
1-Chloro-2,4-dinitrobenzene: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
p-Anisidine: This compound is toxic and should be handled with care, using appropriate PPE.
Ethanol: Ethanol is flammable. Keep away from open flames and ignition sources.
Conclusion
This guide has detailed a reliable method for the synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline via a nucleophilic aromatic substitution reaction. The provided characterization techniques form a comprehensive suite of analytical methods to confirm the identity, structure, and purity of the synthesized compound. Adherence to the outlined protocols and safety precautions will enable researchers to successfully prepare and validate this valuable chemical intermediate for its diverse applications.
References
PubChem. 2,4-Dinitro-4'-methoxydiphenylamine. National Center for Biotechnology Information. [Link]
PubMed. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. [Link]
Elsevier. Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP). [Link]
"physical and chemical properties of N-(4-Methoxyphenyl)-2,4-dinitroaniline"
An In-depth Technical Guide to the Physical and Chemical Properties of N-(4-Methoxyphenyl)-2,4-dinitroaniline Introduction N-(4-Methoxyphenyl)-2,4-dinitroaniline is a substituted diphenylamine compound characterized by t...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Physical and Chemical Properties of N-(4-Methoxyphenyl)-2,4-dinitroaniline
Introduction
N-(4-Methoxyphenyl)-2,4-dinitroaniline is a substituted diphenylamine compound characterized by the presence of a p-methoxyphenyl group and a 2,4-dinitrophenyl group linked by a secondary amine. As a member of the dinitroaniline class of molecules, it possesses a unique electronic structure arising from the interplay between the electron-donating methoxy group and the strongly electron-withdrawing nitro groups. This electronic arrangement imparts distinct physical and chemical properties that are of significant interest in various fields, including materials science and as an intermediate in the synthesis of more complex molecules like dyes and pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of its core properties, synthesis, and spectral characteristics, designed for researchers and professionals in the chemical sciences.
Molecular Identity and Structure
Accurate identification is the foundation of all chemical research. N-(4-Methoxyphenyl)-2,4-dinitroaniline is cataloged under several identifiers across chemical databases.
Caption: 2D structure of N-(4-Methoxyphenyl)-2,4-dinitroaniline.
Physical Properties
The physical state and solubility of a compound are critical parameters for its application, handling, and formulation. The properties of N-(4-Methoxyphenyl)-2,4-dinitroaniline are summarized below.
The compound's very low water solubility (1.5 µg/mL) is consistent with its largely nonpolar aromatic structure. The calculated XLogP3 value of 3.7 further indicates its lipophilic nature, suggesting higher solubility in organic solvents than in aqueous media.[3][5] Its high molecular weight and polar nitro groups contribute to strong intermolecular forces, predicting it to be a solid at room temperature with a relatively high melting point, a common characteristic for dinitroaniline derivatives.[7]
A primary and well-established method for synthesizing N-aryl-2,4-dinitroanilines is through the nucleophilic aromatic substitution (SNAᵣ) reaction. This pathway is highly effective due to the electronic nature of the reactants. The substrate, 1-chloro-2,4-dinitrobenzene, is exceptionally reactive towards nucleophiles. The two nitro groups are powerful electron-withdrawing groups that stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. The nucleophile, p-anisidine (4-methoxyaniline), features an electron-donating methoxy group that increases the nucleophilicity of the amino group.
Caption: Synthetic workflow for N-(4-Methoxyphenyl)-2,4-dinitroaniline.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for similar compounds.[8]
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-chloro-2,4-dinitrobenzene (1.0 eq) and p-anisidine (1.1 eq).
Solvent and Base Addition: Add ethanol as the solvent to create a slurry. Add a mild base, such as sodium bicarbonate (1.5 eq), to neutralize the HCl byproduct generated during the reaction.
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution.
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted starting materials and salts.
Recrystallization: For higher purity, recrystallize the product from a suitable solvent system, such as ethanol/water. The pure compound should be obtained as yellow crystals.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the molecular structure and understanding the electronic properties of the compound. While specific experimental spectra for this exact molecule are not widely published, its characteristic features can be reliably predicted based on its functional groups and the analysis of structurally similar compounds.[9][10]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.
N-H Stretching: A sharp to medium absorption band is expected in the region of 3300-3400 cm⁻¹. The position and sharpness of this peak are indicative of the secondary amine.
Aromatic C-H Stretching: Absorption bands will appear just above 3000 cm⁻¹.
Nitro Group (NO₂) Vibrations: Two strong and distinct bands are characteristic of the nitro groups. The asymmetric stretching vibration typically appears between 1500-1550 cm⁻¹, and the symmetric stretching vibration occurs between 1330-1370 cm⁻¹. These are often the most prominent peaks in the spectrum.
Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the two aromatic rings.
C-O-C (Ether) Stretching: The methoxy group will produce a strong C-O stretching band, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR:
N-H Proton: A broad singlet is expected, likely in the downfield region (δ 8.5-9.5 ppm), due to hydrogen bonding and the deshielding effects of the adjacent aromatic rings.
Dinitrophenyl Protons: The three protons on the dinitrophenyl ring will appear far downfield due to the strong deshielding effect of the nitro groups. They will exhibit complex splitting patterns (doublets and doublets of doublets) in the δ 7.0-9.0 ppm range.
Methoxyphenyl Protons: The four protons on the methoxyphenyl ring will appear as two distinct doublets (an AA'BB' system) in the more upfield aromatic region (δ 6.8-7.5 ppm).
Methoxy (OCH₃) Protons: A sharp singlet integrating to three protons will be observed around δ 3.8-4.0 ppm.
¹³C NMR:
Aromatic Carbons: The spectrum will show 12 distinct signals for the aromatic carbons unless there is accidental overlap. Carbons attached to nitro groups will be significantly deshielded (shifted downfield). Carbons on the methoxyphenyl ring will be influenced by the electron-donating methoxy group.
Methoxy Carbon: A single peak for the methoxy carbon is expected around δ 55-60 ppm.
UV-Visible Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The extended conjugation across the two phenyl rings, influenced by both donor and acceptor groups, is expected to result in significant absorption in the UV-visible range.
π → π* Transitions: Strong absorption bands are anticipated in the 250-400 nm range, corresponding to electronic transitions within the highly conjugated aromatic system.
n → π* Transitions: Weaker absorption bands, possibly overlapping with the stronger π → π* transitions, may arise from the non-bonding electrons on the nitrogen and oxygen atoms.
Thermal Properties and Stability
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing the thermal stability, decomposition profile, and phase transitions of a material.[11][12]
Differential Scanning Calorimetry (DSC): A DSC thermogram would reveal the melting point of the compound as a sharp endothermic peak. It can also identify other phase transitions, such as polymorphic transformations or a glass transition if the material is cooled rapidly into an amorphous state.[13][14]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[11] For N-(4-Methoxyphenyl)-2,4-dinitroaniline, the TGA curve is expected to show thermal stability up to a certain temperature, followed by a sharp or multi-step mass loss corresponding to its decomposition. Aromatic nitro compounds can decompose energetically, and the analysis would indicate the onset temperature of decomposition and the amount of non-volatile residue, if any.[15]
Safety and Handling
Based on aggregated GHS data, N-(4-Methoxyphenyl)-2,4-dinitroaniline is classified with the following hazards:
Precautionary Statements:
Standard laboratory safety protocols should be strictly followed. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[3] Handling should be performed in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[5]
Conclusion
N-(4-Methoxyphenyl)-2,4-dinitroaniline is a well-defined organic compound with distinct physical, chemical, and spectroscopic properties driven by its unique molecular architecture. Its synthesis is readily achievable via nucleophilic aromatic substitution. The combination of electron-donating and electron-withdrawing groups creates a molecule with low water solubility, high lipophilicity, and predictable spectroscopic signatures. This comprehensive guide serves as a foundational resource for scientists and researchers, providing the necessary data for its safe handling, application in further synthetic endeavors, and exploration in materials science.
ResearchGate. TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. [Link]
National Institutes of Health. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). [Link]
ResearchGate. (PDF) Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. [Link]
International Union of Crystallography. Crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate: a new polymorph. [Link]
"N-(4-Methoxyphenyl)-2,4-dinitroaniline CAS number 967-35-1"
An In-Depth Technical Guide to N-(4-Methoxyphenyl)-2,4-dinitroaniline (CAS 967-35-1): Properties, Synthesis, and Applications Abstract This technical guide offers a comprehensive scientific overview of N-(4-Methoxyphenyl...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to N-(4-Methoxyphenyl)-2,4-dinitroaniline (CAS 967-35-1): Properties, Synthesis, and Applications
Abstract
This technical guide offers a comprehensive scientific overview of N-(4-Methoxyphenyl)-2,4-dinitroaniline, CAS number 967-35-1. Primarily utilized as a chemical intermediate, this substituted diphenylamine serves as a versatile scaffold in the synthesis of more complex molecules. Its structure, featuring a dinitrophenyl ring activated by potent electron-withdrawing groups, is key to its reactivity and utility. This document provides an in-depth exploration of its physicochemical properties, validated analytical methodologies for characterization, a detailed synthetic protocol based on established chemical principles, and a discussion of its applications in the development of biologically active compounds and materials. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for laboratory and industrial applications.
Part 1: Physicochemical Properties and Spectroscopic Characterization
N-(4-Methoxyphenyl)-2,4-dinitroaniline is a crystalline solid whose chemical behavior is dictated by the interplay of its constituent functional groups: two electron-withdrawing nitro groups, an electron-donating methoxy group, and a secondary amine linkage. The nitro groups strongly deactivate one aromatic ring, making it highly electron-deficient and susceptible to nucleophilic attack, a feature central to its synthesis.
Chemical Identity and Properties
The fundamental properties of N-(4-Methoxyphenyl)-2,4-dinitroaniline are summarized below. These computed and experimental values provide a baseline for its handling and application in various solvent systems.
Full characterization and purity assessment rely on standard spectroscopic techniques. The expected spectral features are detailed below, providing a benchmark for empirical validation.
Technique
Expected Peaks / Signals
¹H NMR
Signals expected in the aromatic region (approx. 6.9-9.2 ppm), with characteristic splitting patterns for the di- and tri-substituted rings. A singlet for the methoxy (-OCH₃) protons around 3.8-3.9 ppm. A broad singlet for the amine (N-H) proton, which may be solvent-dependent.
¹³C NMR
Aromatic carbons (approx. 110-150 ppm). A signal for the methoxy carbon around 55-56 ppm.
IR (Infrared)
Strong absorption bands for the symmetric and asymmetric stretching of the nitro groups (NO₂) around 1520-1590 cm⁻¹ and 1330-1370 cm⁻¹. N-H stretching vibration around 3300-3400 cm⁻¹. C-O stretching for the methoxy ether group around 1240-1260 cm⁻¹.
MS (Mass Spectrometry)
The molecular ion peak [M]⁺ at m/z 289, corresponding to the molecular weight. Characteristic fragmentation patterns involving the loss of nitro groups (NO₂).
Part 2: Synthesis and Purification
The most logical and industrially scalable synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline is achieved via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This pathway is highly efficient due to the electronic properties of the starting materials.
Reaction Mechanism and Rationale
The synthesis involves the reaction of a 2,4-dinitrohalobenzene (typically 1-chloro- or 1-fluoro-2,4-dinitrobenzene) with p-anisidine (4-methoxyaniline). The two nitro groups on the halo-benzene ring are powerful electron-withdrawing groups that stabilize the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy and facilitating the substitution of the halide by the nucleophilic amine of p-anisidine. Use of a non-nucleophilic base is essential to neutralize the acid (HCl or HF) generated during the reaction, driving the equilibrium towards the product.
"crystal structure of N-(4-Methoxyphenyl)-2,4-dinitroaniline"
An In-Depth Technical Guide to the Structural Elucidation of N-(4-Methoxyphenyl)-2,4-dinitroaniline Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, field-proven framewo...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Structural Elucidation of N-(4-Methoxyphenyl)-2,4-dinitroaniline
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and complete structural characterization of the novel compound N-(4-Methoxyphenyl)-2,4-dinitroaniline. While a published crystal structure for this specific molecule is not yet available, this document leverages established principles and data from closely related analogues to present a predictive and methodological guide for its elucidation. We will detail the rationale behind experimental design, from a robust synthetic protocol and single-crystal growth strategy to the intricacies of data collection via Single-Crystal X-ray Diffraction (SC-XRD). Furthermore, we integrate spectroscopic (FT-IR, NMR) and computational (DFT) techniques to create a self-validating system for structural confirmation and analysis. This guide is intended for researchers, chemists, and drug development professionals engaged in the structural analysis of small organic molecules.
Introduction: The Significance of Dinitroaniline Derivatives
The dinitroaniline scaffold is a cornerstone in various chemical sectors. Historically used as intermediates for dyes and even as explosives, the class is now most prominent in agriculture.[1] Many 2,6-dinitroaniline derivatives, such as trifluralin and pendimethalin, are widely used as pre-emergence herbicides that function by inhibiting microtubule formation in target weeds.[2][3][4] Beyond agriculture, this structural motif has shown promise as a potent antiprotozoal agent, with activity against parasites like Toxoplasma gondii and Plasmodium falciparum, the causative agent of malaria.[5]
The precise arrangement of atoms in the solid state—the crystal structure—governs a molecule's physicochemical properties, including solubility, stability, and bioavailability. For a molecule like N-(4-Methoxyphenyl)-2,4-dinitroaniline, understanding its three-dimensional structure is paramount for rational drug design, polymorphism screening, and elucidating structure-activity relationships (SAR). The introduction of a methoxy-substituted phenyl ring to the 2,4-dinitroaniline core is expected to significantly influence intermolecular interactions, such as hydrogen bonding and π-π stacking, thereby dictating its crystal packing and ultimately its material properties.
This guide provides the complete scientific workflow to determine and analyze this currently uncharacterized structure.
Synthesis and Crystallization
Proposed Synthetic Pathway: A Nucleophilic Aromatic Substitution Approach
The synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline can be reliably achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established method is ideal due to the electron-deficient nature of the 2,4-dinitro-substituted ring, which is highly activated towards nucleophilic attack. The proposed reaction involves treating 1-chloro-2,4-dinitrobenzene with p-anisidine.
Caption: Proposed synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline.
Detailed Experimental Protocol: Synthesis
Materials:
1-Chloro-2,4-dinitrobenzene (1.0 eq)
p-Anisidine (1.1 eq)
Sodium Bicarbonate (NaHCO₃) (1.5 eq)
Ethanol (as solvent)
Deionized Water
Procedure:
To a round-bottom flask equipped with a reflux condenser, add 1-chloro-2,4-dinitrobenzene and ethanol. Stir until fully dissolved.
Add p-anisidine and sodium bicarbonate to the solution. The bicarbonate acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, allow the mixture to cool to room temperature. A yellow-orange precipitate should form.
Pour the mixture into a beaker of cold deionized water to fully precipitate the product.
Collect the crude product by suction filtration, washing thoroughly with water to remove any inorganic salts.
Recrystallize the crude solid from an ethanol/water mixture to yield pure N-(4-Methoxyphenyl)-2,4-dinitroaniline as a crystalline solid.[6]
Single-Crystal Growth: The Key to Diffraction-Quality Specimens
Obtaining a high-quality single crystal is the most critical and often most challenging step. The goal is to create a perfectly ordered, three-dimensional lattice with minimal defects. Slow evaporation is a reliable technique for small organic molecules.
Protocol for Slow Evaporation:
Prepare a saturated solution of the purified compound in a suitable solvent system at a slightly elevated temperature. A mixture of solvents, such as dichloromethane/hexane or ethyl acetate/heptane, often yields superior crystals. The choice of solvent is crucial; it must be one in which the compound is moderately soluble.
Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.
Cover the vial with parafilm and pierce it with a few small holes using a needle. This allows for slow evaporation of the solvent.
Place the vial in a vibration-free environment, such as a dedicated crystallization dish, and allow it to stand undisturbed for several days to weeks.[7]
Monitor for the growth of well-defined, transparent crystals with sharp edges. Once a suitable crystal (typically 0.1-0.3 mm in each dimension) has formed, it can be carefully harvested for analysis.
Structural Elucidation by Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise atomic arrangement within a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Caption: Workflow for Single-Crystal X-ray Diffraction analysis.
Data Collection and Processing
Mounting: A selected crystal is mounted on a goniometer head.[7]
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of each reflection and applying corrections for factors like Lorentz-polarization effects and absorption.
Structure Solution and Refinement
Specialized software (e.g., SHELXT, Olex2) is used to solve and refine the crystal structure.[7]
Structure Solution: The initial positions of the atoms are determined from the diffraction data, often using "direct methods."
Refinement: This is an iterative process where the atomic positions, displacement parameters, and other model parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2).
Predicted Crystallographic Parameters
While the exact crystal structure is unknown, we can predict likely parameters by comparing it to structurally similar molecules. N-(4-methoxyphenyl)picolinamide and other related aniline derivatives frequently crystallize in the monoclinic system.[8][9][10]
Spectroscopic and computational methods are essential for validating the structure obtained from SC-XRD and providing deeper insight into the molecule's properties.
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12][13]
N-H Stretch: A sharp peak is expected around 3300-3400 cm⁻¹, corresponding to the secondary amine.
C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.
NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching bands are expected around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.
C-O Stretch (Ether): A strong band around 1240-1260 cm⁻¹ will indicate the aryl-alkyl ether of the methoxy group.
4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, confirming the molecular framework.[12][13]
¹H NMR: Expected signals include a singlet for the methoxy group (-OCH₃) around 3.8-3.9 ppm, distinct multiplets for the aromatic protons on both rings (typically between 6.9 and 8.5 ppm), and a singlet for the amine proton (N-H), which may be broad and variable in its chemical shift.
¹³C NMR: The spectrum will show 13 distinct signals (unless there is accidental equivalence), including a signal for the methoxy carbon around 55-56 ppm and aromatic carbon signals in the 110-160 ppm range.
Computational Chemistry: Density Functional Theory (DFT)
Computational modeling provides a theoretical complement to experimental data. DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies (FT-IR), and analyze electronic properties.[14][15]
Methodology:
The molecular geometry is optimized using a functional like B3LYP with a basis set such as 6-311++G(d,p).[16]
The optimized geometry can be compared to the experimental crystal structure to analyze the effects of crystal packing.
Vibrational frequency calculations can be performed on the optimized structure. The resulting theoretical IR spectrum can be compared with the experimental spectrum to aid in peak assignment.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) can provide insights into the molecule's reactivity and electronic transitions.[17]
Caption: Integrated approach for structural characterization.
Conclusion
The structural elucidation of N-(4-Methoxyphenyl)-2,4-dinitroaniline represents a valuable contribution to the chemical sciences, given the established importance of the dinitroaniline scaffold. This guide has outlined a comprehensive and robust workflow, beginning with a reliable synthesis and proceeding through meticulous single-crystal growth and definitive X-ray diffraction analysis. By integrating this primary crystallographic work with supportive spectroscopic (FT-IR, NMR) and computational (DFT) data, researchers can achieve a complete and unambiguous characterization of the molecule. The methodologies and predictive data presented herein provide a clear and actionable pathway for scientists to successfully determine and analyze the crystal structure of this and other related novel compounds.
Grassi, A., et al. (2021). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Sciences Europe, 33(1), 113. [Link]
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Han, H., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science, 12, 638222. [Link]
ResearchGate. Powder X-ray diffraction pattern of the 4-methoxy-2-nitroaniline single crystal. [Link]
ResearchGate. Structure of the 12 dinitroaniline derivatives and the related... [Link]
National Center for Biotechnology Information. 4-Ethoxy-N-(4-ethoxyphenyl)-N-(4-nitrophenyl)aniline. Acta Crystallographica Section E, 69(Pt 10), o1470. [Link]
ResearchGate. Experimental details of single-crystal X-ray diffraction. [Link]
Semantic Scholar. Molecular Structure, FT-IR, NMR (13C/1H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). [Link]
National Center for Biotechnology Information. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E, 81(Pt 1), 22-29. [Link]
Introduction: The Yellow Revolution in Weed Control and Beyond
An In-depth Technical Guide to the Discovery and History of Dinitroaniline Compounds The dinitroanilines are a significant class of organic compounds that have carved a remarkable path through chemical history.[1] Charac...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Discovery and History of Dinitroaniline Compounds
The dinitroanilines are a significant class of organic compounds that have carved a remarkable path through chemical history.[1] Characterized by their distinct yellow color, these molecules were first synthesized in the late 19th century and initially found use as dyes and even as explosives during World War I.[1][2] However, their most profound impact began with a serendipitous discovery in the mid-20th century, which repositioned them as a cornerstone of modern agriculture.[1] As highly effective pre-emergence herbicides, dinitroanilines revolutionized weed management in numerous crops.[3][4]
Their unique mode of action—the disruption of microtubule assembly in plants—has not only cemented their agricultural importance but has also opened new avenues of research in cell biology, oncology, and parasitology.[1][3] This technical guide provides a comprehensive exploration of the dinitroaniline compounds, from their historical discovery and chemical synthesis to their detailed mechanism of action and the experimental protocols used to investigate their properties.
A Historical Journey: From Dyes to Herbicides
The trajectory of dinitroaniline compounds changed forever in the 1950s and 1960s. Scientists at Eli Lilly and Company, while screening a vast library of chemicals for biological activity, uncovered the potent herbicidal properties of this chemical class.[1][3] This research culminated in the commercial introduction of the first dinitroaniline herbicide, trifluralin, in 1963.[3][5] Initially registered for use in cotton and soybeans, trifluralin's efficacy as a pre-emergence herbicide, which controls weeds as they germinate, led to its rapid and widespread adoption.[3][6] A novel application technique at the time, pre-plant soil incorporation, was found to make it significantly more potent.[6]
The success of trifluralin spurred the development of a family of related compounds, each with unique substitutions on the core dinitroaniline structure that fine-tuned their activity, crop selectivity, and physicochemical properties.[3]
Key Milestones in Dinitroaniline Herbicide Development:
1960s: Discovery of the herbicidal activity of dinitroanilines.[3]
1963: Commercial introduction of trifluralin (Treflan®) by Eli Lilly and Company.[1][3]
1970s-1980s: Development and commercialization of other major dinitroaniline herbicides, including:
Pendimethalin (1972): A widely used herbicide for various crops like corn, soybeans, and cotton.[7][8][9]
Ethalfluralin (1971): Synthesized as a derivative of trifluralin, it was first sold in 1975 and registered in the U.S. in 1983 for use on soybeans, peanuts, and other crops.[10][11][12]
Oryzalin: Another important member of the class, noted for its use in research to elucidate the dinitroaniline mechanism of action.[3][13][14]
Present: Dinitroanilines, particularly trifluralin and pendimethalin, continue to be significant in global agriculture, often used to manage weed populations resistant to other herbicide chemistries.[13][14]
The Chemical Core: Synthesis and Structure
The herbicidal activity of dinitroanilines is primarily associated with 2,6-dinitroaniline derivatives.[1][2] The general structure consists of an aniline ring substituted with two nitro (NO₂) groups at the 2 and 6 positions, a substituent at the 4 position (often a trifluoromethyl group), and various alkyl groups on the amine nitrogen.
General chemical structure of dinitroaniline herbicides.
Commercial Synthesis of Trifluralin
The synthesis of trifluralin is a representative example of dinitroaniline production, involving a two-step process of nitration followed by amination.[3] The common starting material is 4-chloro-α,α,α-trifluorotoluene.[3]
Dinitration: The starting material is reacted with a mixture of fuming nitric acid and sulfuric acid (oleum). This electrophilic aromatic substitution introduces two nitro groups onto the benzene ring, primarily at the positions ortho to the trifluoromethyl group, yielding 4-chloro-3,5-dinitrobenzotrifluoride.[3][15]
Amination: The resulting dinitrated intermediate is then reacted with di-n-propylamine. The amine displaces the chlorine atom via nucleophilic aromatic substitution to yield the final product, trifluralin.
Mechanism of Action: Unraveling the Cytoskeleton
The primary mode of action for dinitroaniline herbicides is the disruption of microtubule polymerization in susceptible plant species.[1][3] Microtubules are fundamental components of the cytoskeleton, essential for critical cellular processes like mitosis (cell division), cell wall formation, and cell elongation.[3]
Dinitroanilines exert their effect by binding directly to tubulin, the protein subunit that polymerizes to form microtubules.[3][13][14] Uniquely, they are the first class of drugs shown to act on α-tubulin , rather than the more common β-tubulin target of other anti-mitotic agents like colchicine.[3][16][17][18][19] The binding of the dinitroaniline molecule to α-tubulin forms a dysfunctional complex. When this complex is incorporated into a growing microtubule, it "caps" the chain and prevents further polymerization.[6][13][14]
This inhibition leads to a cascade of cellular disruptions:
Disruption of the Mitotic Spindle: The mitotic spindle, composed of microtubules, cannot form correctly. This is necessary for chromosome segregation during cell division.[3][20]
Arrest of Mitosis: As a result, cell division is arrested at prophase or metaphase, leading to the formation of abnormal, multinucleated cells in the root tips of germinating seedlings.[3][17]
Inhibition of Growth: The ultimate consequence is the cessation of root and shoot growth, causing the death of the seedling before it can emerge from the soil.[3]
This mechanism exhibits remarkable selectivity. Dinitroanilines are highly effective against plant and protist tubulin but do not significantly affect tubulin from animals or fungi, which is attributed to differences in the binding site on the α-tubulin protein.[6][13][14][18]
Signaling pathway of dinitroaniline herbicide action.
Physicochemical Properties and Applications
The efficacy and environmental behavior of dinitroaniline herbicides are governed by their distinct physicochemical properties. They are generally characterized by low water solubility, high vapor pressure, and strong adsorption to soil organic matter.[3][13][14] This combination of traits is key to their function as pre-emergence herbicides; they remain in the top layer of soil where weeds germinate and are primarily absorbed by the emerging seedling's roots or shoots from the vapor phase.[13][14][21] To prevent loss from volatilization and photodegradation, they must be incorporated into the soil shortly after application.[13][14]
The selective toxicity of dinitroanilines against the tubulin of protozoan parasites has made them attractive candidates for developing new anti-parasitic drugs.[1] They have shown activity against a range of parasites, including Toxoplasma gondii.[16][18][19] Furthermore, as potent anti-mitotic agents, their potential as anti-cancer drugs is an area of active research, building on the same fundamental mechanism that disrupts cell division in weeds.[1][25]
Key Experimental Protocols
This section provides methodologies for key experiments relevant to the study of dinitroaniline compounds.
Protocol 1: Generalized Synthesis of Trifluralin
This protocol describes the fundamental steps for synthesizing trifluralin from 4-chloro-α,α,α-trifluorotoluene.[3]
Nitration:
Prepare a nitrating mixture of fuming nitric acid and sulfuric acid (oleum) in a reaction vessel equipped with stirring and cooling.
Slowly add 4-chloro-α,α,α-trifluorotoluene to the stirred mixture, carefully maintaining the temperature below 40°C.
After the addition is complete, heat the mixture to 80-90°C and hold for several hours to ensure complete dinitration.
Cool the reaction mixture and carefully pour it onto crushed ice to precipitate the dinitrated product, 4-chloro-3,5-dinitrobenzotrifluoride.
Filter, wash with water until neutral, and dry the solid intermediate.
Amination:
Dissolve the dried intermediate in a suitable solvent (e.g., acetonitrile).
Add di-n-propylamine to the solution. An excess may be used to drive the reaction and neutralize the HCl byproduct.
Heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC or GC).
Cool the mixture, filter any salts, and remove the solvent under reduced pressure.
The crude trifluralin can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: In Vitro Microtubule Polymerization Assay
This assay quantifies the inhibitory effect of a dinitroaniline compound on tubulin polymerization by monitoring changes in light scattering.[3]
Preparation:
Purify tubulin from a plant source (e.g., maize) or use commercially available plant tubulin.
Prepare a polymerization buffer (e.g., PIPES buffer with GTP, MgCl₂, and EGTA).
Prepare stock solutions of the dinitroaniline herbicide in a suitable solvent like DMSO.
Assay Execution:
In a temperature-controlled spectrophotometer, add the polymerization buffer and purified tubulin to a cuvette.
Add the dinitroaniline herbicide at various concentrations to different cuvettes. Include a control with only the solvent (DMSO).
Incubate the mixture on ice for 15 minutes to allow for herbicide-tubulin binding.
Initiate polymerization by rapidly warming the mixture to 37°C.
Monitor the increase in absorbance (light scattering) at 340 nm over time. The change in absorbance is proportional to the extent of microtubule polymerization.
Data Analysis:
Plot absorbance versus time to generate polymerization curves for each herbicide concentration.
Compare the rate and extent of polymerization in the presence of the herbicide to the control to determine its inhibitory activity.
Workflow for a Petri Dish Bioassay for Herbicide Resistance.
Conclusion
The discovery of dinitroaniline compounds represents a landmark achievement in chemical weed control.[3] Their journey from industrial dyes to highly specific microtubule inhibitors has not only provided agriculture with an invaluable tool but has also given scientists a powerful probe for studying the plant cytoskeleton.[3] The unique mechanism of action, targeting α-tubulin, continues to inspire research into new therapeutic applications for human and animal health, particularly in the fight against parasitic diseases and cancer. The legacy of dinitroanilines is a testament to the power of chemical screening and the intricate, often unexpected, relationships between chemical structure and biological function.
References
Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. National Center for Biotechnology Information (PMC). [Link]
Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science. [Link]
Structural and biological characterization of the tubulin interaction with dinitroanilines. ResearchGate. [Link]
Fifty years of herbicide research: comparing the discovery of trifluralin and halauxifen-methyl. PubMed - National Center for Biotechnology Information. [Link]
Commercial synthesis of trifluralin. ResearchGate. [Link]
Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro. PubMed - National Center for Biotechnology Information. [Link]
Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. National Center for Biotechnology Information. [Link]
New 2,6-Dinitroaniline Derivatives with an Antimitotic Effect and Their Synergistic Activity in the Compositions with Graminicides. ResearchGate. [Link]
Pesticide Fact Sheet: Pendimethalin. US Environmental Protection Agency (EPA). [Link]
Dinitroaniline – Knowledge and References. Taylor & Francis. [Link]
2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. MDPI. [Link]
The Unparalleled Effectiveness of Pendimethalin. Heben Pesticide. [Link]
Trifluralin | C13H16F3N3O4. PubChem - National Center for Biotechnology Information. [Link]
Unlocking the Therapeutic Potential of Substituted Dinitroanilines: A Technical Guide for Advanced Research
Abstract Substituted dinitroanilines, a chemical class long-established in agriculture as potent herbicides, are poised for a scientific renaissance. Their well-defined mechanism of action—disruption of microtubule polym...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
Substituted dinitroanilines, a chemical class long-established in agriculture as potent herbicides, are poised for a scientific renaissance. Their well-defined mechanism of action—disruption of microtubule polymerization—offers a validated starting point for the development of novel therapeutics. This technical guide moves beyond their herbicidal applications to explore the burgeoning potential of dinitroanilines in oncology and infectious disease. We will dissect the molecular basis for their selective toxicity, outline promising avenues for medicinal chemistry exploration, and provide detailed, field-proven protocols for synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for the creation of next-generation targeted therapies.
The Dinitroaniline Scaffold: From Weed Control to Targeted Therapy
The journey of dinitroanilines began with the commercialization of Trifluralin in the 1960s as a pre-emergence herbicide.[1] This class of compounds, characterized by a 2,6-dinitroaniline core, proved highly effective at controlling a wide range of weeds by inhibiting root growth.[2] For decades, research was primarily focused on agricultural applications, optimizing herbicidal efficacy and understanding the mechanisms of weed resistance.
The key to their biological activity lies in their ability to bind to tubulin, the protein subunit of microtubules.[3][4] Microtubules are dynamic cytoskeletal polymers essential for a host of vital cellular processes, most notably mitosis (cell division). By binding to unpolymerized tubulin heterodimers, dinitroanilines cap the growing end of the microtubule, arresting its dynamics and leading to mitotic arrest and cell death.[3][4][5]
A crucial feature of dinitroanilines, and the cornerstone of their therapeutic potential, is their remarkable selectivity. They exhibit high affinity for plant and protistan tubulin but bind poorly to tubulin from animals and fungi.[3][4] This inherent selectivity, which once made them safe and effective herbicides, now presents a compelling opportunity for targeted drug development against two major scourges of human health: cancer and parasitic diseases.
Potential Research Area 1: Repurposing Dinitroanilines as Anticancer Agents
The reliance of rapidly proliferating cancer cells on a functional mitotic spindle makes microtubules a prime target for chemotherapy. Several successful anticancer drugs, such as taxanes and vinca alkaloids, function by disrupting microtubule dynamics. Dinitroanilines offer a distinct mechanism to achieve a similar end-result, presenting a valuable research avenue, particularly for overcoming resistance to existing therapies.
Mechanism of Antitumor Action
Recent studies have validated the antimitotic effect of dinitroanilines in cancer cells. Derivatives of 2,4,6-trinitroaniline have demonstrated significant anti-proliferative effects in various cancer cell lines, with some showing IC50 values comparable or even superior to the established chemotherapeutic drug, cisplatin, in hepatoma (Hep3B) cells.[3][5]
The primary mechanism is mitotic arrest, stemming from the disruption of the mitotic spindle. However, downstream signaling events are also critically important. Potent dinitroaniline derivatives have been shown to induce intrinsic apoptosis, evidenced by an increased Bax/Bcl-2 expression ratio.[3][6] Furthermore, a decrease in the expression of cyclin D1, a key cell cycle regulatory protein, suggests a role in inducing cell cycle arrest.[3][6] The ability of these compounds to inhibit colony formation and cell migration in wound healing assays also points to their potential to curb metastasis.[3][6]
Key Research Questions & Future Directions
Overcoming Toxicity and Enhancing Selectivity: While dinitroanilines are generally less toxic to mammalian cells, concerns about carcinogenicity exist for some compounds like trifluralin and oryzalin.[7][8] A critical research focus is the design of novel derivatives with an improved therapeutic index. This involves exploiting subtle differences between cancer cell tubulin isoforms and normal cell tubulin to enhance selectivity.
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to delineate the chemical features that govern anticancer potency and selectivity. Key areas for modification include the substituents on the aniline nitrogen and the aromatic ring. For example, replacing the trifluoromethyl group with a methylsulfonyl group or altering the N-alkyl chains can significantly impact activity.[1]
Combination Therapies: Investigating the synergistic effects of dinitroanilines with other established anticancer drugs is a promising strategy. Their unique mechanism of action could complement other chemotherapeutics, potentially lowering required doses and reducing side effects.
Experimental Workflow: From Synthesis to Apoptosis Analysis
The following workflow outlines the key steps for synthesizing and evaluating novel dinitroaniline derivatives for anticancer activity.
Caption: Experimental workflow for anticancer evaluation of dinitroanilines.
Potential Research Area 2: A New Arsenal Against Protozoan Parasites
The phylogenetic similarity between plant and protozoan tubulin makes dinitroanilines highly promising candidates for antiparasitic drug development. This is a particularly attractive field as new, effective, and affordable drugs are desperately needed for neglected tropical diseases.
Broad-Spectrum Antiparasitic Activity
Dinitroanilines have demonstrated potent activity against a wide array of protozoan parasites, including:
Leishmania spp. : Trifluralin and its analogs show selective antileishmanial properties.[1]
Plasmodium falciparum (Malaria): Trifluralin inhibits the growth and differentiation of the malaria parasite and blocks its sexual development in mosquitoes.[4]
Toxoplasma gondii (Toxoplasmosis): Oryzalin and other derivatives are effective inhibitors of T. gondii replication at sub-micromolar concentrations.[7][9][10]
Trypanosoma brucei (Sleeping Sickness): The growth of these parasites is inhibited by dinitroanilines.
Cryptosporidium parvum : Derivatives have been synthesized and tested for the treatment of cryptosporidiosis.[11]
The mechanism, consistent across these parasites, is the selective disruption of the parasite's microtubule cytoskeleton, which is vital for motility, cell division, and maintaining cell structure.[4][7]
Key Research Questions & Future Directions
Improving Pharmacokinetics: A major challenge for the systemic use of dinitroanilines is their low water solubility, which leads to poor bioavailability.[1][11] Research into novel formulations (e.g., liposomes) and the synthesis of more soluble prodrugs or hybrid molecules is essential. For instance, creating dinitroaniline-ether phospholipid hybrids has been explored to enhance antiparasitic activity and improve safety profiles.[3]
Computational Drug Design: Computational modeling has been instrumental in identifying the putative binding site for oryzalin on T. gondii α-tubulin, suggesting it binds to the pironetin (PIR) site.[2][12] Further computational studies, including molecular dynamics simulations and free energy calculations, can elucidate the molecular basis of selectivity between parasite and human tubulin. This knowledge will be invaluable for the rational design of new, highly selective inhibitors.
Understanding and Overcoming Resistance: As with any antimicrobial agent, the potential for resistance is a concern. Studies on T. gondii have identified point mutations in the α-tubulin gene that confer resistance to oryzalin.[9] Understanding these resistance mechanisms at a molecular level is crucial for designing next-generation compounds that can evade them.
Experimental Workflow: From Parasite Culture to In Silico Modeling
Caption: Integrated workflow for antiparasitic dinitroaniline drug discovery.
Core Methodologies: Detailed Protocols
This section provides actionable, step-by-step protocols for the synthesis and key biological assays discussed in this guide.
Synthesis Protocol: General Procedure for N-Substituted 2,6-Dinitroanilines
This protocol describes a standard nucleophilic aromatic substitution reaction to generate a library of dinitroaniline derivatives.
Appropriate primary or secondary amine (e.g., dipropylamine)
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base
Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent
Stir bar, round-bottom flask, reflux condenser
Silica gel for column chromatography
Standard laboratory glassware
Procedure:
To a solution of 4-substituted-2,6-dinitrochlorobenzene (1.0 eq) in ACN, add the desired amine (1.2 eq) and K₂CO₃ (2.0 eq).
Stir the reaction mixture at 60-80°C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure N-substituted dinitroaniline product.
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Biological Protocol: In Vitro Antiparasitic Assay (Toxoplasma gondii Plaque Assay)
This assay measures the ability of a compound to inhibit the lytic cycle of T. gondii.
Materials:
Confluent monolayer of human foreskin fibroblasts (HFFs) in a 6-well plate
Toxoplasma gondii tachyzoites (e.g., RH strain)
DMEM supplemented with 10% fetal bovine serum (FBS)
Synthesized dinitroaniline compounds dissolved in DMSO (10 mM stock)
Methanol for fixation
Crystal Violet staining solution
Procedure:
Prepare serial dilutions of the test compounds in cell culture medium. Ensure the final DMSO concentration is ≤ 0.1%.
Aspirate the medium from the confluent HFF monolayers.
Infect the HFFs with approximately 100-200 tachyzoites per well.
Immediately add the media containing the serially diluted test compounds to the wells. Include a "no drug" (vehicle control) and a "no parasite" control.
Incubate the plates at 37°C in a 5% CO₂ incubator for 7-9 days without disturbing.
After incubation, aspirate the medium and wash the wells gently with Phosphate-Buffered Saline (PBS).
Fix the cells by adding cold methanol for 10 minutes.
Aspirate the methanol and stain the monolayer with Crystal Violet solution for 15 minutes.
Wash the wells with water to remove excess stain and allow them to air dry.
Count the number of plaques (clear zones where host cells have been lysed) in each well. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.
Data Presentation: Comparative Analysis of Dinitroaniline Derivatives
Quantitative data from screening should be summarized in a clear, tabular format to facilitate SAR analysis.
Table 1: Biological Activity of Novel Dinitroaniline Derivatives against T. gondii
Compound ID
R¹ Group
R² Group
T. gondii IC₅₀ (µM)
HFF CC₅₀ (µM)
Selectivity Index (SI)
Oryzalin
-SO₂NH₂
-N(Pr)₂
0.25
> 25
> 100
TDA-01
-CF₃
-NH(Bu)
0.85
> 50
> 58.8
TDA-02
-CF₃
-N(Et)₂
1.5
> 50
> 33.3
TDA-03
-SO₂NH₂
-NH(Bu)
0.35
> 25
> 71.4
Data is hypothetical for illustrative purposes. IC₅₀ = 50% inhibitory concentration; CC₅₀ = 50% cytotoxic concentration; SI = CC₅₀/IC₅₀.
Conclusion and Future Outlook
The substituted dinitroaniline scaffold represents a classic example of a chemical class with untapped therapeutic potential. While their value in agriculture is undisputed, the future of dinitroaniline research lies in medicinal chemistry and pharmacology. Their selective, potent inhibition of protozoan and plant tubulin provides a strong foundation for developing novel anticancer and antiparasitic agents. The key challenges—improving solubility and mitigating potential off-target toxicity—are significant but not insurmountable. Through a concerted effort involving rational drug design, computational modeling, and innovative medicinal chemistry, the research community can unlock the full potential of this versatile chemical class to address critical unmet medical needs.
References
Hacıoğlu, N., Güngör, T., Tokay, E., Önder, F. C., Ay, M., & Köçkar, F. (2021). Synthesis and biological evaluation of 2,4,6-trinitroaniline derivatives as potent antitumor agents. Journal of Molecular Structure, 1244, 130953.
Nath, J., Okoye, V., & Schneider, I. (1994). Anti-Malarial Effects of the Anti-Tubulin Herbicide Trifluralin: Studies with Plasmodium falciparum.
Díaz-Riascos, Z. V., et al. (2021). Unveiling the Possible Oryzalin-Binding Site in the α-Tubulin of Toxoplasma gondii. ACS Omega.
Wikipedia contributors. (2024). Trifluralin. Wikipedia, The Free Encyclopedia.
BenchChem. (2025).
Ma, C., et al. (2010). Synthesis and Evaluation of Oryzalin Analogs against Toxoplasma gondii. Journal of Medicinal Chemistry.
Taylor & Francis Online. Dinitroaniline – Knowledge and References.
Giglio, A., & Vommaro, M. L. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research, 29(51), 76687–76711.
Morrissette, N. S., et al. (2004). Molecular basis of Toxoplasma gondii oryzalin resistance from a novel α-tubulin binding site model. Molecular Biology of the Cell.
Office of Environmental Health Hazard Assessment (OEHHA). (2011). Dinitroaniline pesticides and Prodiamine and Trifluralin.
Wikipedia contributors. (2023). Dinitroaniline. Wikipedia, The Free Encyclopedia.
Benbow, J. W., et al. (1998). Synthesis and Evaluation of Dinitroanilines for Treatment of Cryptosporidiosis. Antimicrobial Agents and Chemotherapy, 42(2), 339-343.
Application Notes and Protocols: N-(4-Methoxyphenyl)-2,4-dinitroaniline as an Intermediate for Dye Synthesis
Introduction N-(4-Methoxyphenyl)-2,4-dinitroaniline, also known as 2,4-Dinitro-4'-methoxydiphenylamine, is a versatile organic intermediate. Its molecular structure, featuring a dinitrophenyl group linked to a methoxy-su...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
N-(4-Methoxyphenyl)-2,4-dinitroaniline, also known as 2,4-Dinitro-4'-methoxydiphenylamine, is a versatile organic intermediate. Its molecular structure, featuring a dinitrophenyl group linked to a methoxy-substituted aniline, makes it a valuable precursor in the synthesis of specialized azo dyes. The presence of two nitro groups provides a route to forming a diazotizable amine functionality upon selective reduction, while the methoxyphenyl moiety influences the final chromophoric system, impacting the color and fastness properties of the resulting dyes.
This guide provides a comprehensive overview of the synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline and its subsequent multi-step conversion into azo dyes. It is intended for researchers and scientists in the fields of organic synthesis, materials science, and dye chemistry. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Part 1: Synthesis of the Intermediate: N-(4-Methoxyphenyl)-2,4-dinitroaniline
The synthesis of the title intermediate is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of 1-chloro-2,4-dinitrobenzene with p-anisidine (4-methoxyaniline). The electron-withdrawing nature of the two nitro groups activates the aryl chloride towards nucleophilic attack by the amine.[1][2][3]
The reaction proceeds through a two-step addition-elimination mechanism.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-anisidine attacks the carbon atom bearing the chlorine in 1-chloro-2,4-dinitrobenzene. This is the rate-determining step.[4]
Formation of a Meisenheimer Complex: This attack forms a negatively charged intermediate, known as a Meisenheimer complex, where the negative charge is delocalized and stabilized by the electron-withdrawing nitro groups at the ortho and para positions.[2]
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product, N-(4-methoxyphenyl)-2,4-dinitroaniline.
Caption: Workflow for SNAr synthesis of the intermediate.
Table 1: Reagent Properties and Molar Ratios
Reagent
Formula
Molar Mass ( g/mol )
Moles
Molar Ratio
1-Chloro-2,4-dinitrobenzene
C₆H₃ClN₂O₄
202.55
0.1
1.0
p-Anisidine
C₇H₉NO
123.15
0.1
1.0
Sodium Bicarbonate (Base)
NaHCO₃
84.01
0.12
1.2
Ethanol (Solvent)
C₂H₅OH
46.07
-
-
Experimental Protocol: Synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 20.26 g (0.1 mol) of 1-chloro-2,4-dinitrobenzene in 100 mL of ethanol.
Reagent Addition: To this solution, add 12.32 g (0.1 mol) of p-anisidine.
Base Addition: Add 10.08 g (0.12 mol) of sodium bicarbonate to the mixture. The base is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into 500 mL of cold water with stirring. A yellow-orange precipitate will form.
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with water to remove any inorganic salts and unreacted starting materials.
Purification: Recrystallize the crude product from ethanol to obtain pure N-(4-methoxyphenyl)-2,4-dinitroaniline as bright yellow-orange crystals. Dry the product in a vacuum oven. The expected yield is typically in the range of 85-95%.
Part 2: Application in Azo Dye Synthesis
The synthesized intermediate, N-(4-methoxyphenyl)-2,4-dinitroaniline, cannot be directly diazotized as it lacks a primary aromatic amine group. To convert it into a diazotizable component, a selective reduction of one of the nitro groups is necessary. The nitro group ortho to the secondary amine is preferentially reduced due to steric and electronic factors.[5][6][7] This reduction yields N¹-(4-methoxyphenyl)-4-nitrobenzene-1,2-diamine, which now contains a primary aromatic amine ready for diazotization.
The overall workflow for dye synthesis is a three-step process:
Selective Reduction: Conversion of a nitro group to a primary amine.
Diazotization: Formation of a diazonium salt from the newly formed primary amine.[8]
Azo Coupling: Reaction of the diazonium salt with an electron-rich coupling component to form the final azo dye.[9]
Caption: Multi-step workflow for the synthesis of an azo dye.
Protocol 1: Selective Reduction of N-(4-Methoxyphenyl)-2,4-dinitroaniline
Causality: Sodium sulfide (Na₂S) or ammonium sulfide is a classic reagent for the Zinin reduction, which allows for the selective reduction of one nitro group in a polynitroaromatic compound.[6] The ortho nitro group is often preferentially reduced in dinitroaniline derivatives.[7]
Preparation: In a 500 mL flask, dissolve 14.4 g (0.05 mol) of N-(4-methoxyphenyl)-2,4-dinitroaniline in 200 mL of ethanol by warming gently.
Reductant Solution: In a separate beaker, prepare a solution of sodium sulfide by dissolving 18.0 g (0.075 mol) of sodium sulfide nonahydrate (Na₂S·9H₂O) in 50 mL of water.
Reaction: Add the sodium sulfide solution dropwise to the ethanolic solution of the dinitro compound over 30 minutes with constant stirring. The color of the solution will darken significantly.
Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours.
Isolation: Cool the reaction mixture and pour it into 500 mL of ice-cold water. A dark-colored precipitate of N¹-(4-methoxyphenyl)-4-nitrobenzene-1,2-diamine will form.
Purification: Filter the product, wash it with cold water, and recrystallize from an ethanol/water mixture.
Protocol 2: Diazotization of N¹-(4-Methoxyphenyl)-4-nitrobenzene-1,2-diamine
Causality: Diazotization requires cold, acidic conditions (0-5 °C) to form the diazonium salt.[8] Nitrous acid (HNO₂) is unstable and is generated in situ from sodium nitrite and a strong acid like HCl.[10] The low temperature is critical to prevent the premature decomposition of the diazonium salt, which would otherwise hydrolyze to a phenol.[10]
Amine Solution: Suspend 13.0 g (0.05 mol) of N¹-(4-methoxyphenyl)-4-nitrobenzene-1,2-diamine in a mixture of 25 mL of concentrated hydrochloric acid and 50 mL of water in a 250 mL beaker. Stir until a fine slurry is formed.
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath. It is crucial to maintain this temperature range throughout the procedure.
Nitrite Addition: In a separate beaker, dissolve 3.8 g (0.055 mol) of sodium nitrite in 20 mL of cold water. Add this sodium nitrite solution dropwise to the cold amine suspension with vigorous stirring, ensuring the temperature does not rise above 5 °C.
Completion: After the addition is complete, continue stirring for another 15-20 minutes in the ice bath. The resulting clear, cold solution contains the diazonium salt and should be used immediately in the next step.
Protocol 3: Azo Coupling to Synthesize a Disperse Red Dye
Causality: The diazonium salt is a weak electrophile and will react with electron-rich aromatic compounds (coupling components) like phenols or aromatic amines in an electrophilic aromatic substitution reaction.[11][12] For coupling with phenols (like 2-naphthol), the reaction is performed under slightly alkaline conditions (pH 8-10) to deprotonate the hydroxyl group, forming a highly activated phenoxide ion.[13][14] This increases the nucleophilicity of the aromatic ring, facilitating the coupling.
Coupling Component Solution: In a 500 mL beaker, dissolve 7.2 g (0.05 mol) of 2-naphthol in 100 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.
Cooling: Cool the alkaline 2-naphthol solution to 0-5 °C in an ice bath.
Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 2) to the cold 2-naphthol solution with continuous, vigorous stirring.[15] A deep red precipitate of the azo dye should form immediately.
Stirring: Continue to stir the mixture in the ice bath for an additional 30-45 minutes to ensure the reaction goes to completion.
Isolation: Collect the red dye precipitate by vacuum filtration.
Washing and Drying: Wash the filter cake with copious amounts of cold water until the filtrate is neutral. Dry the purified dye in an oven at 60-70 °C.
Caption: Mechanism of the azo coupling reaction.
References
The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Calgary. Retrieved from a URL that provides protocols for synthesizing various azo dyes.
Vedantu. (n.d.). How to Prepare 2 Naphthol Aniline Dye: Step-by-Step Guide. Retrieved from [Link]
The Chinese University of Hong Kong, Education and Manpower Bureau, & Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from a PDF document detailing the experimental procedure.
Department of Pharmaceutical Chemistry, Pravara Rural Education Society's Institute of Pharmacy. (2025). Synthesis and Characterization of Phenyl azo 2-naphthol. Retrieved from a document detailing the synthesis of an azo dye.
Porter, H. K. (2011). The Zinin Reduction of Nitroarenes. Organic Reactions, 455–481.
Ayyangar, N. R., Kalkote, U. R., Lugade, A. G., Nikrad, P. V., & Sharma, V. K. (1983). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Bulletin of the Chemical Society of Japan, 56(10), 3159-3164.
ResearchGate. (n.d.). Diazotization-Coupling Reaction --.doc. Retrieved from [Link]
Sciencemadness.org. (2020). Methyl orange - indicator/Azo dye synthesis writeup and video. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
Chemistry Stack Exchange. (2015). Is diazotization of o-phenylenediamine to benzotriazole reversible? Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Selective reduction of dinitro compounds. Retrieved from [Link]
Brainly.com. (2019). Draw the mechanism of the reaction of N,N-dimethylaniline and the diazonium salt of sulfanilic acid to form. Retrieved from [Link]
S. G. Derayea, et al. (2020).
Synlett. (n.d.). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides.
IRJET. (n.d.). Synthesis of azo disperse dyes benzene-1,4-bis(diazonium)
ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]
Quora. (2017). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa? Retrieved from [Link]
IJARSCT. (2025). A Research on Synthesis of Azo Derivatives of Some Primary Amines and Phenols.
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
Brainly.com. (2020). Predict the product formed in the nucleophilic aromatic substitution reaction between. Retrieved from [Link]
Chemistry LibreTexts. (2019). 14.
Martinez, R. D., Mancini, P. M. E., Vottero, L. R., & Nudelman, N. S. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1427-1431.
Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved from [Link]
Semantic Scholar. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
RSC Advances. (2018). Diazonium-functionalized thin films from the spontaneous reaction of p-phenylenebis(diazonium) salts.
Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
Topic: Analytical Techniques for the Definitive Identification of N-(4-Methoxyphenyl)-2,4-dinitroaniline
An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract N-(4-Methoxyphenyl)-2,4-dinitroaniline is a substituted...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-(4-Methoxyphenyl)-2,4-dinitroaniline is a substituted diphenylamine of significant interest in synthetic chemistry and potentially as an impurity in pharmaceutical manufacturing. Its unambiguous identification is critical for quality control, process optimization, and regulatory compliance. This document provides a comprehensive guide to the orthogonal analytical techniques required for the definitive characterization of this molecule. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices is elucidated to empower researchers not just to follow steps, but to understand and adapt these methodologies for robust and reliable results.
Introduction and Molecular Overview
N-(4-Methoxyphenyl)-2,4-dinitroaniline (CAS 967-35-1) belongs to the dinitrophenylamine class of compounds.[1] Its structure, featuring a dinitro-substituted phenyl ring linked to a methoxyphenyl moiety via a secondary amine, dictates its chemical properties and, consequently, the analytical strategies for its identification. The presence of chromophoric nitro groups, a polar amine linkage, and distinct proton and carbon environments makes this molecule amenable to a multi-technique approach for characterization. Accurate identification is paramount, as structurally similar compounds or residual starting materials could interfere with downstream applications or pose safety risks.
This guide moves beyond simple data reporting to establish a logical, self-validating workflow. By combining chromatographic separation with spectroscopic fingerprinting and structural elucidation, one can achieve an unequivocal identification of the target compound.
Table 1: Physicochemical Properties of N-(4-Methoxyphenyl)-2,4-dinitroaniline
A robust analytical strategy does not rely on a single technique but integrates multiple, orthogonal methods. Each technique provides a unique piece of the puzzle, and together they create a comprehensive and definitive identification. The following workflow is recommended for a full characterization.
Caption: Integrated workflow for the comprehensive analysis of N-(4-Methoxyphenyl)-2,4-dinitroaniline.
Chromatographic Methods: Separation and Quantification
Chromatography is essential for assessing the purity of the compound and separating it from potential impurities or starting materials.
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Causality: HPLC is the premier technique for analyzing non-volatile or thermally labile compounds like our target molecule.[3] A reverse-phase C18 column is the logical first choice due to the moderate polarity of the molecule. The dinitroaniline structure possesses strong chromophores, making UV-Vis detection highly sensitive. The wavelength of maximum absorption (λmax) for similar dinitroaniline compounds is often in the 340-380 nm range, providing a selective window for detection.[4]
Protocol: HPLC Purity Assessment
Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV-Vis detector, and an autosampler.
Mobile Phase Preparation:
Solvent A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of any free amine or phenolic groups, leading to better peak shape.
Solvent B: Acetonitrile.
Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in a 1:1 mixture of acetonitrile and water to create a 100 µg/mL stock solution. Prepare working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution.
Sample Preparation: Prepare the test sample in the same manner as the stock solution to a final concentration of approximately 25 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30°C
Detection Wavelength: 365 nm (Verify λmax with a PDA detector if available).
Gradient Program:
0-2 min: 50% B
2-15 min: 50% to 95% B
15-18 min: Hold at 95% B
18-20 min: Return to 50% B (re-equilibration)
System Validation & Trustworthiness:
System Suitability: Inject the 25 µg/mL standard six times. The relative standard deviation (RSD) for retention time should be <1% and for peak area should be <2%. The theoretical plates should be >4000 and the tailing factor between 0.8 and 1.5.[5]
Identification: The retention time of the major peak in the sample chromatogram must match that of the reference standard.
Quantification: Purity is determined by an area percent calculation.
Table 2: Representative HPLC-UV Performance Data
Parameter
Expected Value
Rationale
Retention Time (tR)
8-12 min (Gradient Dependent)
Allows for separation from early and late-eluting impurities.
λmax
~365 nm
Provides high sensitivity and selectivity for the dinitroaromatic system.
Ensures accurate quantification across a range of concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: While HPLC is often preferred, GC-MS is a powerful alternative, particularly for identifying volatile or semi-volatile impurities that may be present from the synthesis process.[6] The key challenge for a molecule of this size and polarity is ensuring it can be volatilized without thermal degradation.[3] A low-bleed, mid-polarity column (e.g., HP-5MS) is a robust choice. The mass spectrometer provides definitive identification through characteristic fragmentation patterns.
Protocol: GC-MS Identification
Instrumentation: A GC system with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness HP-5MS) coupled to a mass spectrometer with an Electron Ionization (EI) source.
Standard/Sample Preparation: Prepare a ~50 µg/mL solution of the sample in methanol or acetone.
GC Conditions:
Inlet Temperature: 280°C. Rationale: A high enough temperature to ensure rapid volatilization while minimizing dwell time in the hot inlet to prevent degradation.
Injection Mode: Split (e.g., 20:1 ratio).
Injection Volume: 1 µL.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Program:
Initial: 150°C, hold for 1 min.
Ramp: 20°C/min to 300°C.
Hold: 5 min.
MS Conditions:
Ion Source Temperature: 230°C.
Ionization Energy: 70 eV.
Mass Range: 40-450 amu.
Data Interpretation:
Identification: Confirm the identity by matching the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The molecular ion (M⁺) should be observed at m/z 289.
Fragmentation: Expect key fragments corresponding to the loss of nitro groups (NO₂, m/z 46), the methoxyphenyl cation (m/z 108), and the dinitrophenyl moiety.
Table 3: Expected GC-MS Data
Parameter
Expected Value
Interpretation
Molecular Ion (M⁺)
m/z 289
Confirms the molecular weight of the compound.
Key Fragment 1
m/z 243
[M - NO₂]⁺
Key Fragment 2
m/z 122
[C₇H₈NO]⁺ (Methoxyphenylamine radical cation)
Key Fragment 3
m/z 108
[C₇H₈O]⁺ (Methoxytropylium ion)
Spectroscopic Methods: Structural Confirmation
Spectroscopy provides the "fingerprint" of the molecule, confirming functional groups and the precise atomic arrangement.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid and non-destructive technique perfect for confirming the presence of key functional groups. The spectrum of N-(4-Methoxyphenyl)-2,4-dinitroaniline will be dominated by vibrations from the N-H bond, the aromatic rings, the nitro groups, and the ether linkage. Comparing the sample spectrum to a reference is a powerful identity check.[7]
Protocol: ATR-FTIR Analysis
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Background Collection: With a clean, empty ATR crystal, collect a background spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). This corrects for atmospheric H₂O and CO₂.
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply consistent pressure with the press arm to ensure good contact.
Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation: Identify the characteristic absorption bands.
Table 4: Key FTIR Absorption Bands for N-(4-Methoxyphenyl)-2,4-dinitroaniline
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
~3350-3400
N-H Stretch
Secondary Amine
~3100-3000
C-H Stretch
Aromatic
~2950-2850
C-H Stretch
Methoxy (-OCH₃)
~1590 & ~1340
Asymmetric & Symmetric NO₂ Stretch
Nitro Groups
~1610, ~1510
C=C Stretch
Aromatic Rings
~1250
C-O Stretch (Asymmetric)
Aryl Ether
~1030
C-O Stretch (Symmetric)
Aryl Ether
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the gold standard for unambiguous structural elucidation. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR) in the molecule. The electron-withdrawing nitro groups and electron-donating methoxy and amino groups create a highly dispersed and characteristic pattern in the aromatic region of the spectrum.[8]
Caption: Logical connectivity of moieties in N-(4-Methoxyphenyl)-2,4-dinitroaniline for NMR interpretation.
Protocol: ¹H and ¹³C NMR Analysis
Instrumentation: An NMR spectrometer operating at a field strength of 400 MHz or higher.
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Rationale: DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like N-H.
Data Acquisition:
¹H NMR: Acquire spectrum with a sufficient number of scans (e.g., 16) and a relaxation delay of 1-2 seconds.
¹³C NMR: Acquire spectrum with a larger number of scans (e.g., 1024) and a relaxation delay of 2 seconds to ensure quantitative accuracy for all carbon signals.
Data Interpretation: Assign peaks based on chemical shift (δ), multiplicity (singlet, doublet, etc.), and integration (for ¹H).
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
Assignment
¹H NMR (δ, ppm, Multiplicity, J)
¹³C NMR (δ, ppm)
Rationale
N-H
~9.5-10.5 (s, broad)
-
Exchangeable proton, shifted downfield by adjacent electron-withdrawing ring.
Protons ortho to the amine linkage on the methoxy ring.
H-3'/H-5'
~7.0 (d, J≈9.0 Hz)
~114
Protons ortho to the methoxy group.
-OCH₃
~3.8 (s)
~55
Characteristic singlet for a methoxy group.
C-NO₂ (C2, C4)
-
~133, ~138
Carbons directly attached to nitro groups are downfield.
C-NH (C1, C1')
-
~145, ~130
Quaternary carbons attached to nitrogen.
C-OCH₃ (C4')
-
~158
Carbon attached to the electron-donating oxygen is downfield.
References
Benchchem. Application Note and Protocol for the Gas Chromatography (GC) Analysis of 4-Methoxy-2-nitroaniline.
Benchchem. A Comparative Analysis of 1H and 13C NMR Spectra of 4-Methoxy-2-nitroaniline and Related Compounds.
Supplementary Information. [Data on related N-aryl compounds].
Benchchem. Unveiling Molecular Fingerprints: A Comparative FTIR Analysis of 4-Methoxy-2-nitroaniline.
SIELC Technologies. Separation of N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline on Newcrom R1 HPLC column.
ResearchGate. FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal. Available at: [Link]
ResearchGate. H NMR Spectrum of Compound (4). Available at: [Link]
Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Available at: [Link]
Benchchem. A Comparative Guide to Spectrophotometric and Chromatographic Analysis of 2,4-Dinitroaniline.
HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. [General HPLC validation parameters]. Available at: [Link]
"experimental setup for studying the kinetics of reactions with N-(4-Methoxyphenyl)-2,4-dinitroaniline"
Application Note & Protocol Topic: Experimental Setup for Studying the Kinetics of Nucleophilic Aromatic Substitution Reactions with N-(4-Methoxyphenyl)-2,4-dinitroaniline Audience: Researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: January 2026
Application Note & Protocol
Topic: Experimental Setup for Studying the Kinetics of Nucleophilic Aromatic Substitution Reactions with N-(4-Methoxyphenyl)-2,4-dinitroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unraveling Reaction Mechanisms Through Kinetics
N-(4-Methoxyphenyl)-2,4-dinitroaniline is a classic substrate for studying Nucleophilic Aromatic Substitution (SNAr) reactions. The presence of two strongly electron-withdrawing nitro groups on the aromatic ring significantly activates it towards attack by nucleophiles. Understanding the kinetics of these reactions is paramount for elucidating their mechanisms, optimizing synthetic routes, and predicting the reactivity of related compounds in various chemical and biological systems.
This guide provides a comprehensive framework for designing and executing a robust experimental setup to study the kinetics of the reaction between N-(4-Methoxyphenyl)-2,4-dinitroaniline and a representative nucleophile. We will focus on the use of stopped-flow spectrophotometry, a powerful technique for monitoring rapid reactions in solution. The principles and protocols detailed herein are designed to be adaptable for various nucleophiles and solvent systems, providing a solid foundation for mechanistic investigations.
Scientific Principles: The SNAr Reaction and Its Kinetic Signature
The cornerstone of this investigation is the SNAr reaction. The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a discrete, negatively charged intermediate known as a Meisenheimer complex.[1][2]
Step 1 (Addition): The nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group (in this case, the N-(4-methoxyphenyl)amino group, though the reaction is often studied by displacing a better leaving group like a halide from a precursor like 1-chloro-2,4-dinitrobenzene). This forms a resonance-stabilized carbanion, the Meisenheimer complex.[1]
Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the leaving group.
The rate of the reaction can be limited by either the formation of the Meisenheimer complex or its subsequent decomposition.[3][4] Kinetic studies are essential to distinguish between these possibilities. By systematically varying reactant concentrations and observing the effect on the reaction rate, we can determine the reaction's rate law.
For the reaction of a dinitroaniline derivative (Substrate) with a nucleophile (Nu):
Substrate + Nu -> Product
The rate law is typically found to be second-order overall:
Rate = k2[Substrate][Nu]
To simplify the analysis, the experiment is conducted under pseudo-first-order conditions . This is achieved by using a large excess of the nucleophile (e.g., >10-fold) relative to the substrate. Under these conditions, the concentration of the nucleophile remains effectively constant throughout the reaction, and the rate law simplifies to:
Rate = k_obs[Substrate]
where k_obs = k2[Nu]. The reaction now behaves as a first-order process, and the observed rate constant (k_obs) can be easily determined. By measuring k_obs at several different excess concentrations of the nucleophile, the second-order rate constant (k2) can be determined from the slope of a plot of k_obs versus [Nu].
Experimental Design and Rationale
A successful kinetic study hinges on careful experimental design. The choices of instrumentation, reagents, and conditions are dictated by the need for precision, accuracy, and reproducibility.
SNAr reactions involving activated nitroaromatics are often too fast to be monitored by conventional methods.[5] Stopped-flow spectroscopy is the ideal technique for this purpose, allowing for the study of reactions on a millisecond timescale.[6] The principle involves the rapid mixing of two reactant solutions, after which the flow is abruptly stopped, and the change in absorbance of the mixture is monitored over time in a detection cell.[5] Since N-(4-Methoxyphenyl)-2,4-dinitroaniline and its potential products are colored, their concentration changes can be readily followed using UV-Vis absorbance spectroscopy.[7]
Selection of Nucleophile and Solvent
Nucleophile: A simple amine, such as piperidine or n-butylamine, is an excellent choice for initial studies due to its well-characterized nucleophilicity.[8]
Solvent: The choice of solvent is critical as it can dramatically influence reaction rates.[9][10]
Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents are generally preferred as they solvate the anionic Meisenheimer intermediate less effectively than protic solvents, often leading to faster reaction rates.[3]
Protic Solvents (e.g., Methanol, Ethanol): These solvents can form hydrogen bonds with the nucleophile and intermediates, potentially slowing the reaction. Comparing kinetics in different solvent types provides valuable mechanistic insight.[8]
Temperature Control
Reaction rates are highly sensitive to temperature. Therefore, all kinetic measurements must be performed at a constant, precisely controlled temperature. The stopped-flow instrument should be equipped with a thermostatted cell holder and syringe drive.
Experimental Workflow Diagram
The following diagram outlines the complete experimental process from preparation to data analysis.
Caption: Workflow for kinetic analysis of an SNAr reaction.
Detailed Application Protocol
This protocol describes a typical experiment to determine the second-order rate constant for the reaction of N-(4-Methoxyphenyl)-2,4-dinitroaniline with piperidine in acetonitrile at 25°C.
Materials and Instrumentation
Reagents & Materials
Specifications
N-(4-Methoxyphenyl)-2,4-dinitroaniline
>98% purity
Piperidine
>99%, freshly distilled
Acetonitrile (MeCN)
HPLC or Spectroscopic grade, anhydrous
Volumetric flasks (Class A)
10 mL, 25 mL, 50 mL
Micropipettes
Calibrated, various sizes
Instrumentation
Key Features
Stopped-Flow Spectrophotometer
UV-Vis detection, thermostatted cell
UV-Vis Spectrophotometer (for scans)
For determining optimal monitoring wavelength
Temperature-controlled water bath
To equilibrate solutions
Step-by-Step Methodology
Step 1: Reagent Preparation
CAUTION: Dinitroaniline derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a chemical fume hood.[11]
Substrate Stock Solution (Solution A): Accurately prepare a 0.2 mM solution of N-(4-Methoxyphenyl)-2,4-dinitroaniline in acetonitrile. For example, weigh the appropriate mass and dissolve it in a 50 mL volumetric flask.
Nucleophile Stock Solutions (Solutions B1-B5): Prepare a series of piperidine solutions in acetonitrile with concentrations ranging from 10 mM to 50 mM. These will be the solutions in the "drive" syringe and represent the final concentration of the nucleophile in the reaction cell after 1:1 mixing with the substrate.
Example for final concentration of 5 mM: Prepare a 10 mM piperidine solution.
Example for final concentration of 25 mM: Prepare a 50 mM piperidine solution.
Prepare at least five different concentrations to ensure a reliable plot for determining k2.
Step 2: Instrument Setup and Calibration
Power On and Equilibrate: Turn on the stopped-flow instrument and the temperature controller. Set the cell temperature to 25.0 ± 0.1 °C and allow the system to equilibrate.
Wavelength Selection:
Acquire the full UV-Vis spectrum of the substrate solution (Solution A).
Acquire the spectrum of a fully reacted solution (mix a small amount of substrate and the highest concentration nucleophile solution and wait for the reaction to complete).
Identify a wavelength (λ) where the change in absorbance between reactant and product is maximal. This wavelength will be used for monitoring the kinetic runs.
System Purge: Thoroughly purge the instrument's syringes and flow circuit with the working solvent (acetonitrile) to remove any air bubbles and contaminants.
Step 3: Performing a Kinetic Run
Load Syringes: Load the substrate stock solution (0.2 mM) into Syringe A. Load the first nucleophile solution (e.g., 10 mM piperidine) into Syringe B. The final concentrations in the cell after 1:1 mixing will be 0.1 mM substrate and 5 mM piperidine.
Equilibrate Solutions: Allow the loaded syringes to sit in the thermostatted drive block for at least 10 minutes to ensure they reach the target temperature.
Acquire Data:
Perform several "push" cycles to flush the mixing cell with the fresh reactants.
Initiate the data acquisition sequence. The instrument will rapidly inject and mix the reactants, and the software will record the absorbance at the chosen wavelength as a function of time.
Collect data for at least 5-7 half-lives of the reaction to ensure an accurate fit of the exponential decay.
Replicate: Repeat the measurement at least three times for each nucleophile concentration to ensure reproducibility.
Repeat for all Concentrations: Repeat steps 3.1-3.4 for all prepared nucleophile solutions (B2-B5).
Data Processing and Analysis
Determine k_obs: For each kinetic run, fit the absorbance vs. time data to a single exponential function:
A(t) = A_inf + (A_0 - A_inf) * exp(-k_obs * t)
where A(t) is the absorbance at time t, A_0 is the initial absorbance, A_inf is the final absorbance, and k_obs is the pseudo-first-order rate constant. Most instrument software packages have built-in functions for this analysis. Average the k_obs values from the replicate runs for each nucleophile concentration.
Determine k2:
Create a plot of the average k_obs (y-axis) versus the corresponding final piperidine concentration [Nu] (x-axis).
Perform a linear regression on the data. The plot should be linear and pass through (or very close to) the origin.
The slope of this line is the second-order rate constant, k2. The y-intercept should be close to zero; a significant non-zero intercept may indicate a competing reaction pathway, such as solvolysis.
[Piperidine] (M)
Average k_obs (s⁻¹)
0.005
Value 1
0.010
Value 2
0.015
Value 3
0.020
Value 4
0.025
Value 5
Troubleshooting and Validation
Non-Exponential Decays: If the kinetic traces do not fit well to a single exponential, it could indicate more complex mechanisms, the presence of intermediates, or temperature fluctuations.
Poor Linearity in k_obs vs. [Nu] Plot: This may suggest that the reaction is not truly first-order in the nucleophile or that the nucleophile is involved in aggregation or other equilibria at higher concentrations.
Scattering in Data: Often caused by air bubbles in the flow lines or precipitation of the product. Ensure solutions are fully dissolved and the system is properly purged.
Result Validation: Compare the obtained k2 value with literature values for similar SNAr reactions to ensure the result is reasonable. The consistency of results across multiple runs is the primary internal validation.
References
ResearchGate. (2024). Determination of Dinitroaniline Herbicide in Food Samples and Commercial Formulations Using Spectrophotometric Methods. Available at: [Link]
Semantic Scholar. (n.d.). The effect of solvent on reaction rates and equilibria for the reactions of p-nitrophenyl acetate with alicyclic secondary amines in H2O and DMSO. Available at: [Link]
ResearchGate. (n.d.). Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions of propan-2-ol with acid or base additives. Available at: [Link]
ACS Publications. (2018). Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 Catalyst. ACS Catalysis. Available at: [Link]
ResearchGate. (2012). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Available at: [Link]
PubMed. (1989). Analysis of trifluralin and other dinitroaniline herbicide residues by zero-order and derivative ultraviolet spectrophotometry. Analyst. Available at: [Link]
ScienceDirect. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. iScience. Available at: [Link]
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
ResearchGate. (2007). Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares. Available at: [Link]
National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC. Available at: [Link]
University of Colorado Boulder. (n.d.). Fast Kinetics of Reactions and Conformational Changes. Shared Instruments Pool. Available at: [Link]
Wikipedia. (n.d.). 2,4-Dinitroaniline. Available at: [Link]
Organic Syntheses. (n.d.). 2,4-dinitroaniline. Available at: [Link]
ACS Publications. (2024). Spin Migration-Driven Synergy in a Fe–Ba Dual-Atom Catalyst for Nitroaromatic Reduction. Journal of the American Chemical Society. Available at: [Link]
National Institutes of Health. (2018). Informing Efforts to Develop Nitroreductase for Amine Production. PMC. Available at: [Link]
Samarra Journal of Pure and Applied Science. (2022). Review: Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Available at: [Link]
Wikipedia. (n.d.). Dinitroaniline. Available at: [Link]
Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics. Available at: [Link]
Royal Society of Chemistry. (1981). The mechanism of aromatic nucleophilic substitution reactions in protic solvents. The reations of aniline, N-methylaniline, n-butylamine, and piperidine with some nitroaryl phenyl ethers in methanol. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
Royal Society of Chemistry. (2016). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry. Available at: [Link]
University of Huddersfield Research Portal. (n.d.). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. Available at: [Link]
National Institutes of Health. (2012). Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. PMC. Available at: [Link]
ResearchGate. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Available at: [Link]
National Institutes of Health. (2022). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]
ResearchGate. (2015). A theoretical study of the reaction kinetics of amines released into the atmosphere from CO2 capture. Available at: [Link]
PubChem. (n.d.). 2,4-Dinitroaniline. Available at: [Link]
Application Notes and Protocols for N-(4-Methoxyphenyl)-2,4-dinitroaniline in Material Science
Foreword: The Potential of Push-Pull Chromophores in Advanced Materials The exploration of novel organic molecules with significant electronic and optical properties is a cornerstone of modern material science. Among the...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: The Potential of Push-Pull Chromophores in Advanced Materials
The exploration of novel organic molecules with significant electronic and optical properties is a cornerstone of modern material science. Among these, "push-pull" systems, which feature electron-donating and electron-accepting moieties linked by a π-conjugated bridge, are of paramount interest. N-(4-Methoxyphenyl)-2,4-dinitroaniline is a quintessential example of such a chromophore. The methoxy group (-OCH₃) on one phenyl ring acts as a potent electron donor, while the two nitro groups (-NO₂) on the other ring serve as strong electron acceptors. This electronic asymmetry gives rise to a large molecular dipole moment and significant intramolecular charge transfer (ICT) characteristics, making it a promising candidate for applications in nonlinear optics and as a sensitive environmental probe.
This comprehensive guide provides detailed protocols for the synthesis, purification, and characterization of N-(4-Methoxyphenyl)-2,4-dinitroaniline. Furthermore, it outlines its application in two key areas of material science: as a nonlinear optical material and as a solvatochromic sensor. The methodologies are presented with a focus on the underlying scientific principles to empower researchers to not only replicate the experiments but also to adapt and innovate upon them.
Part 1: Synthesis and Characterization of N-(4-Methoxyphenyl)-2,4-dinitroaniline
The most direct and efficient route to synthesize N-(4-Methoxyphenyl)-2,4-dinitroaniline is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This involves the reaction of a nucleophile, in this case, p-anisidine, with an electron-deficient aromatic ring, 2,4-dinitrochlorobenzene. The strong electron-withdrawing nature of the two nitro groups at the ortho and para positions of 2,4-dinitrochlorobenzene makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack, facilitating the displacement of the chloride leaving group.[1]
This protocol details the synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline from 2,4-dinitrochlorobenzene and p-anisidine.
Reagents and Materials:
2,4-Dinitrochlorobenzene (99%)
p-Anisidine (99%)
Ethanol (95% or absolute)
Sodium bicarbonate (NaHCO₃)
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Büchner funnel and filter paper
Crystallizing dish
Standard laboratory glassware
Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.13 g (0.05 mol) of 2,4-dinitrochlorobenzene in 100 mL of ethanol.
Addition of Nucleophile: To the stirred solution, add 6.16 g (0.05 mol) of p-anisidine.
Base Addition: Add 4.20 g (0.05 mol) of sodium bicarbonate to the reaction mixture. The base is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. If precipitation is slow, the mixture can be cooled in an ice bath.
Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove unreacted starting materials and then with copious amounts of water to remove any remaining salts.
Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis and purification of N-(4-Methoxyphenyl)-2,4-dinitroaniline.
Purification Protocol: Recrystallization
Recrystallization is a highly effective method for purifying the crude N-(4-Methoxyphenyl)-2,4-dinitroaniline. The choice of solvent is critical; the compound should be highly soluble at elevated temperatures and sparingly soluble at room temperature. An ethanol-water mixture is often suitable for compounds of this nature.[2]
Procedure:
Solvent Selection: Prepare a hot solution of ethanol.
Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely. If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.
Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.
Characterization
The synthesized and purified N-(4-Methoxyphenyl)-2,4-dinitroaniline should be characterized to confirm its identity and purity.
Table 1: Expected Characterization Data
Technique
Expected Results
Melting Point
A sharp melting point should be observed.
¹H NMR
Resonances corresponding to the aromatic protons of both phenyl rings and the methoxy group protons should be present with the correct integration and splitting patterns.
¹³C NMR
Signals for all unique carbon atoms in the molecule should be observed.
FT-IR
Characteristic vibrational bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and strong N-O stretching (nitro groups) should be present.
UV-Vis
An absorption maximum corresponding to the intramolecular charge transfer transition is expected.
Part 2: Application in Nonlinear Optics
The significant intramolecular charge transfer in N-(4-Methoxyphenyl)-2,4-dinitroaniline makes it a promising candidate for third-order nonlinear optical (NLO) applications.[3] Third-order NLO materials are crucial for the development of all-optical switching, optical limiting, and data storage devices. The Z-scan technique is a simple yet powerful method to measure the sign and magnitude of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[4][5]
Preparation of Dye-Doped Polymer Films
For practical applications, incorporating the NLO chromophore into a stable and processable host matrix, such as a polymer thin film, is often desirable.[6][7] Polymethyl methacrylate (PMMA) is a common choice due to its excellent optical transparency and processability.
Protocol for Preparing PMMA Films Doped with N-(4-Methoxyphenyl)-2,4-dinitroaniline:
Solution Preparation: Prepare a stock solution of PMMA in a suitable solvent like chloroform or toluene (e.g., 10% w/v). Prepare a separate stock solution of N-(4-Methoxyphenyl)-2,4-dinitroaniline in the same solvent (e.g., 1 mg/mL).
Doping: Add a specific volume of the dye solution to the polymer solution to achieve the desired doping concentration (e.g., 1 wt%). Stir the mixture for several hours to ensure homogeneity.
Film Casting: Clean a glass substrate meticulously. Cast the dye-doped polymer solution onto the substrate using a spin coater to achieve a uniform film thickness.[8] The spin speed and time will need to be optimized depending on the desired thickness.
Drying: Dry the film in a vacuum oven at a temperature below the glass transition temperature of PMMA (e.g., 60-80°C) for several hours to remove the solvent completely.
Diagram 2: Z-Scan Experimental Setup
Caption: Schematic of a typical Z-scan experimental setup.
Z-Scan Measurement Protocol
This protocol outlines the procedure for performing Z-scan measurements on a solution of N-(4-Methoxyphenyl)-2,4-dinitroaniline or a dye-doped polymer film.
Instrumentation:
A stable laser source with a Gaussian beam profile (e.g., a continuous-wave laser or a pulsed laser).
A focusing lens.
A motorized translation stage to move the sample along the beam axis (z-axis).
An aperture placed in the far-field.
A photodetector to measure the transmitted intensity.
A beam splitter and a reference detector to account for laser power fluctuations.
Procedure:
Sample Preparation: Prepare a solution of N-(4-Methoxyphenyl)-2,4-dinitroaniline in a suitable solvent (e.g., chloroform) in a cuvette with a known path length. Alternatively, use the prepared dye-doped polymer film.
Alignment: Align the laser beam to pass through the center of the focusing lens and the aperture.
Open-Aperture Z-Scan: Remove the aperture and scan the sample along the z-axis through the focal point of the lens. Record the transmitted intensity as a function of the sample position (z). This measurement provides information about the nonlinear absorption coefficient (β).
Closed-Aperture Z-Scan: Place the aperture in the far-field such that it allows a fraction of the beam to pass through to the detector. Repeat the scan along the z-axis. This measurement is sensitive to both nonlinear refraction and nonlinear absorption.
Data Analysis:
Normalize the closed-aperture data by dividing it by the open-aperture data to isolate the effect of nonlinear refraction.
Fit the open- and closed-aperture Z-scan data to theoretical models to extract the values of β and n₂, respectively.[4][5]
Table 2: Interpreting Z-Scan Results
Measurement
Curve Shape
Interpretation
Open Aperture
Valley at focus
Reverse Saturable Absorption (RSA, β > 0)
Peak at focus
Saturable Absorption (SA, β < 0)
Closed Aperture
Peak followed by a valley
Self-focusing (n₂ > 0)
(Normalized)
Valley followed by a peak
Self-defocusing (n₂ < 0)
Part 3: Application as a Solvatochromic Sensor
The intramolecular charge transfer nature of N-(4-Methoxyphenyl)-2,4-dinitroaniline makes its absorption spectrum sensitive to the polarity of the surrounding medium. This phenomenon, known as solvatochromism, can be exploited for sensing applications, such as determining the polarity of a solvent or probing the local environment in a polymer matrix.[9]
Solvatochromism Study Protocol
This protocol describes how to investigate the solvatochromic behavior of N-(4-Methoxyphenyl)-2,4-dinitroaniline using UV-Vis spectroscopy.
Materials:
N-(4-Methoxyphenyl)-2,4-dinitroaniline
A series of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water).
UV-Vis spectrophotometer
Quartz cuvettes
Procedure:
Stock Solution Preparation: Prepare a concentrated stock solution of N-(4-Methoxyphenyl)-2,4-dinitroaniline in a solvent in which it is readily soluble (e.g., acetone).
Sample Preparation: Prepare a series of dilute solutions of the compound in each of the selected solvents by adding a small, fixed volume of the stock solution to a known volume of each solvent. The final concentration should be low enough to be within the linear range of the spectrophotometer.
UV-Vis Measurement: Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 300-600 nm).
Data Analysis:
Determine the wavelength of maximum absorption (λmax) for the compound in each solvent.
Correlate the observed λmax with a solvent polarity scale (e.g., the Reichardt's ET(30) scale). A plot of λmax versus the solvent polarity parameter will reveal the solvatochromic behavior.
Table 3: Solvent Polarity and Expected Spectral Shifts
Solvent
Polarity (ET(30) in kcal/mol)
Expected λmax Shift
Hexane
31.0
Hypsochromic (Blue shift)
Toluene
33.9
↓
Chloroform
39.1
↓
Acetone
42.2
↓
Ethanol
51.9
↓
Methanol
55.4
Bathochromic (Red shift)
Note: The direction of the shift (hypsochromic or bathochromic) with increasing solvent polarity depends on the relative stabilization of the ground and excited states of the molecule.
Conclusion
N-(4-Methoxyphenyl)-2,4-dinitroaniline is a versatile organic chromophore with significant potential in material science. The protocols outlined in this guide provide a solid foundation for its synthesis, purification, and application in the exciting fields of nonlinear optics and chemical sensing. The inherent tunability of organic molecules, coupled with the detailed methodologies presented here, opens up avenues for further research and the development of novel materials with tailored properties for advanced technological applications.
References
Stanculescu, A., et al. (n.d.). Preparation and Characterization of Polar Aniline Functionalized Copolymers Thin Films for Optical Non-Linear Applications. Taylor & Francis Online. Retrieved from [Link]
Moura, V. V., et al. (n.d.). Solvatochromism as a new tool to distinguish structurally similar compounds. PMC. Retrieved from [Link]
S, M., & K, S. (2018). Low-power Z-scan study of nonlinear refractive index and absorption coefficient of acid blue 129 dye-doped polymer thin film. Indian Academy of Sciences. Retrieved from [Link]
(n.d.). Z-scan technique for nonlinear materials characterization: a review. Research Plateau Publishers. Retrieved from [Link]
Murgia, M., et al. (2022). Optical Characterization of Ultra-Thin Films of Azo-Dye-Doped Polymers Using Ellipsometry and Surface Plasmon Resonance Spectroscopy. MDPI. Retrieved from [Link]
(2021, March 24). Nucleophilic substitution reaction of 2, 4-dinitrochlorobenzene is faster than p-nitrochlorobenzene. Give reason. Shaalaa.com. Retrieved from [Link]
(n.d.). Z-scan technique. Wikipedia. Retrieved from [Link]
Machado, V. G., et al. (2012). Solvatochromic behavior of dyes with dimethylamino electron-donor and nitro electron-acceptor groups in their molecular structure. ResearchGate. Retrieved from [Link]
Hussain, A., et al. (2022). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. NIH. Retrieved from [Link]
Technical Support Center: Purification of Crude N-(4-Methoxyphenyl)-2,4-dinitroaniline
Welcome to the technical support center for the purification of crude N-(4-Methoxyphenyl)-2,4-dinitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the purification of crude N-(4-Methoxyphenyl)-2,4-dinitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this compound.
Part 1: Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of N-(4-Methoxyphenyl)-2,4-dinitroaniline.
Recrystallization Issues
Question: My yield of N-(4-Methoxyphenyl)-2,4-dinitroaniline is very low after recrystallization. What are the possible causes and how can I improve it?
Answer:
Low recovery after recrystallization is a common issue that can be attributed to several factors. The key is to ensure that the chosen solvent system has a steep solubility curve for your compound – high solubility at elevated temperatures and low solubility at room temperature.
Excessive Solvent: Using too much solvent is the most frequent cause of low yield. The goal is to use the minimum amount of hot solvent to fully dissolve the crude product. If the solution is not saturated upon cooling, crystallization will be incomplete.
Solution: If you suspect you've added too much solvent, you can carefully evaporate some of it to concentrate the solution.
Inappropriate Solvent System: The ideal solvent for N-(4-Methoxyphenyl)-2,4-dinitroaniline should be one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Based on the polarity of the molecule, a mixture of ethanol and water is a good starting point.[1]
Solution: Experiment with different solvent ratios. Start by dissolving the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities within the crystal lattice.
Solution: Allow the flask to cool slowly to room temperature on a benchtop, and then transfer it to an ice bath to maximize crystal formation.
Premature Crystallization during Hot Filtration: If your crude product contains insoluble impurities, a hot filtration step is necessary. However, if the solution cools during this process, you will lose product on the filter paper.
Solution: Use a pre-heated funnel and receiving flask for the hot filtration to prevent premature crystallization.
Question: My N-(4-Methoxyphenyl)-2,4-dinitroaniline is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated and cooled too quickly.
Solution:
Reheat the solution to dissolve the oil.
Add a small amount of additional solvent to decrease the saturation.
Allow the solution to cool very slowly. You can try insulating the flask to slow down the cooling rate.
Scratching the inside of the flask with a glass rod at the surface of the liquid can help induce crystallization by providing nucleation sites.
Adding a seed crystal of pure N-(4-Methoxyphenyl)-2,4-dinitroaniline can also initiate crystallization.
Column Chromatography Issues
Question: My N-(4-Methoxyphenyl)-2,4-dinitroaniline is not separating from impurities on the silica gel column. What could be the problem?
Answer:
Column chromatography separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.[2] For polar compounds like dinitroanilines, careful selection of the mobile phase is crucial.
Incorrect Solvent System: The polarity of the eluent is critical. If the solvent is too polar, your compound and impurities will elute too quickly with poor separation. If it's not polar enough, your compound may not move down the column.
Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your target compound. A common mobile phase for dinitroaniline derivatives is a mixture of hexane and ethyl acetate.[3] For very polar compounds, you might need to add a small amount of a more polar solvent like methanol or use a solvent system containing ammonia.[4]
Column Overloading: Loading too much crude material onto the column will result in broad bands and poor separation.
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Improper Column Packing: An improperly packed column with cracks or channels will lead to uneven solvent flow and poor separation.
Solution: The slurry (wet) packing method is generally preferred as it minimizes the chances of cracking the stationary phase bed.[2]
Compound Instability on Silica Gel: Some compounds can decompose on acidic silica gel.
Solution: You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If your compound is unstable, you can use deactivated silica gel (by adding a small amount of a base like triethylamine to the eluent) or an alternative stationary phase like alumina.[4]
Question: My compound is streaking on the TLC plate and the column. How can I fix this?
Answer:
Streaking is often a sign of overloading the TLC plate or column, or it can indicate that the compound is highly polar and interacting strongly with the stationary phase.
Solution:
For TLC: Spot a more dilute solution of your compound.
For Column Chromatography: Load less material.
For Highly Polar Compounds: Add a small amount of a polar modifier to your eluent, such as a few drops of acetic acid or triethylamine, depending on the nature of your compound (acidic or basic). For N-(4-Methoxyphenyl)-2,4-dinitroaniline, which is weakly basic, a small amount of triethylamine may help to reduce streaking.
Troubleshooting Workflow for a Failed Purification
Caption: A decision tree for troubleshooting common issues in recrystallization and column chromatography.
Part 2: Frequently Asked Questions (FAQs)
1. What are the most common impurities in crude N-(4-Methoxyphenyl)-2,4-dinitroaniline?
The synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline typically involves the reaction of 4-methoxyaniline with 1-chloro-2,4-dinitrobenzene. Potential impurities include:
Unreacted starting materials: 4-methoxyaniline and 1-chloro-2,4-dinitrobenzene.
Side products: Isomeric dinitroaniline derivatives, although less common with the directing effects of the methoxy group.
Products of over-reaction: Although less likely in this specific reaction, polynitrated species could form under harsh conditions.
Hydrolysis products: 2,4-dinitrophenol can be formed if water is present in the reaction mixture.
2. What is the best method for purifying crude N-(4-Methoxyphenyl)-2,4-dinitroaniline?
The choice of purification method depends on the nature and quantity of the impurities.
Purification Method
Advantages
Disadvantages
Best For
Recrystallization
Simple, inexpensive, and effective for removing small amounts of impurities with different solubility profiles.
Can lead to significant product loss if not optimized. Not effective for impurities with similar solubility.
Relatively pure crude product (>90%).
Column Chromatography
Excellent for separating complex mixtures and impurities with similar polarities.
More time-consuming, requires more solvent, and can lead to product loss on the column.
Crude mixtures with multiple impurities or impurities with similar polarity to the product.
Solvent Washing/Trituration
Quick and easy for removing highly soluble or insoluble impurities.
Only effective for removing a narrow range of impurities.
Removing unreacted starting materials or other highly soluble/insoluble byproducts.
3. How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of your N-(4-Methoxyphenyl)-2,4-dinitroaniline:
Melting Point: A pure compound will have a sharp melting point. The reported melting point for N-(4-Methoxyphenyl)-2,4-dinitroaniline is around 178-179 °C.[5] A broad melting range indicates the presence of impurities.
Thin Layer Chromatography (TLC): A pure compound should show a single spot on the TLC plate.
Spectroscopic Methods:
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will show the characteristic peaks for the compound. Impurities will present as extra peaks in the spectrum.[6]
FTIR: Fourier-Transform Infrared spectroscopy can confirm the presence of the key functional groups (N-H, C-H, C=C, NO₂, C-O).[6]
Mass Spectrometry: This will confirm the molecular weight of your compound (289.24 g/mol ).[6][7]
Part 3: Experimental Protocols
Detailed Protocol for Recrystallization of N-(4-Methoxyphenyl)-2,4-dinitroaniline
This protocol is a starting point and may require optimization based on the purity of your crude material.
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of ethanol. If it dissolves at room temperature, ethanol is not a suitable single solvent. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot and recrystallizes upon cooling, it is a good solvent. More likely, a mixed solvent system will be required. A mixture of ethanol and water is a good starting point.[1]
Dissolution: Place the crude N-(4-Methoxyphenyl)-2,4-dinitroaniline in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.
Re-dissolution: Reheat the mixture gently until the solution becomes clear again.
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol-water mixture. Allow the crystals to air dry completely.
General Protocol for Column Chromatography
TLC Analysis: Determine the optimal solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. Aim for an Rf of 0.2-0.3 for N-(4-Methoxyphenyl)-2,4-dinitroaniline.
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, even bed.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the silica gel.
Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by TLC.
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
References
Benchchem. Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline.
"troubleshooting low yield in N-(4-Methoxyphenyl)-2,4-dinitroaniline synthesis"
Introduction: Navigating the Synthesis of a Key Intermediate The synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline is a cornerstone reaction for the development of various chemical entities, including dyes and pharmace...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Navigating the Synthesis of a Key Intermediate
The synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline is a cornerstone reaction for the development of various chemical entities, including dyes and pharmaceutical intermediates. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a powerful method for forming aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[1] Despite its utility, achieving a high yield can be challenging, often plagued by issues ranging from incomplete reactions to complex purification.
This guide provides an in-depth, question-and-answer-based approach to troubleshooting common problems encountered during this synthesis. It is designed for researchers and drug development professionals to diagnose issues, understand the underlying chemical principles, and implement effective solutions to optimize their reaction outcomes.
Section 1: Understanding the Core Reaction Mechanism
A firm grasp of the reaction mechanism is the first step in effective troubleshooting. The synthesis relies on the SNAr pathway, which is distinct from the more familiar SN1 and SN2 reactions.[2]
Q1: What is the detailed mechanism for this reaction, and why are the dinitro groups so critical?
The reaction is a classic example of an SNAr addition-elimination mechanism.
Nucleophilic Attack: The reaction begins with the nitrogen atom of the nucleophile, p-anisidine (4-methoxyaniline), attacking the carbon atom bearing the leaving group (e.g., chlorine) on the electrophile, 2,4-dinitrochlorobenzene.[3] This step is typically the rate-determining step of the reaction.[4]
Formation of a Meisenheimer Complex: This attack temporarily breaks the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex.[2]
Stabilization: The stability of this intermediate is paramount for the reaction's success. The two electron-withdrawing nitro groups (at the ortho and para positions relative to the leaving group) are essential as they delocalize the negative charge through resonance, stabilizing the complex.[2][4] Without these groups, the aromatic ring would not be sufficiently electron-poor to be attacked by the amine nucleophile.
Elimination & Re-aromatization: The reaction concludes with the expulsion of the leaving group (chloride ion), which restores the aromaticity of the ring and forms the final product.
The diagram below illustrates this mechanistic pathway.
Caption: SNAr mechanism for the synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline.
This section addresses the most common issues leading to low yields.
Q2: My reaction shows low or no conversion of starting materials. What are the primary factors to investigate?
Low conversion is often traced back to suboptimal reaction conditions that fail to overcome the activation energy barrier.
A. Inadequate Temperature: While SNAr reactions are activated by electron-withdrawing groups, they often require thermal energy to proceed at a reasonable rate.
Causality: Insufficient heat results in a slow reaction rate, leading to incomplete conversion within a practical timeframe. Conversely, excessive heat can cause degradation of starting materials or products.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If conversion is slow, gradually increase the reaction temperature in 5-10 °C increments. A typical temperature range for this reaction is 80-120 °C, depending on the solvent.[5]
B. Incorrect Solvent Choice: The solvent plays a critical role in mediating the reactivity of the nucleophile.
Causality: Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the amine nucleophile, creating a solvent cage that increases its stability but significantly reduces its nucleophilicity.[6] Polar aprotic solvents (e.g., DMSO, DMF, NMP) are generally superior as they solvate the accompanying cation but leave the nucleophile relatively "bare" and more reactive.[5][7]
Solution: Switch from a protic or nonpolar solvent to a polar aprotic solvent like DMSO or DMF. This single change often produces a dramatic increase in reaction rate and yield.
C. Nucleophile Inactivity (Role of Base): The reaction generates HCl as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic.
Causality: The lone pair on the nitrogen of p-anisidine is required for the nucleophilic attack. If it is protonated by the generated acid, it forms an ammonium salt (R-NH3+) which has no available lone pair and cannot initiate the reaction.
Solution: Add an acid scavenger. A non-nucleophilic base is required to neutralize the HCl as it forms. This prevents the protonation of the starting amine. The choice of base is critical.
Base Type
Examples
Suitability & Rationale
Inorganic Carbonates
K2CO3, Cs2CO3
Excellent. These are widely used, inexpensive, and sufficiently basic to neutralize HCl without causing significant side reactions. They are heterogeneous in many organic solvents, which can simplify workup.[5]
Tertiary Amines
Triethylamine (Et3N), DIPEA
Good. These are organic-soluble bases that effectively scavenge protons. However, they can sometimes be more difficult to remove during purification.
Hydroxides/Alkoxides
NaOH, KOH, NaOMe
Poor. These are highly basic and strongly nucleophilic. They can compete with the amine nucleophile, leading to the formation of undesired hydrolysis (2,4-dinitrophenol) or ether byproducts.[8]
Q3: My TLC shows the consumption of starting materials but multiple new spots, and my final yield is still low. What side reactions are occurring?
The formation of byproducts is a common yield-reducing culprit. The primary suspect is often a competing reaction with a nucleophile other than the intended amine.
A. Hydrolysis of the Electrophile:
Causality: If water is present in the reaction mixture (e.g., from wet solvents or reagents) or a strong base like NaOH is used, it can act as a nucleophile. The hydroxide ion (OH-) will attack the 2,4-dinitrochlorobenzene to form 2,4-dinitrophenol. This byproduct is often a highly colored impurity that can be difficult to remove.
Prevention:
Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents if necessary.
Avoid strong, aqueous bases. Use an anhydrous inorganic base like potassium carbonate.[5]
B. Reaction with Solvent:
Causality: If a nucleophilic solvent like ethanol or methanol is used at high temperatures, it can compete with the p-anisidine to form the corresponding ether byproduct (e.g., 2,4-dinitroanisole).
Prevention: Use a polar aprotic, non-nucleophilic solvent such as DMSO, DMF, or NMP.[9]
The flowchart below provides a systematic approach to diagnosing and solving yield-related issues.
Caption: A logical workflow for troubleshooting low yield in SNAr synthesis.
Q4: I am having difficulty purifying the product. What is an effective protocol?
Purification is critical for obtaining a high-purity final product. The crude product is often contaminated with unreacted starting materials, the base, and side products. Recrystallization is the most common and effective method.
Causality of Poor Purification: An improper choice of recrystallization solvent can lead to either poor recovery (if the product is too soluble) or ineffective purification (if impurities co-crystallize).
Recommended Protocol (Recrystallization):
Dissolve the crude solid in a minimum amount of a hot solvent in which the product has high solubility but impurities have lower solubility. Ethanol or an ethanol/water mixture is often effective.[10]
Once dissolved, allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
Further cool the flask in an ice bath to maximize precipitation.
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any surface impurities.
Dry the crystals under vacuum. The pure product should be a yellow or orange crystalline solid.[11]
Section 3: Optimized Experimental Protocol
This protocol incorporates the troubleshooting insights discussed above to provide a robust starting point for achieving a high yield.
Reagents & Materials:
2,4-Dinitrochlorobenzene (1.0 eq)
p-Anisidine (1.05 eq)
Anhydrous Potassium Carbonate (K2CO3) (1.5 eq)
Anhydrous Dimethylformamide (DMF)
Ethanol (for recrystallization)
Deionized Water
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dinitrochlorobenzene, p-anisidine, and anhydrous potassium carbonate.
Solvent Addition: Add anhydrous DMF to the flask (a concentration of ~0.5 M with respect to the limiting reagent is a good starting point).
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 8-16 hours.
Workup:
Allow the reaction mixture to cool to room temperature.
Pour the mixture into a beaker containing a large volume of cold water with stirring. This will precipitate the crude product.
Continue stirring for 30 minutes to ensure complete precipitation.
Collect the crude solid by vacuum filtration. Wash the solid thoroughly with water to remove DMF and inorganic salts.
Purification (Recrystallization):
Transfer the crude solid to a new flask.
Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid is very soluble, add hot water dropwise until turbidity persists, then re-heat to clarify.
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes.
Collect the purified crystals by vacuum filtration, wash with a small portion of cold ethanol, and dry under vacuum.
Characterization: Confirm product identity and purity by melting point (literature: 178-180 °C) and spectroscopic methods (1H NMR, 13C NMR, IR).[12]
References
U.S.
ResearchGate, "Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline." [Link]
Umar, M. et al., "Electronic and solvent effects on kinetics of SNAr substitution reactions..." Monatshefte für Chemie - Chemical Monthly. [Link]
Sella, E. et al., "Diarylamine Synthesis via Desulfinylative Smiles Rearrangement," Organic Letters. [Link]
Gandler, J.R. et al., "Nucleophilic reactivity: nucleophilic aromatic substitution reactions of 2,4-dinitrochlorobenzene and picryl chloride in aqueous and methanol solutions," The Journal of Organic Chemistry. [Link]
ResearchGate, "SNAr Reactions of Amines in Aprotic Solvents." [Link]
Hamed, E.A. et al., "Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects," International Journal of Chemical Kinetics. [Link]
Chemistry LibreTexts, "Nucleophilic Substitution in Synthesis- Amines." [Link]
Ueta, K. et al., "Synthesis of Meso-Diarylaminocorroles via SNAr Reactions," Molecules. [Link]
Kirby, A.J. and Jencks, W.P., "Base Catalysis of the Reaction of Secondary Amines with p-Nitrophenyl Phosphate," Journal of the American Chemical Society. [Link]
Pearson, "Predict the major products of the following reactions. (a) 2,4-dinitrochlorobenzene + NaOCH3." [Link]
Cabrera, A. et al., "Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies," Chemistry Central Journal. [Link]
Google Patents, "Process for the purification of nitrosamine-containing dinitroanilines."
Sella, E. et al., "Diarylamine Synthesis via Desulfinylative Smiles Rearrangement," National Library of Medicine. [Link]
U.S.
Clayden, J. et al., "C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr)," Accounts of Chemical Research. [Link]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Dinitroanilines
Welcome to the Technical Support Center for dinitroaniline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important chemical intermediates....
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for dinitroaniline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important chemical intermediates. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions. This resource is structured as a dynamic troubleshooting guide and a comprehensive FAQ section to directly address the challenges you may encounter at the bench.
Introduction to Dinitroaniline Synthesis
The synthesis of dinitroanilines is a cornerstone of industrial and laboratory organic chemistry, providing key intermediates for dyes, agrochemicals, and materials science.[1] The two most prevalent synthetic strategies are:
Nucleophilic Aromatic Substitution (SNAr): This is the most common and often safer route for producing specific isomers like 2,4-dinitroaniline. It typically involves the reaction of a dinitrohalobenzene (e.g., 1-chloro-2,4-dinitrobenzene) with ammonia. The electron-withdrawing nitro groups activate the aromatic ring, making it susceptible to nucleophilic attack.[1][2][3]
Direct Nitration of Aniline or its Derivatives: This electrophilic aromatic substitution (EAS) is another route, but it is fraught with challenges, including lack of regioselectivity and the potential for dangerous side reactions.[4][5][6]
This guide will focus on providing solutions and explanations for optimizing both of these synthetic pathways.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to address specific experimental problems.
Issue 1: Low Yield of the Desired Dinitroaniline Product
Question: My reaction resulted in a disappointingly low yield. What are the most likely causes and how can I fix this?
Answer: Low yields can stem from several factors, from incomplete reactions to product loss during workup. Let's break down the common culprits for each synthetic route.
For Nucleophilic Aromatic Substitution (SNAr) of Dinitrohalobenzenes:
Incomplete Reaction:
Cause: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7] If the starting material spot persists, consider extending the reaction time or cautiously increasing the temperature. For the synthesis of 2,4-dinitroaniline from 1-chloro-2,4-dinitrobenzene and ammonia, reaction temperatures between 70-90°C are often optimal.[8]
Purity of Starting Materials:
Cause: Technical-grade 1-chloro-2,4-dinitrobenzene can contain impurities that may react to form soluble double compounds with the dinitroaniline product, preventing its precipitation and reducing the isolated yield.[9]
Solution: Use a higher purity starting material. Recrystallizing the technical-grade dinitrochlorobenzene from alcohol can significantly improve the yield and purity of the final product.[9]
Product Loss During Workup:
Cause: Dinitroanilines have some solubility in water, especially at elevated temperatures. Washing the crude product with hot water can lead to significant product loss.
Solution: After precipitation, wash the product with ice-cold water to minimize dissolution.[7] Ensure the pH is neutral before final filtration, as acidic or basic conditions can increase solubility.
Side Reaction - Hydrolysis:
Cause: Under harsh conditions (e.g., excessively high temperatures or prolonged reaction times), the starting dinitrohalobenzene or the dinitroaniline product can be hydrolyzed to form 2,4-dinitrophenol.[10] This not only consumes your starting material but also introduces a difficult-to-remove impurity.
Solution: Maintain strict temperature control. For the ammonolysis of 1-chloro-2,4-dinitrobenzene, keeping the temperature below 90°C is generally recommended to avoid hydrolysis.[8]
For Direct Nitration of Aniline/Acetanilide:
Oxidation and Tarry Byproduct Formation:
Cause: Direct nitration of aniline with strong nitric and sulfuric acids is highly prone to oxidation of the electron-rich aniline ring, leading to the formation of intractable tarry polymers.[7][11]
Solution: The most effective strategy is to protect the amino group by converting aniline to acetanilide before nitration. The acetyl group moderates the activating effect of the amino group, preventing oxidation and allowing for a cleaner reaction.[7][12]
Incomplete Nitration/Hydrolysis:
Cause: Insufficient nitrating agent or reaction time will result in unreacted acetanilide or mononitrated species. Conversely, the workup conditions for the hydrolysis of the acetyl group must be robust enough to ensure complete deprotection.
Solution: Use a slight excess of the nitrating mixture and monitor the reaction by TLC. For the hydrolysis step, heating with aqueous acid (e.g., 70% sulfuric acid) is a standard and effective method.[12]
Issue 2: The Final Product is Dark Brown/Black, Not the Expected Light Yellow
Question: I isolated my 2,4-dinitroaniline, but it's a dark, discolored solid. What causes this and how can I get the desired light-yellow crystals?
Answer: The color of your product is a direct indicator of its purity. Dark colors almost always signify the presence of impurities arising from side reactions.
Cause 1: Incorrect Order of Reagent Addition (in SNAr):
Explanation: In the reaction of 1-chloro-2,4-dinitrobenzene with aqueous ammonia, if you add the ammonia solution to the molten dinitrochlorobenzene, the reaction is much harder to control. This often requires higher temperatures to go to completion and results in the formation of dark-colored byproducts.[8]
Solution: The optimal and safer procedure is to add the molten 1-chloro-2,4-dinitrobenzene slowly to a pre-heated, stirred solution containing an excess of aqueous ammonia. This method allows for better temperature control and produces a much cleaner, light-yellow product.[8]
Cause 2: Oxidation Products (in Direct Nitration):
Explanation: As mentioned previously, direct nitration of unprotected aniline leads to significant oxidation, which manifests as dark, tarry material.[7][11]
Solution: Protect the aniline as acetanilide. This is the most critical step for obtaining a clean product via the nitration route.[7][12]
Cause 3: Presence of Phenolic Impurities:
Explanation: The formation of 2,4-dinitrophenol through hydrolysis can also contribute to discoloration.[10]
Solution: Strict temperature control and avoiding prolonged reaction times are key. If phenolic impurities are suspected, they can sometimes be removed by a dilute sodium bicarbonate wash during workup, as the phenol is acidic and will be extracted into the aqueous basic layer.
Issue 3: The Reaction is Violently Exothermic and Difficult to Control
Question: My reaction temperature is spiking uncontrollably. How do I manage this dangerous exotherm?
Answer: Both nitration and the ammonolysis of dinitrochlorobenzene are highly exothermic and can lead to a runaway reaction or even an explosion if not properly managed.[8][13] Safety is paramount.
Cause 1: Rapid Addition of Reagents:
Explanation: Adding the nitrating agent or the molten dinitrochlorobenzene too quickly generates heat faster than the cooling system can dissipate it.[14]
Solution: Always add the limiting reagent slowly and dropwise, using an addition funnel. The internal temperature of the reaction flask must be monitored continuously with a thermometer.
Cause 2: Inadequate Cooling:
Explanation: A simple water bath may not be sufficient to absorb the heat generated.
Solution: Use an ice-salt bath or a cryocooler to maintain a consistently low temperature, especially during the addition of reagents.[14] Ensure the reaction flask is adequately immersed in the cooling bath.
Cause 3: Poor Agitation:
Explanation: Inefficient stirring leads to the formation of localized "hot spots" where the concentration of reactants is high. These hot spots can initiate a runaway reaction that propagates throughout the mixture.[13]
Solution: Use a mechanical stirrer for larger scale reactions to ensure vigorous and efficient mixing. A magnetic stir bar may be sufficient for very small-scale reactions, but its effectiveness should be carefully monitored.
Emergency Preparedness:
Explanation: In the event of a thermal runaway, you must have a plan.
Solution: Always conduct these reactions in a chemical fume hood with the sash pulled down. Have a large bucket of ice readily available to add to the cooling bath. In a severe runaway scenario, a pre-prepared quenching plan, such as adding the reaction mixture to a large volume of ice, should be considered as a last resort, but be aware that quenching nitration mixtures can also be hazardous.[14] Always alert a supervisor and follow your institution's safety protocols.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: SNAr or direct nitration?
A1: For producing specific isomers like 2,4-dinitroaniline, the SNAr route starting from 1-chloro-2,4-dinitrobenzene is generally superior. It offers excellent regioselectivity, higher yields, and a cleaner product.[8] The direct nitration of aniline is problematic due to the formation of a mixture of ortho, para, and meta isomers, along with significant oxidation byproducts.[11][15] The nitration route is more viable if you start with an aniline that is already substituted in a way that directs the nitration to the desired positions, and always with the amino group protected.
Q2: How do I protect the amino group of aniline for nitration, and how do I remove it?
A2: The most common method is acetylation. Aniline is treated with acetic anhydride to form acetanilide. The acetamido group is an ortho, para-director and is less activating than the amino group, which prevents oxidation. After the nitration step, the acetyl group is easily removed by acid-catalyzed hydrolysis (e.g., heating with aqueous sulfuric or hydrochloric acid) to regenerate the amino group.[7][12]
Q3: What is the role of sulfuric acid in nitration reactions?
A3: Sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating nitric acid, which leads to the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[5] Second, it acts as a dehydrating agent, consuming the water produced during the reaction, which would otherwise inhibit the formation of the nitronium ion.[16]
Q4: What is the best way to purify the crude dinitroaniline product?
A4: Recrystallization is the most common and effective method for purifying dinitroanilines. A mixture of ethanol and water is often used.[9] The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added until the solution becomes turbid. Upon cooling, the purified dinitroaniline crystallizes out.
Q5: How can I analyze the purity and isomer distribution of my product?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for separating and quantifying dinitroaniline isomers.[7][17][18] A C18 reverse-phase column is typically effective. For qualitative analysis and reaction monitoring, Thin Layer Chromatography (TLC) on silica gel is a quick and useful tool.[7][12]
Q6: I've heard about nitrosamine impurities in dinitroanilines. What are they and should I be concerned?
A6: Nitrosamines are potent carcinogens that can sometimes be formed as byproducts in reactions involving amines and nitrating agents. While typically present in very small amounts, it is desirable to remove them. Specific purification processes exist that involve treating the dinitroaniline with reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) to reduce the nitrosamine concentration to parts-per-million levels.[19]
Data and Protocols
Table 1: Recommended Reaction Conditions for 2,4-Dinitroaniline Synthesis via SNAr
Experimental Protocol: Synthesis of 2,4-Dinitroaniline via Acetylation-Nitration of Aniline
Stage 1: Acetylation of Aniline
In a flask, dissolve aniline in water and add concentrated hydrochloric acid.
Add acetic anhydride to the solution with swirling.
Immediately add a solution of sodium acetate in water to precipitate the acetanilide.
Cool the mixture in an ice bath and collect the solid acetanilide by vacuum filtration. Wash with cold water and dry.[7]
Stage 2: Nitration of Acetanilide
Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice-salt bath.
Add the dried acetanilide in small portions to a separate flask containing concentrated sulfuric acid, keeping the temperature below 10°C.
Slowly add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the internal temperature does not exceed 5°C.
After the addition is complete, allow the mixture to stir in the ice bath for 1 hour.
Stage 3: Workup and Hydrolysis
Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The p-nitroacetanilide will precipitate.
Collect the solid by vacuum filtration and wash thoroughly with cold water.
To hydrolyze the acetyl group, heat the p-nitroacetanilide under reflux with a mixture of concentrated sulfuric acid and water for 45-60 minutes.[12]
Pour the hot solution into cold water to precipitate the p-nitroaniline. The ortho-isomer will largely remain in the acidic filtrate.
Further nitration of the isolated p-nitroaniline would be required to obtain 2,4-dinitroaniline.
Visualized Workflows and Mechanisms
Diagram 1: Troubleshooting Low Yield in SNAr Synthesis
Caption: Comparison of direct vs. protected aniline nitration for regioselectivity control.
References
Click to expand
Wells, F. B., & Allen, C. F. H. (1935). 2,4-DINITROANILINE. Organic Syntheses, 15, 22. doi: 10.15227/orgsyn.015.0022. Available from: [Link]
U.S. Environmental Protection Agency. (1984). Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater. Available from: [Link]
Hecker, E. (1978). Process for the preparation of 2,4-dinitroaniline (U.S. Patent No. 4,102,927). U.S. Patent and Trademark Office.
Tong, C., Wang, Y., Zhang, J., Song, Y., & Liu, W. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Chemosphere, 81(3), 359-365. doi: 10.1016/j.chemosphere.2010.06.066. Available from: [Link]
Cardillo, P., & Restelli, A. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 144, 393-406. Available from: [Link]
Abreu, A. R. (2013). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid (Master's thesis, Universidade de Lisboa, Faculdade de Ciências). Available from: [Link]
Mancini, P. M. E., Martinez, R. D., Vottero, L. R., & Nudelman, N. S. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1133-1138. doi: 10.1039/P29840001133. Available from: [Link]
Khan Academy. (2022). Nitration of Aniline. [Video]. YouTube. Available from: [Link]
Goralski, C. T., & Wirth, P. J. (1980). Dinitroaniline purification with inorganic acid halides (U.S. Patent No. 4,185,035). U.S. Patent and Trademark Office.
Khan Academy. (n.d.). Nitration of Aniline. Available from: [Link]
ResearchGate. (2023). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. Available from: [Link]
Constantino, M. G., da Silva, G. V. J., & de Oliveira, K. T. (2016). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available from: [Link]
CN109912424B. (2021). Method for hydrolyzing nitroanilines into phenol. Google Patents.
Mąkosza, M. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Monatshefte für Chemie - Chemical Monthly, 150, 1125–1136. doi: 10.1007/s00706-019-02425-6. Available from: [Link]
Albright, L. F., & Hanson, C. (Eds.). (1976). Nitration: An Overview of Recent Developments and Processes. In Industrial and Laboratory Nitrations (ACS Symposium Series, Vol. 22, pp. 1-26). American Chemical Society.
El-Bardan, A. A. (2000). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemical Kinetics, 32(1), 47-52.
ResearchGate. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Available from: [Link]
ResearchGate. (2023). Methods for the nitration of protected anilines. Available from: [Link]
Chemistry Stack Exchange. (2019). Nitration of aniline. Available from: [Link]
Domingo, L. R., & Pérez, P. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816. doi: 10.3390/molecules25204816. Available from: [Link]
Ozheredov, S. P., et al. (2010). New 2,6-Dinitroaniline Derivatives with an Antimitotic Effect and Their Synergistic Activity in the Compositions with Graminicides. Cytology and Genetics, 44(5), 306-314.
Johnson, W. S. (1979). Preparation of 2,6-dinitroanilines (U.S. Patent No. 4,136,117). U.S. Patent and Trademark Office.
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from: [Link]
Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and aromatic reactivity. Cambridge University Press.
Dumitru, R., et al. (2011). The Conversion of a Phenol to an Aniline Occurs in the Biochemical Formation of the 1-(4-aminophenyl)-1-deoxy-D-ribitol Moiety in Methanopterin. Biochemistry, 50(27), 6041-6052. doi: 10.1021/bi200362w. Available from: [Link]
Wang, C., et al. (2018). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Organic & Biomolecular Chemistry, 16(22), 4125-4129. doi: 10.1039/c8ob00843a. Available from: [Link]
Mancini, P. M. E., et al. (1984). Solvent Effects on Aromatic Nucleophilic Substitutions. Part 3. The Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine in Aprotic Solvents. Journal of the Chemical Society, Perkin Transactions 2, 1133-1138.
Testbook. (n.d.). Nitration of aniline in strong acidic medium also gives m-nitroaniline because. Retrieved from: [Link]
Nudelman, N. S., & Palleros, D. (1981). Nucleophilic aromatic substitution reactions of 2,4-dinitrochlorobenzene and picryl chloride in aqueous and methanol solutions. The Journal of Organic Chemistry, 46(26), 5427-5431. doi: 10.1021/jo00339a022. Available from: [Link]
The Organic Chemistry Tutor. (2019). Nitration of aromatic compounds. [Video]. YouTube. Available from: [Link]
Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27-33.
LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
Zhang, X., et al. (2021). Electrostatic repulsion-controlled regioselectivity in nitrene-mediated allylic C–H amidations. Organic Chemistry Frontiers, 8(12), 2946-2953. doi: 10.1039/D1QO00287B. Available from: [Link]
"degradation pathways of N-(4-Methoxyphenyl)-2,4-dinitroaniline under experimental conditions"
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) r...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the experimental degradation of N-(4-Methoxyphenyl)-2,4-dinitroaniline.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the degradation of dinitroaniline compounds.
Q1: What are the primary mechanisms for the degradation of dinitroaniline compounds?
A1: The primary degradation pathways for dinitroaniline compounds, including N-(4-Methoxyphenyl)-2,4-dinitroaniline, are microbial degradation, photodegradation, and chemical degradation.[1][2] The persistence of these compounds in the environment is influenced by factors such as temperature, moisture, soil type, and the presence of aerobic or anaerobic conditions.[2]
Q2: How persistent are dinitroaniline herbicides in the environment?
A2: Dinitroaniline herbicides can be quite persistent. For instance, trifluralin can be completely degraded in 347 days at 30°C but may persist for up to 951 days at 10°C.[2] Their low water solubility and strong binding to soil organic matter contribute to their persistence and potential for bioaccumulation.[1][2]
Q3: What analytical techniques are typically used to monitor the degradation of dinitroaniline derivatives?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is commonly used to quantify the parent compound and its aromatic intermediates.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying a broader range of volatile and semi-volatile degradation products.[3] For complex environmental samples, a derivatization step may be necessary before GC analysis.[4]
Q4: Are there any known microbial strains that can degrade dinitroaniline herbicides?
A4: Yes, several bacterial strains have been identified that can degrade dinitroaniline herbicides. For example, Bacillus lehensis XJU has been shown to degrade pendimethalin, producing metabolites such as 6-aminopendimethalin and 3,4-dimethyl 2,6-dinitroaniline.[5] Sphingopyxis sp. strain HMH has been isolated for its ability to degrade butralin through nitroreduction and N-dealkylation.[6]
Troubleshooting Experimental Degradation Studies
This section provides solutions to specific problems that may be encountered during degradation experiments.
Problem 1: Inconsistent or slow degradation rates observed in microbial degradation studies.
Possible Cause 1: Suboptimal microbial culture conditions. The metabolic activity of microorganisms is highly dependent on environmental factors.
Solution: Ensure that the pH, temperature, and nutrient composition of your culture medium are optimized for the specific microbial strain you are using. Refer to literature for the optimal growth conditions of related degrading microorganisms.
Possible Cause 2: Low bioavailability of the compound. Dinitroanilines have low water solubility, which can limit their availability to microorganisms.[1]
Solution: Consider the use of a co-solvent or surfactant to increase the solubility of N-(4-Methoxyphenyl)-2,4-dinitroaniline in your aqueous medium. However, be sure to run appropriate controls to ensure the solvent or surfactant itself does not inhibit microbial growth or degrade the target compound.
Possible Cause 3: The microbial strain may not possess the necessary enzymatic machinery.
Solution: If you are using an isolated strain, it may be beneficial to screen a consortium of microorganisms from a contaminated site, as complete degradation often requires the cooperative metabolic activity of multiple species.[7] For example, the complete degradation of 2,4-dinitroanisole (DNAN) was achieved by a co-culture of Pseudomonas sp. and Rhodococcus imtechensis.[7]
Problem 2: Identification of unexpected degradation products in photodegradation experiments.
Possible Cause 1: Complex photochemical reactions. Photodegradation can proceed through various pathways, including hydrolysis and bond cleavage, leading to a multitude of products.[5]
Solution: Employ advanced analytical techniques such as LC-MS/MS or high-resolution mass spectrometry (HRMS) for more definitive structural elucidation of the unknown products. The photodegradation of a related compound, 2,4-dinitroanisole (DNAN), is known to produce various transformation products including nitroso compounds and amino-nitrophenols.[8]
Possible Cause 2: Secondary reactions between intermediates. Primary degradation products can be highly reactive and may undergo further reactions with each other or with the solvent.
Solution: Perform time-course studies to monitor the formation and disappearance of intermediates. This can help to build a kinetic model of the degradation process and identify primary versus secondary products.
Problem 3: Poor recovery of the parent compound and its metabolites during sample extraction.
Possible Cause 1: Strong adsorption to soil or sediment. Dinitroanilines have a high tendency to adsorb to organic matter in soil.[2]
Solution: Optimize your extraction procedure. This may involve using a more effective solvent system, increasing the extraction time or temperature, or employing techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE).
Possible Cause 2: Volatilization losses. Some dinitroaniline herbicides are highly volatile.[1]
Solution: Minimize sample handling and exposure to air. Use sealed vials for storage and analysis. When concentrating extracts, use gentle techniques such as a rotary evaporator under reduced pressure or a gentle stream of nitrogen.
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes are effective for the degradation of recalcitrant organic pollutants like dinitroanilines.
Fenton Oxidation
The Fenton process utilizes hydroxyl radicals (•OH) to oxidize organic compounds.[3]
Key Intermediates and Final Products
In a study on the Fenton oxidation of the related compound 4-methoxy-2-nitroaniline (4M2NA), nineteen reaction intermediates were identified.[3] The degradation proceeds through hydroxylation, demethoxylation, and denitration.[3]
Initial Intermediates
Final Mineralization Products
4-Methoxy-2-nitrophenol
Oxalic acid
1-Methoxy-3-nitrobenzene
Acetic acid
4-Nitrobenzene-1,2-diol
Formic acid
Carbon dioxide (CO₂)
Water (H₂O)
Ammonium (NH₄⁺) and Nitrate (NO₃⁻) ions
(Data sourced from BenchChem Technical Support Center and PubMed Central)[3][9]
Proposed Degradation Pathway via Fenton Oxidation
The following diagram illustrates a plausible degradation pathway for a methoxy-nitroaniline compound based on the Fenton process.
Caption: Fenton oxidation pathway.
Photocatalytic Degradation
Heterogeneous photocatalysis using semiconductor materials like titanium dioxide (TiO₂) is another effective AOP.[10]
Experimental Protocol: Photocatalytic Degradation of a Dinitroaniline Compound
This protocol is adapted from a method for the photocatalytic degradation of 2,4-dinitroaniline using TiO₂/ZrO₂ films.[10]
1. Preparation of the Photocatalyst:
Synthesize TiO₂/ZrO₂ composite films to enhance photocatalytic activity by suppressing the recombination of charge carriers.[10]
2. Experimental Setup:
Use a photoreactor equipped with a UV lamp.
Prepare an aqueous solution of N-(4-Methoxyphenyl)-2,4-dinitroaniline of a known concentration.
3. Procedure:
Place the TiO₂/ZrO₂ film in the dinitroaniline solution.
Stir the solution in the dark to establish adsorption-desorption equilibrium.
Turn on the UV lamp to initiate the photocatalysis.
Withdraw samples at regular intervals.
4. Analysis:
Analyze the samples using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λₘₐₓ) of the parent compound.[10] The λₘₐₓ for 2,4-dinitroaniline is approximately 346 nm.[10]
Monitor the decrease in concentration over time.
Workflow for Photocatalytic Degradation Experiment
Caption: Photocatalytic degradation workflow.
References
Benchchem. Technical Support Center: Degradation Pathways of 4-Methoxy-2-nitroaniline.
PubMed Central. Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process.
Frontiers. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds.
NIH. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms.
ResearchGate. Biodegradation of dinitroaniline herbicides: A comprehensive review. Available from: [Link]
PubMed. A novel pathway for initial biotransformation of dinitroaniline herbicide butralin from a newly isolated bacterium Sphingopyxis sp. strain HMH. Available from: [Link]
PubMed. Degradation of 2,4-dinitroanisole (DNAN) by metabolic cooperative activity of Pseudomonas sp. strain FK357and Rhodococcus imtechensis strain RKJ300. Available from: [Link]
Benchchem. Application Note: Photocatalytic Degradation of 2,4-Dinitroaniline using TiO₂/ZrO₂ Films.
ResearchGate. Photo-degradation of 2,4-dinitroanisole (DNAN): An emerging munitions compound. Available from: [Link]
Technical Support Center: Characterization of N-(4-Methoxyphenyl)-2,4-dinitroaniline
Prepared by the Applications Science Division Welcome to the technical support guide for N-(4-Methoxyphenyl)-2,4-dinitroaniline. This resource is designed for researchers, scientists, and drug development professionals t...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by the Applications Science Division
Welcome to the technical support guide for N-(4-Methoxyphenyl)-2,4-dinitroaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this compound. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower your experimental success.
Section 1: Synthesis Troubleshooting
The synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline, a diarylamine, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting an electron-deficient aryl halide, such as 1-chloro-2,4-dinitrobenzene, with an amine, p-anisidine. While straightforward in principle, the reaction is sensitive to several parameters that can impact yield and purity.
FAQ 1.1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields are a frequent issue stemming from suboptimal reaction conditions or reactant quality. Consider the following factors:
Purity of Starting Materials: The technical grade 1-chloro-2,4-dinitrobenzene can contain impurities that interfere with the reaction.[1] Using a recrystallized starting material can significantly improve outcomes. Similarly, ensure the p-anisidine is free from oxidation products.
Base and Solvent Choice: The reaction typically requires a base to neutralize the HCl generated. A non-nucleophilic base is crucial to avoid competing reactions. The solvent must be inert to the reactants and capable of solubilizing them at the reaction temperature. Dimethyl sulfoxide (DMSO) is often effective for SNAr reactions.[2]
Reaction Temperature and Time: SNAr reactions are temperature-dependent. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like side products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Side Reactions: The highly activated nature of the dinitrophenyl ring can lead to undesired reactions. For instance, if using an alcohol as a solvent, competitive substitution by the alkoxide can occur. Another possibility is a double substitution on the aniline nitrogen if a strong base deprotonates the newly formed secondary amine, though this is less common under typical conditions.
FAQ 1.2: My post-reaction TLC shows multiple spots. What are they likely to be?
A complex TLC profile indicates a mixture of products and unreacted starting materials. The most common species are:
Unreacted 1-chloro-2,4-dinitrobenzene: Usually a less polar spot.
Unreacted p-anisidine: A more polar starting material.
Desired Product (N-(4-Methoxyphenyl)-2,4-dinitroaniline): The main product spot.
Side Products: These can include products from reactions with impurities or the solvent.
Running co-spots with your starting materials alongside the reaction mixture on the same TLC plate is the most effective way to identify which spots correspond to unreacted reagents.
Workflow: Troubleshooting a Low-Yield Synthesis
The following diagram outlines a systematic approach to diagnosing and resolving low-yield issues in the synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline.
Caption: A workflow for diagnosing low-yield synthesis.
Section 2: Purification by Recrystallization
Recrystallization is the primary method for purifying crude N-(4-Methoxyphenyl)-2,4-dinitroaniline. The principle is to dissolve the impure solid in a minimum amount of a hot solvent and allow it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution (mother liquor).[3][4]
FAQ 2.1: My compound is "oiling out" during cooling instead of crystallizing. What should I do?
"Oiling out" occurs when the solute is insoluble in the cold solvent but the hot solution becomes supersaturated at a temperature above the solute's melting point. Upon cooling, the compound separates as a liquid oil rather than solid crystals. This is problematic as oils tend to trap impurities.
Solutions:
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point.[5]
Lower the Cooling Temperature Slowly: Allow the flask to cool very slowly. Insulating the flask can promote the formation of crystal nucleation sites rather than oil droplets.
Switch to a Lower-Boiling Solvent: A solvent with a lower boiling point may prevent the solution from reaching the compound's melting point.
Use a Mixed-Solvent System: If a single solvent isn't working, a mixed-solvent system can be effective. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble), then add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes cloudy. Add a few drops of the good solvent to clarify and then cool slowly.[6]
FAQ 2.2: The purity of my compound did not improve after recrystallization. Why?
This typically happens if the crystallization process occurs too rapidly. Fast crystal growth can trap impurities within the crystal lattice.
Solutions:
Ensure Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool to room temperature undisturbed first. This allows for the selective formation of a pure crystal lattice.
Use the Correct Amount of Solvent: Using too little solvent can cause the product to crash out of solution prematurely and impurely. Ensure you have used the minimum amount of boiling solvent to fully dissolve the solid.
FAQ 2.3: How do I select an appropriate recrystallization solvent?
An ideal solvent should dissolve the compound well when hot but poorly when cold. It should also either dissolve impurities well at all temperatures or not at all. The solvent's boiling point should be below the melting point of the compound to prevent oiling out.
Protocol: Screening for a Recrystallization Solvent
Place ~20-30 mg of your crude compound into several small test tubes.
To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each drop.
If the compound dissolves readily at room temperature, the solvent is unsuitable (too soluble).
If the compound is insoluble at room temperature, heat the test tube gently in a water or sand bath.
If the compound dissolves in the hot solvent, it is a potential candidate.
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.
A good solvent will result in the formation of a large quantity of crystals upon cooling.
Decision Tree: Selecting a Recrystallization Strategy
Caption: A decision tree for choosing a recrystallization solvent.
Accurate characterization is essential to confirm the identity and purity of N-(4-Methoxyphenyl)-2,4-dinitroaniline.
FAQ 3.1 (NMR): The aromatic region of my ¹H NMR spectrum is complex. How do I assign the peaks?
The aromatic region will contain signals from both phenyl rings. The key is to use the electronic effects of the substituents and the coupling patterns to assign the protons.
Dinitrophenyl Ring: This ring has three protons. The proton between the two nitro groups (H-3) will be the most deshielded (shifted furthest downfield) due to the strong electron-withdrawing nature of the NO₂ groups. It will appear as a doublet. The other two protons (H-5 and H-6) will be further upfield and will couple to each other.
Methoxyphenyl Ring: This ring is an A'A'B'B' system due to symmetry, appearing as two doublets. The two protons ortho to the methoxy group will be distinct from the two protons ortho to the amine linkage.
Other Signals: Expect a singlet for the methoxy group (-OCH₃) around 3.8 ppm and a broad singlet for the amine proton (N-H), which can vary in position.
Table 1: Predicted Spectroscopic Data for N-(4-Methoxyphenyl)-2,4-dinitroaniline
Technique
Feature
Expected Chemical Shift / Wavenumber
Comments
¹H NMR
Aromatic H (dinitrophenyl)
δ 7.5 - 9.0 ppm
H-3 will be most downfield.
Aromatic H (methoxyphenyl)
δ 6.8 - 7.5 ppm
Two doublets expected.
N-H
δ 8.5 - 9.5 ppm (variable)
Broad singlet, may exchange with D₂O.
OCH₃
δ ~3.8 ppm
Sharp singlet, integrates to 3H.
¹³C NMR
Aromatic C
δ 110 - 155 ppm
Carbons attached to NO₂ and OCH₃ will be distinct.[7]
FAQ 3.2 (HPLC): I'm seeing poor peak shape (tailing) in my HPLC analysis. How can I improve it?
Peak tailing for nitroaromatic compounds in reverse-phase HPLC is often caused by secondary interactions between the polar nitro groups and residual silanols on the silica-based stationary phase.
Solutions:
Mobile Phase Modifier: Add a small amount of a competing agent like formic acid (0.1%) to the mobile phase. This can protonate the silanols and reduce unwanted interactions.[9]
Column Choice: Use an end-capped C18 column or consider a different stationary phase, such as a phenyl-hydride column, which can offer different selectivity for aromatic compounds.[9]
Lower Sample Concentration: Column overload can lead to peak tailing. Try injecting a more dilute sample.
Check for Contamination: Ensure the tailing is not due to a co-eluting impurity. A high-purity standard can help diagnose this.
FAQ 3.3 (Mass Spec): What is the expected molecular ion peak and what are the likely fragmentations?
For N-(4-Methoxyphenyl)-2,4-dinitroaniline (C₁₃H₁₁N₃O₅), the expected monoisotopic mass is 289.07 g/mol .
Molecular Ion (M⁺): You should observe a strong peak for the molecular ion in the mass spectrum.
Fragmentation: Nitroaromatics often exhibit characteristic fragmentation patterns.[10] Expect to see losses corresponding to:
Technical Support Center: Scaling Up the Synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline
Welcome to the technical support center for the synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important synthetic transformation. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic amine, p-anisidine (4-methoxyaniline), attacks the electron-deficient aromatic ring of 2,4-dinitrochlorobenzene, displacing the chloride leaving group. The strong electron-withdrawing effects of the two nitro groups in the ortho and para positions are crucial for activating the ring towards nucleophilic attack.[1][2][3]
While this reaction is well-established on a laboratory scale, scaling up presents unique challenges that require careful consideration of reaction parameters to ensure safety, efficiency, and product purity.
Reaction Workflow and Mechanism
To effectively troubleshoot and optimize the synthesis, a clear understanding of the reaction workflow and the underlying SNAr mechanism is essential.
Caption: A simplified experimental workflow for the synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline.
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3]
"stability and storage of N-(4-Methoxyphenyl)-2,4-dinitroaniline"
Welcome to the technical support guide for N-(4-Methoxyphenyl)-2,4-dinitroaniline (CAS No. 967-35-1).[1] This document is intended for researchers, scientists, and drug development professionals, providing in-depth infor...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for N-(4-Methoxyphenyl)-2,4-dinitroaniline (CAS No. 967-35-1).[1] This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of your materials.
I. Introduction to N-(4-Methoxyphenyl)-2,4-dinitroaniline
N-(4-Methoxyphenyl)-2,4-dinitroaniline is a dinitroaniline derivative with the chemical formula C13H11N3O5.[1][2] Like other dinitroanilines, it serves as a crucial intermediate in the synthesis of various compounds, including dyes and potential pharmaceutical agents.[3][4] The presence of nitro groups and an aromatic amine structure dictates its chemical reactivity and stability profile. Understanding these characteristics is paramount for its proper handling and storage.
II. Visualizing the Structure and Potential Issues
To better understand the stability of N-(4-Methoxyphenyl)-2,4-dinitroaniline, it is helpful to visualize its structure and potential areas of degradation.
Caption: Chemical structure and potential degradation sites of N-(4-Methoxyphenyl)-2,4-dinitroaniline.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and storage of N-(4-Methoxyphenyl)-2,4-dinitroaniline.
Observed Issue
Potential Cause(s)
Recommended Action(s)
Change in Color (from yellow to brownish or darker)
1. Oxidation: The amine group is susceptible to oxidation, especially when exposed to air and light over time. 2. Decomposition: Elevated temperatures can cause the compound to decompose.[5] 3. Contamination: Impurities from solvents or other reagents.
1. Verify Purity: Use techniques like HPLC or TLC to check for the presence of impurities or degradation products. 2. Purification: If necessary, recrystallize the compound from an appropriate solvent (e.g., ethanol or ethyl acetate). 3. Review Storage: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at the recommended temperature.
Incomplete Dissolution or Change in Solubility
1. Degradation: Degradation products may have different solubility profiles. 2. Polymorphism: Changes in the crystalline structure of the solid. 3. Incorrect Solvent: The chosen solvent may not be appropriate for the desired concentration.
1. Solvent Selection: Test solubility in a small scale with various recommended solvents (e.g., acetone, ethyl acetate, acetonitrile).[4] 2. Gentle Heating/Sonication: Attempt to dissolve the compound with gentle heating or sonication, but be cautious of thermal decomposition. 3. Purity Analysis: If solubility issues persist, analyze the purity of the material.
Unexpected Reaction Outcomes
1. Compound Degradation: The starting material may have degraded, leading to lower yield or side products. 2. Presence of Water: Moisture can interfere with certain reactions. 3. Incompatible Reagents: The compound may react with strong oxidizing agents or strong acids.[6]
1. Confirm Starting Material Integrity: Before starting a reaction, confirm the purity of your N-(4-Methoxyphenyl)-2,4-dinitroaniline. 2. Use Anhydrous Conditions: If your reaction is moisture-sensitive, ensure all solvents and glassware are dry. 3. Check Reagent Compatibility: Avoid using strong oxidizing agents or strong acids in combination with this compound unless it is the intended reaction.[6]
IV. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for N-(4-Methoxyphenyl)-2,4-dinitroaniline?
A1: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated place.[5][7] It is crucial to keep the container tightly closed and protected from light.[7] For extended storage, consider storing under an inert atmosphere (argon or nitrogen) to prevent oxidation. While specific temperature ranges for this derivative are not widely published, storing at 2-8°C is a prudent measure based on the general stability of dinitroaniline compounds.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways are likely to involve the nitro groups and the amine linkage. The nitro groups can be reduced to amino groups, and the secondary amine is susceptible to oxidation.[8] Photodegradation is also a concern for dinitroaniline compounds, leading to the formation of various byproducts.[9]
Q3: Are there any known incompatibilities for N-(4-Methoxyphenyl)-2,4-dinitroaniline?
A3: Yes, based on the reactivity of the parent compound, 2,4-dinitroaniline, it is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6] Contact with these substances can lead to vigorous or explosive reactions.
Q4: What are the visual signs of degradation?
A4: A noticeable change in color from its typical yellow crystalline appearance to a darker shade, such as brown or red, is a primary indicator of degradation.[5] Clumping of the powder, which may indicate moisture absorption, can also be a sign of compromised stability.
Q5: What is the recommended procedure for handling this compound safely?
A5: N-(4-Methoxyphenyl)-2,4-dinitroaniline should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][10] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[6][7] Avoid creating dust, and wash hands thoroughly after handling.[6][10]
V. Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
Weigh approximately 1-2 mg of N-(4-Methoxyphenyl)-2,4-dinitroaniline into a small vial.
Add a small volume (e.g., 100 µL) of the test solvent (e.g., acetone, ethyl acetate, DMSO, or ethanol).
Vortex the vial for 30 seconds.
Visually inspect for complete dissolution.
If not fully dissolved, add another 100 µL of the solvent and repeat the process until the solid is fully dissolved or it is clear that the compound is poorly soluble.
Record the approximate solubility.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
Prepare a dilute solution of N-(4-Methoxyphenyl)-2,4-dinitroaniline in a suitable solvent (e.g., ethyl acetate).
Spot the solution onto a TLC plate (e.g., silica gel 60 F254).
Develop the plate in an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate, such as 7:3 v/v).
Visualize the plate under UV light (254 nm).
A single spot indicates a likely pure compound. The presence of multiple spots suggests impurities or degradation.
Caption: Workflow for purity assessment using Thin-Layer Chromatography (TLC).
VI. References
PubChem. (n.d.). 2,4-Dinitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 2,4-Dinitro-4'-methoxydiphenylamine. National Center for Biotechnology Information. Retrieved from [Link]
Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 2,4-Dinitroaniline. Retrieved from [Link]
Wikipedia. (n.d.). Dinitroaniline. Retrieved from [Link]
Wikipedia. (n.d.). 2,4-Dinitroaniline. Retrieved from [Link]
ResearchGate. (2009). Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. Retrieved from [Link]
Google Patents. (n.d.). US4136117A - Preparation of 2,6-dinitroanilines. Retrieved from
Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: 2-Methoxy-4-nitroaniline. Retrieved from [Link]
ResearchGate. (2010). New 2,6-Dinitroaniline Derivatives with an Antimitotic Effect and Their Synergistic Activity in the Compositions with Graminicides. Retrieved from [Link]
ResearchGate. (2025, September 23). Photo-degradation of 2,4-dinitroanisole (DNAN): An emerging munitions compound. Retrieved from [Link]
CPAChem. (2021, December 6). Safety data sheet: 2,4-Dinitroaniline. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine. Retrieved from [Link]
CORESTA. (n.d.). Dinitroanilines. Retrieved from [Link]
PubMed. (n.d.). Degradation of 2,4-dinitroanisole (DNAN) by metabolic cooperative activity of Pseudomonas sp. strain FK357and Rhodococcus imtechensis strain RKJ300. Retrieved from [Link]
A Comparative Guide to the Biological Activity of N-(4-Methoxyphenyl)-2,4-dinitroaniline and Other Dinitroaniline Compounds
For Researchers, Scientists, and Drug Development Professionals Introduction: The Dinitroaniline Scaffold - From Agriculture to Therapeutics The dinitroanilines are a class of organic compounds characterized by a phenyla...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dinitroaniline Scaffold - From Agriculture to Therapeutics
The dinitroanilines are a class of organic compounds characterized by a phenylamine core substituted with two nitro groups. Initially rising to prominence in the mid-20th century as potent pre-emergence herbicides, this chemical family has since become a subject of broader scientific inquiry due to its unique mechanism of action.[1][2][3] The herbicidal efficacy of compounds like trifluralin and pendimethalin stems from their ability to disrupt microtubule polymerization in plants.[1][2][3] This interference with the cytoskeleton leads to a failure in cell division and, consequently, the inhibition of root and shoot growth in susceptible weeds.[4]
The target of dinitroanilines, the tubulin protein, is highly conserved across eukaryotes. This fact has not gone unnoticed by researchers in medicinal chemistry and parasitology. The selective toxicity of some dinitroanilines for the tubulin of protozoan parasites over that of their vertebrate hosts has opened up avenues for the development of novel antiparasitic agents.[5][6] Furthermore, the critical role of microtubules in the mitosis of rapidly proliferating cancer cells has prompted investigations into the potential of dinitroaniline derivatives as anticancer agents.[7]
This guide provides a comparative analysis of the biological activity of N-(4-Methoxyphenyl)-2,4-dinitroaniline against other well-characterized dinitroanilines. While N-(4-Methoxyphenyl)-2,4-dinitroaniline itself is not as extensively studied as its commercially successful herbicidal relatives, an examination of its structure in the context of established structure-activity relationships (SAR) can provide valuable insights into its potential biological profile. We will delve into the antiparasitic, anticancer, and herbicidal activities of this class of compounds, supported by available experimental data, and provide detailed protocols for the evaluation of these activities.
Mechanism of Action: A Focus on Microtubule Disruption
The primary mode of action for the biological activity of dinitroanilines is the inhibition of microtubule formation.[1][2][3] Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential components of the cytoskeleton in eukaryotic cells. They play a crucial role in a variety of cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.
Dinitroaniline compounds bind to α-tubulin, preventing its polymerization with β-tubulin to form microtubules.[4] This disruption of microtubule dynamics has profound effects on the cell, most notably leading to mitotic arrest. In the absence of a functional mitotic spindle, chromosomes cannot be segregated into daughter cells, and the cell cycle is halted. This antimitotic activity is the basis for the herbicidal effects of dinitroanilines and is the property being exploited in the investigation of their antiparasitic and anticancer potential.
Caption: Mechanism of dinitroaniline-induced microtubule disruption.
Comparative Biological Activity
The biological activity of dinitroanilines is highly dependent on the nature and position of substituents on the aniline ring. These modifications can influence the compound's solubility, binding affinity for tubulin, and metabolic stability, thereby altering its potency and selectivity.
Antiparasitic Activity
Several dinitroaniline herbicides have been repurposed and investigated for their efficacy against a range of protozoan parasites. The structural differences between parasite and mammalian tubulin provide a window for selective toxicity. The table below summarizes the in vitro activity of various dinitroanilines against Toxoplasma gondii, a widespread human parasite.
From the available data, it is evident that the substitution pattern plays a critical role in antiparasitic potency. Dinitramine, with its additional amine group at the 5-position, is the most potent compound listed against T. gondii.[5] The presence of the N-(4-methoxyphenyl) group in our compound of interest introduces a bulky, moderately lipophilic substituent on the aniline nitrogen. While direct data is lacking, SAR studies on other dinitroanilines have shown that modifications at this position can significantly impact activity.[5] The methoxy group on the phenyl ring may also influence electronic properties and potential hydrogen bonding interactions within the tubulin binding pocket. Further experimental evaluation is required to determine its specific activity.
Anticancer Activity
The antimitotic properties of dinitroanilines make them logical candidates for anticancer drug discovery. Several studies have explored the cytotoxicity of dinitroaniline derivatives against various cancer cell lines. For instance, certain N-substituted 2,4,6-trinitroaniline derivatives have exhibited IC50 values comparable to the chemotherapeutic drug cisplatin in Hep3B human hepatoma cells.[7]
In a study on A549 human non-small lung cancer cells, both pendimethalin and trifluralin were shown to alter the expression of apoptosis-related genes.[8] However, the effects were complex, with lower concentrations appearing to suppress apoptosis, highlighting the need for careful dose-response studies.
For N-(4-Methoxyphenyl)-2,4-dinitroaniline, the presence of the methoxyphenyl group is of interest. The 4-methoxyphenyl moiety is found in a variety of compounds with demonstrated anticancer activity, such as combretastatin A-4, a potent tubulin-binding agent. While this does not guarantee high activity for our compound of interest, it suggests that this substituent is compatible with interactions at biologically relevant sites. Empirical testing is necessary to ascertain its cytotoxic potential.
Herbicidal Activity
The herbicidal activity of dinitroanilines is well-established.[1][2][3] Compounds like trifluralin, pendimethalin, and oryzalin are effective pre-emergence herbicides against a wide range of annual grasses and broadleaf weeds.[9][10] Field studies have compared the efficacy of numerous dinitroaniline derivatives, revealing differences in their weed control spectrum and soil persistence.[9] For example, oryzalin and trifluralin have been noted for their relatively long persistence in soil.[9]
The herbicidal potential of N-(4-Methoxyphenyl)-2,4-dinitroaniline is not documented in the readily available literature. However, a study on new 2,4- and 2,6-dinitroaniline derivatives showed that N-(2,4-dinitrophenyl)-ortho-aminobenzoic acid has potential as a herbicide, indicating that N-phenyl substitutions are compatible with phytotoxic activity.[11] The specific impact of the 4-methoxy substitution on herbicidal efficacy would need to be determined through bioassays.
Experimental Protocols
To facilitate the comparative evaluation of N-(4-Methoxyphenyl)-2,4-dinitroaniline and other dinitroanilines, we provide the following standardized protocols for assessing cytotoxicity, antimicrobial activity, and herbicidal activity.
Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12][13]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
Cell Seeding: Seed a suspension of the desired cancer cell line (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
Compound Addition: Prepare serial dilutions of the test dinitroaniline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and an untreated control (medium only).
Exposure: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[13]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[13]
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Antimicrobial Screening: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.[14][15]
Caption: Workflow for the agar well diffusion antimicrobial assay.
Step-by-Step Protocol:
Media Preparation: Prepare Mueller-Hinton agar and sterilize it by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile broth. Spread the microbial suspension evenly over the surface of the agar plate using a sterile cotton swab.
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[14]
Sample Addition: Add a defined volume (e.g., 100 µL) of the dissolved dinitroaniline compound at a specific concentration into a well. Also include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) in separate wells.[14]
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Herbicidal Activity: Pre-emergence Bioassay
This bioassay determines the pre-emergence herbicidal activity of a compound on target weed species.
Step-by-Step Protocol:
Soil Preparation: Use a standardized soil mix (e.g., sandy loam) and fill small pots or trays.
Compound Application: Prepare solutions of the dinitroaniline compounds at various concentrations. Apply the solutions evenly to the soil surface of the pots to simulate a pre-emergence application. Include an untreated control group.
Sowing: Sow seeds of a susceptible indicator species (e.g., ryegrass, mustard) at a uniform depth in the treated soil.[16]
Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled light, temperature, and humidity. Water the pots as needed.
Evaluation: After a set period (e.g., 14-21 days), evaluate the plants for signs of herbicide injury. This can include reduced emergence, stunting, root malformation, and discoloration compared to the untreated control.[16]
Data Collection: Quantitative data can be collected by counting the number of emerged seedlings, measuring shoot height, and determining the fresh or dry weight of the plant biomass. This data can be used to calculate the GR50 (the concentration required to reduce growth by 50%).
Conclusion and Future Directions
The dinitroaniline chemical scaffold continues to be a fertile ground for the discovery of biologically active compounds. While their primary application remains in agriculture as herbicides, their mechanism of action—the disruption of microtubule dynamics—presents compelling opportunities in medicine, particularly in the development of new antiparasitic and anticancer agents.
This guide has provided a comparative overview of the biological activities of dinitroanilines, highlighting the crucial role of chemical structure in determining potency and selectivity. We have seen that compounds like dinitramine show potent sub-micromolar activity against parasites like Toxoplasma gondii, while others, such as trifluralin and pendimethalin, have a long history of effective weed control.
N-(4-Methoxyphenyl)-2,4-dinitroaniline remains a compound with an underexplored biological profile. Based on structure-activity relationships within the dinitroaniline class, the N-aryl substitution is compatible with biological activity, and the methoxyphenyl moiety is a common feature in other tubulin-targeting agents. However, without direct experimental data, its efficacy as an antiparasitic, anticancer, or herbicidal agent remains speculative.
The provided experimental protocols offer a clear framework for the systematic evaluation of N-(4-Methoxyphenyl)-2,4-dinitroaniline and other novel derivatives. Such studies are essential to unlock the full potential of the dinitroaniline scaffold and to develop new, effective agents to address critical needs in agriculture and human health. Future research should focus on synthesizing and screening a wider range of N-substituted dinitroanilines to build more comprehensive SAR models, which will be instrumental in the rational design of next-generation compounds with enhanced activity and selectivity.
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A Comparative Guide to N-(4-Methoxyphenyl)-2,4-dinitroaniline and Other Aniline Derivatives in Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and overall success of...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth technical comparison of N-(4-Methoxyphenyl)-2,4-dinitroaniline with other key aniline derivatives, focusing on their performance in common synthetic transformations. We will delve into the underlying electronic and steric factors that govern their reactivity, supported by experimental data and detailed protocols.
Introduction: The Role of Aniline Derivatives in Modern Synthesis
Aniline derivatives serve as versatile nucleophiles and precursors for a multitude of functional groups. Their utility stems from the reactivity of the amino group and the potential for functionalization of the aromatic ring. However, the reactivity of the aniline core is highly tunable by the nature of its substituents. Electron-donating groups (EDGs) enhance the nucleophilicity of the amino group and activate the ring towards electrophilic aromatic substitution. Conversely, electron-withdrawing groups (EWGs) diminish the nucleophilicity of the amine and activate the ring for nucleophilic aromatic substitution (SNAr).
This guide focuses on N-(4-Methoxyphenyl)-2,4-dinitroaniline, a diarylamine bearing both an electron-donating methoxy group on one ring and two strongly electron-withdrawing nitro groups on the other. We will compare its synthetic utility against a spectrum of other aniline derivatives, including:
Aniline: The parent compound, serving as a baseline for reactivity.
p-Anisidine (4-Methoxyaniline): An electron-rich aniline, demonstrating the impact of a strong EDG.
p-Nitroaniline: An electron-poor aniline, illustrating the effect of a single EWG.
2,4-Dinitroaniline: A strongly electron-deficient aniline, providing a direct comparison for the effect of two nitro groups.
Synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline: A Representative Protocol
The most common and direct route to N-aryl-2,4-dinitroanilines is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an aniline derivative with an activated aryl halide, typically 1-chloro-2,4-dinitrobenzene. The strong electron-withdrawing nitro groups at the ortho and para positions of the chlorine atom make the ipso-carbon highly electrophilic and stabilize the intermediate Meisenheimer complex, thus facilitating the substitution.
Experimental Protocol: Synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline
This protocol is a representative procedure based on established methods for the synthesis of related dinitrodiphenylamines.
Reagents:
1-Chloro-2,4-dinitrobenzene (1.0 eq)
p-Anisidine (1.1 eq)
Sodium Bicarbonate (NaHCO₃) (1.5 eq)
Ethanol (solvent)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chloro-2,4-dinitrobenzene and p-anisidine in ethanol.
Add sodium bicarbonate to the mixture. The base serves to neutralize the hydrochloric acid generated during the reaction.
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
After completion, allow the mixture to cool to room temperature.
Pour the reaction mixture into cold water with stirring to precipitate the product.
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any inorganic salts.
Recrystallize the crude product from ethanol to obtain pure N-(4-Methoxyphenyl)-2,4-dinitroaniline as a yellow-orange solid.
Synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline Workflow
Comparative Performance in Synthetic Reactions
The synthetic utility of an aniline derivative is largely dictated by the nucleophilicity of its nitrogen atom. This property governs its performance in a wide range of reactions, from classical SNAr to modern cross-coupling methodologies.
In SNAr reactions where the aniline acts as the nucleophile, its reactivity is paramount. The table below presents a comparison of the relative reactivities of various aniline derivatives in a typical SNAr reaction with 1-chloro-2,4-dinitrobenzene. The data is a compilation from various kinetic studies and is presented to illustrate the trend in reactivity.
Note: The relative rate for N-(4-Methoxyphenyl)-2,4-dinitroaniline is inferred based on the profound effect of the dinitrophenyl group.
As the data illustrates, the presence of electron-withdrawing nitro groups drastically reduces the nucleophilicity of the aniline nitrogen. In the case of N-(4-Methoxyphenyl)-2,4-dinitroaniline, the dinitrophenyl group acts as a powerful EWG, rendering the nitrogen lone pair significantly less available for nucleophilic attack. While the methoxy group on the other ring provides some electron donation, its effect is insufficient to overcome the potent deactivating effect of the two nitro groups.
Indeed, it has been experimentally observed that 2,4-dinitroaniline fails to participate in reactions requiring even moderate nucleophilicity, such as imine formation with cinnamaldehyde[3]. This is attributed to both the diminished nucleophilicity and the steric bulk of the ortho-nitro group[3]. It is therefore highly probable that N-(4-Methoxyphenyl)-2,4-dinitroaniline would exhibit similarly poor reactivity as a nucleophile in SNAr reactions.
Comparative Nucleophilicity of Aniline Derivatives
Modern Cross-Coupling Reactions: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. However, the success of this reaction is highly dependent on the nucleophilicity of the amine coupling partner. Electron-deficient anilines are notoriously challenging substrates for this transformation.
Aniline Derivative
Electronic Nature
Expected Performance in Buchwald-Hartwig
Rationale
p-Anisidine
Electron-rich
Excellent
High nucleophilicity facilitates the catalytic cycle.
Aniline
Neutral
Good
Generally a reliable substrate with modern catalyst systems.
p-Nitroaniline
Electron-poor
Challenging
Reduced nucleophilicity requires specialized, highly active catalyst systems.
N-(4-Methoxyphenyl)-2,4-dinitroaniline
Very Electron-poor
Very Poor / Unreactive
The extremely low nucleophilicity is likely to inhibit the catalytic cycle, preventing efficient coupling.
The key challenge with electron-poor anilines in Buchwald-Hartwig amination lies in the reductive elimination step of the catalytic cycle. The electron-deficient nature of the aniline makes the resulting amido ligand less electron-donating, which can slow down the final bond-forming step. While significant advances in ligand design have enabled the coupling of some electron-deficient anilines, substrates as deactivated as N-(4-Methoxyphenyl)-2,4-dinitroaniline are expected to be highly unreactive under standard conditions.
Applications and Limitations in Synthesis
The utility of an aniline derivative is a direct consequence of its reactivity profile.
Electron-Rich Anilines (e.g., p-Anisidine): These are excellent nucleophiles for SNAr and cross-coupling reactions. Their activated aromatic ring is also susceptible to electrophilic substitution, although this can sometimes lead to selectivity issues.
Electron-Poor Anilines (e.g., p-Nitroaniline): While poor nucleophiles, these compounds are valuable as electrophilic coupling partners in reactions like the Suzuki-Miyaura coupling (after conversion to an aryl halide or triflate). The nitro group can also be reduced to an amine, providing a handle for further functionalization.
N-(4-Methoxyphenyl)-2,4-dinitroaniline: The severely diminished nucleophilicity of the nitrogen atom in this compound makes it a poor choice for reactions where the aniline is intended to act as a nucleophile. Its primary utility in synthesis would likely be as a scaffold where the dinitrophenyl moiety is a desired structural feature of the final product, having been introduced via the SNAr reaction described earlier. It is not a suitable starting material for transformations that rely on the nucleophilicity of the amino group.
Conclusion
N-(4-Methoxyphenyl)-2,4-dinitroaniline occupies a specific niche in the landscape of synthetic intermediates. Its synthesis is readily achieved through nucleophilic aromatic substitution, a reaction that highlights the electrophilic nature of the 1-chloro-2,4-dinitrobenzene precursor. However, the very features that facilitate its synthesis—the strong electron-withdrawing nitro groups—render the resulting diarylamine a very poor nucleophile.
In comparison to electron-rich anilines like p-anisidine, which excel in a wide range of nucleophilic reactions, and even moderately deactivated anilines like p-nitroaniline, N-(4-Methoxyphenyl)-2,4-dinitroaniline exhibits significantly lower reactivity. This makes it an unsuitable substrate for many common synthetic transformations, including modern cross-coupling reactions like the Buchwald-Hartwig amination. Its application is therefore likely to be limited to contexts where the dinitrodiphenylamine framework is the desired final structure. For researchers and drug development professionals, understanding these reactivity trends is crucial for the rational design of synthetic routes and the selection of appropriate building blocks to achieve their target molecules efficiently.
References
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A Comparative Guide to the Herbicidal Effects of Dinitroaniline Derivatives
This guide provides a comprehensive comparative analysis of the herbicidal effects of prominent dinitroaniline derivatives. Designed for researchers, scientists, and professionals in drug and herbicide development, this...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive comparative analysis of the herbicidal effects of prominent dinitroaniline derivatives. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the nuanced differences in efficacy, physicochemical properties, and mechanisms of action that define this critical class of pre-emergent herbicides. Through a synthesis of experimental data and established scientific principles, this guide aims to equip readers with the in-depth knowledge required for informed decision-making in research and development.
Introduction: The Dinitroaniline Class of Herbicides
Dinitroanilines are a class of selective, soil-applied herbicides primarily used for the pre-emergent control of annual grasses and some broadleaf weeds in a variety of agricultural crops.[1] First introduced in the 1960s, their unique mode of action and sustained efficacy have made them a cornerstone of many weed management programs.[1] These herbicides are characterized by a 2,6-dinitroaniline chemical structure, with various substitutions on the amine group and the benzene ring that modulate their herbicidal activity, selectivity, and environmental fate.[2]
The primary mechanism of action for dinitroaniline herbicides is the disruption of microtubule polymerization in plant cells.[1] By binding to tubulin, the protein subunit of microtubules, these herbicides inhibit the formation of the mitotic spindle apparatus, which is essential for chromosome segregation during cell division.[1] This disruption of mitosis ultimately leads to the cessation of root and shoot growth in susceptible weed seedlings, preventing their emergence from the soil.[3]
This guide will focus on a comparative analysis of four key dinitroaniline derivatives: trifluralin, pendimethalin, ethalfluralin, and oryzalin.
Mechanism of Action: A Closer Look at Microtubule Disruption
The herbicidal activity of dinitroaniline derivatives is intricately linked to their ability to interfere with the dynamic instability of microtubules. This process is fundamental to several critical cellular functions in plants, most notably mitosis.
Signaling Pathway of Dinitroaniline Herbicide Action
Caption: Mechanism of dinitroaniline herbicide action.
Dinitroaniline herbicides are absorbed by the roots and shoots of emerging seedlings.[4] Inside the plant cells, they bind to free α/β-tubulin dimers. This binding forms a herbicide-tubulin complex that is then incorporated into the growing end of microtubules. The presence of this complex at the plus-end of the microtubule effectively caps it, preventing further polymerization and leading to the disassembly of the microtubule structure. This disruption of microtubule dynamics has profound consequences, primarily the failure to form a functional mitotic spindle during cell division. As a result, chromosomes cannot segregate properly, leading to an arrest of mitosis and inhibition of cell division. This ultimately manifests as the inhibition of root and shoot elongation, preventing the weed seedling from establishing itself and leading to its death.
Comparative Physicochemical Properties
The differences in the herbicidal efficacy and soil behavior of dinitroaniline derivatives can be largely attributed to their distinct physicochemical properties. These properties influence their volatility, water solubility, and adsorption to soil particles, which in turn affect their availability for uptake by weed seedlings.
Causality behind Experimental Choices: The selection of these physicochemical properties for comparison is based on their direct impact on the pre-emergent herbicidal activity of dinitroanilines.
Water Solubility: Influences the concentration of the herbicide in the soil solution, which is the primary medium for uptake by germinating weeds. Lower solubility generally correlates with stronger binding to soil.
Vapor Pressure: Determines the tendency of the herbicide to volatilize from the soil surface. Higher vapor pressure necessitates soil incorporation to prevent loss.
Soil Adsorption Coefficient (Koc): Indicates the herbicide's affinity for binding to soil organic matter and clay particles. A high Koc value signifies strong binding, which reduces leaching but can also decrease bioavailability.
Octanol-Water Partition Coefficient (Log Kow): A measure of the compound's lipophilicity. A high Log Kow suggests a greater tendency to partition into the lipid-rich root and shoot tissues of plants.
Comparative Herbicidal Efficacy: Experimental Data
The herbicidal efficacy of dinitroaniline derivatives varies depending on the weed species and environmental conditions. The following tables summarize experimental data on the comparative efficacy of trifluralin, pendimethalin, ethalfluralin, and oryzalin against two economically important weed species: barnyardgrass (Echinochloa crus-galli), a problematic grass weed, and redroot pigweed (Amaranthus retroflexus), a common broadleaf weed.
Table 1: Comparative Efficacy (GR₅₀ Values) of Dinitroaniline Herbicides on Echinochloa crus-galli
Note on Data Availability: Direct comparative studies providing GR₅₀ or IC₅₀ values for all four dinitroaniline derivatives on the same weed species under identical conditions are limited in the publicly available literature. The data presented is a synthesis of available information. The efficacy of pendimethalin on Echinochloa crus-galli is reported as an effective control rate rather than a specific GR₅₀ value.[6][7]
Experimental Protocols for Efficacy Assessment
To ensure the scientific integrity and reproducibility of herbicidal efficacy studies, standardized experimental protocols are essential. The following sections detail methodologies for conducting greenhouse pot studies and root growth inhibition bioassays.
Greenhouse Pot Study for Pre-Emergent Herbicidal Efficacy
This protocol is designed to assess the pre-emergent herbicidal activity of dinitroaniline derivatives on target weed species under controlled greenhouse conditions.
Experimental Workflow for Greenhouse Pot Study
Caption: Experimental workflow for a greenhouse pot study.
Step-by-Step Methodology:
Pot Preparation: Fill 10 cm diameter pots with a standardized greenhouse potting mix (e.g., a 2:1:1 ratio of peat, perlite, and vermiculite). Ensure uniform compaction across all pots.[9]
Seed Sowing: Sow a predetermined number of seeds of the target weed species (e.g., 20-30 seeds of Echinochloa crus-galli or Amaranthus retroflexus) at a uniform depth (e.g., 1 cm) in each pot.[10]
Herbicide Solution Preparation: Prepare stock solutions of each dinitroaniline herbicide in an appropriate solvent. Perform serial dilutions to obtain a range of at least five concentrations that are expected to cause between 10% and 90% growth inhibition. Include a non-treated control (solvent only).[11]
Pre-Emergent Herbicide Application: Apply the herbicide solutions evenly to the soil surface of the pots using a calibrated laboratory sprayer. Ensure consistent application volume across all treatments.[9]
Soil Incorporation (if required): For volatile herbicides like trifluralin, incorporate the herbicide into the top 2-3 cm of soil immediately after application to prevent loss.[4] This can be done by gently mixing the soil with a small tool.
Greenhouse Incubation: Place the treated pots in a greenhouse with controlled environmental conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod, and adequate watering).[12] Randomize the pot placement to minimize environmental variability.
Data Collection: At 14 and 21 days after treatment (DAT), record the following data for each pot:
Emergence Count: The number of emerged seedlings.
Visual Injury Rating: Assess phytotoxicity on a scale of 0% (no injury) to 100% (complete death).
Shoot Fresh and Dry Weight: Harvest the above-ground biomass, record the fresh weight, and then dry the tissue at 70°C for 72 hours to determine the dry weight.[12]
Data Analysis: Express the emergence and biomass data as a percentage of the non-treated control. Use a statistical software package to perform a non-linear regression analysis and fit a log-logistic dose-response curve to the data. From this curve, determine the GR₅₀ value (the herbicide concentration required to cause a 50% reduction in growth) for each herbicide.[13]
Root Growth Inhibition Bioassay in Agar Plates
This bioassay provides a rapid and sensitive method for evaluating the direct inhibitory effects of dinitroaniline herbicides on root elongation.
Step-by-Step Methodology:
Agar Medium Preparation: Prepare a 1% (w/v) water-agar solution and autoclave it. While the agar is still molten (around 50°C), add the appropriate amount of herbicide stock solution to achieve the desired final concentrations. Pour the herbicide-amended agar into sterile petri dishes and allow it to solidify.[14]
Seed Sterilization and Pre-germination: Surface sterilize the seeds of the indicator species (e.g., cress, Lepidium sativum) by rinsing them in a 1% sodium hypochlorite solution for 5 minutes, followed by several rinses with sterile distilled water. Place the sterilized seeds on moist filter paper in a separate petri dish and allow them to germinate in the dark for 24-48 hours until the radicle emerges.[12]
Seedling Transfer: Carefully transfer the pre-germinated seedlings with a uniform radicle length onto the surface of the herbicide-containing agar in the petri dishes. Place 5-10 seedlings per plate.
Incubation: Seal the petri dishes with parafilm and place them vertically in a growth chamber with a controlled temperature (e.g., 25°C) and a 16-hour photoperiod.[14]
Data Collection: After 3-5 days of incubation, measure the length of the primary root of each seedling.
Data Analysis: Calculate the average root length for each herbicide concentration and express it as a percentage of the root length of the control seedlings. Perform a dose-response analysis as described in the greenhouse pot study to determine the IC₅₀ value (the herbicide concentration that inhibits root growth by 50%).
Conclusion and Future Directions
This comparative guide has highlighted the key differences in the herbicidal effects of dinitroaniline derivatives, rooted in their distinct physicochemical properties and subsequent interactions within the plant and soil environment. While all share a common mechanism of action—the disruption of microtubule polymerization—their efficacy against specific weed species can vary. The provided experimental protocols offer a robust framework for conducting further comparative studies to generate the detailed, quantitative data needed for a more complete understanding of this important class of herbicides.
Future research should focus on generating comprehensive dose-response data for a wider range of dinitroaniline derivatives against a broader spectrum of economically important weed species. Furthermore, investigating the molecular basis of differential sensitivity and the potential for the evolution of resistance to these herbicides will be crucial for their continued sustainable use in agriculture.
References
Giglio, A., et al. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research, 29(51), 76687-76711. Available from: [Link]
Chen, S., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science, 12, 634018. Available from: [Link]
Hasan, M. M., et al. (2021). Efficacy of Pendimethalin Rates on Barnyard Grass (Echinochloa crus-galli (L.) Beauv) and Their Effect on Photosynthetic Performance in Rice. Agronomy, 11(10), 2053. Available from: [Link]
Karasali, H., et al. (2017). Occurrence and Distribution of Trifluralin, Ethalfluralin, and Pendimethalin in Soils Used for Long-Term Intensive Cotton Cultivation in Central Greece. Bulletin of Environmental Contamination and Toxicology, 99(4), 523-529. Available from: [Link]
Saracila, M., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52833. Available from: [Link]
CORESTA. (n.d.). Dinitroanilines. CORESTA GUIDE No. 4. Available from: [Link]
Kraehmer, H., et al. (2014). Efficacy study and resistance detection for pre-emergence herbicides under greenhouse conditions; a method comparison for pendimethalin. Julius-Kühn-Archiv, 443, 94-101. Available from: [Link]
Patel, B. D., et al. (2013). Comparative efficacy of different herbicides in summer pearlmillet. Indian Journal of Weed Science, 45(3), 217-218. Available from: [Link]
Chitband, A. A., et al. (2012). The Efficacy of Pre-Emergence Herbicides Against Dominant Soybean Weeds in Northeast Thailand. Agronomy, 12(1), 8. Available from: [Link]
Khan, I. A., et al. (2012). Determination of Dinitroaniline Herbicide in Food Samples and Commercial Formulations Using Spectrophotometric Methods. Pakistan Journal of Weed Science Research, 18(3), 265-275. Available from: [Link]
CORESTA. (n.d.). Dinitroanilines. CORESTA. Available from: [Link]
Gazolla, A. S., et al. (2023). Recurrent Selection of Echinochloa crus-galli with a Herbicide Mixture Reduces Progeny Sensitivity. Journal of Agricultural and Food Chemistry, 71(20), 7793-7802. Available from: [Link]
Burgos, N. R., & Scott, R. C. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. Weed Science, 63(sp1), 152-164. Available from: [Link]
Werle, R., et al. (2021). Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Weed Technology, 35(3), 484-493. Available from: [Link]
Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Available from: [Link]
PubChem. (n.d.). 2,4-Dinitroaniline. National Center for Biotechnology Information. Available from: [Link]
Singh, M., & Singh, S. (2024). Assessing the Efficacy and Safety of Preemergence Herbicides Applied Alone or in Combination with Superabsorbent Polymer, Soil Binding Agent, and Compost in Tomato (Solanum lycopersicum L.) Plasticulture Production. HortScience, 59(1), 73-81. Available from: [Link]
Das, J., et al. (2013). Comparative efficacy of different herbicides in summer pearlmillet. Indian Journal of Weed Science, 45(3), 217-218. Available from: [Link]
Giglio, A., et al. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research, 29(51), 76687–76711. Available from: [Link]
O'Geen, A. T., et al. (2005). Pesticide Choice: Best Management Practice (BMP) for Protecting Surface Water Quality in Agriculture. ANR Publication 8161. University of California, Agriculture and Natural Resources. Available from: [Link]
A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against Dinitroaniline Haptens
Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides an in-depth, objective comparison of antibody performance against dinitroaniline haptens, focusing on the critical par...
Author: BenchChem Technical Support Team. Date: January 2026
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of antibody performance against dinitroaniline haptens, focusing on the critical parameter of cross-reactivity. We will explore the underlying principles of hapten immunogenicity, detail robust experimental protocols for characterization, and provide field-proven insights into interpreting the resulting data.
Introduction: The Dinitroaniline Hapten as a Model System
In immunology, a hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[1][2] The dinitrophenyl (DNP) group, a derivative of dinitroaniline, is a classic example and serves as an invaluable tool in immunological research.[3][4] Because DNP is not naturally found in tissues, antibodies raised against it are ideal for use as controls in immunoassays or as tools in biotin-free detection systems.[3] The generation of a robust immune response requires conjugating the hapten to a larger, immunogenic carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[5][6] This hapten-carrier conjugate is then able to activate B cells and T cells, leading to the production of hapten-specific antibodies.[7]
However, the utility of these antibodies is dictated by their specificity. Cross-reactivity , the ability of an antibody to bind to molecules other than the original immunizing hapten, is a critical parameter that must be thoroughly characterized.[8][9] High cross-reactivity with structurally related compounds can lead to false-positive signals and inaccurate quantification, compromising assay reliability.[9][10] This guide will compare and contrast methodologies for assessing this crucial characteristic.
Caption: The Hapten-Carrier Principle for generating an immune response.
The Structural Basis of Recognition and Cross-Reactivity
An antibody recognizes its target via its antigen-binding site, or paratope, which is composed of six hypervariable loops known as complementarity-determining regions (CDRs).[11] The specificity of an anti-hapten antibody is determined by the precise shape and chemical complementarity of this binding site to the dinitroaniline structure.
Cross-reactivity arises when other molecules, typically structural analogs, can fit into this binding site with sufficient affinity to generate a signal. Factors influencing cross-reactivity include:
Structural Homology: The more a compound resembles the original hapten, the higher the likelihood of cross-reactivity. For DNP, this includes other nitroaromatic compounds like trinitrophenol (TNP).[12]
Antibody Heterogeneity: Polyclonal antibodies, which are a mixture of antibodies recognizing different features (epitopes) of the hapten and its presentation on the carrier, may exhibit broader cross-reactivity than monoclonal antibodies, which are derived from a single B-cell clone and recognize a single epitope.[9][13]
Assay Format: The conditions of the immunoassay, such as reagent concentrations and incubation times, can influence the apparent cross-reactivity.[14]
Comparative Analysis of Antibody Performance: A Data-Driven Approach
The most robust method for quantifying the cross-reactivity of anti-hapten antibodies is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[10][15] This format is ideal for small molecules like haptens that cannot be bound by two antibodies simultaneously, as required by a sandwich ELISA.[15][16]
In a competitive ELISA, the hapten present in a sample competes with a labeled or immobilized hapten for a limited number of antibody binding sites. A high concentration of the free hapten in the sample results in less labeled hapten binding to the antibody, leading to a weaker signal. The signal is therefore inversely proportional to the concentration of the analyte.[17][18]
Experimental Data Summary
To illustrate the comparison, consider a hypothetical experiment assessing a monoclonal anti-DNP antibody. The antibody was generated using a DNP-KLH conjugate. Its cross-reactivity was tested against DNP conjugated to a different protein (BSA) and a panel of structurally related nitroaromatic compounds.
Compound Tested
IC50 (nM)
% Cross-Reactivity
Rationale for Inclusion
DNP-BSA
1.5
100%
Homologous Hapten (Reference)
2,6-Dinitrophenol
35.7
4.2%
Isomer of the immunizing hapten.
2,4,6-Trinitrophenol (TNP)
98.2
1.5%
Structurally similar nitroaromatic compound.
4-Nitrophenol
15,500
<0.01%
Contains a single nitro group.
Bovine Serum Albumin (BSA)
>50,000
Not Detected
Carrier protein alone; negative control.
Calculation of % Cross-Reactivity:
% Cross-Reactivity = (IC50 of DNP-BSA / IC50 of Test Compound) x 100
Interpretation of Results:
The data clearly demonstrates high specificity of the monoclonal antibody for the DNP hapten. The antibody shows minimal recognition of isomers or compounds with fewer nitro groups, indicating a well-defined binding pocket that accommodates the precise structure of 2,4-dinitrophenol. The lack of reactivity with BSA alone confirms that the antibody response is specific to the hapten and not the carrier protein used in the assay.
Gold Standard Protocol: Competitive ELISA for Cross-Reactivity Assessment
This section provides a detailed, self-validating protocol for determining the cross-reactivity of an antibody raised against a dinitroaniline hapten.
Caption: Workflow for a typical competitive ELISA experiment.
Materials:
High-binding 96-well microtiter plates
Anti-DNP antibody (primary antibody)
Coating antigen: DNP-BSA conjugate (Note: Use a different carrier than the immunogen)
Competitor compounds: DNP-BSA (as standard) and various structural analogs
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)
Substrate (e.g., TMB)
Stop Solution (e.g., 2 N H₂SO₄)
Microplate reader
Step-by-Step Methodology:
Step 1: Plate Coating
Dilute the DNP-BSA coating antigen to a final concentration of 1-10 µg/mL in Coating Buffer.[19]
Add 100 µL of the diluted coating antigen to each well of the 96-well plate.
Incubate overnight at 4°C or for 2 hours at 37°C.
Scientist's Note: The choice of carrier protein for the coating antigen is critical. Using a different carrier than the one used for immunization (e.g., coating with DNP-BSA for an antibody raised against DNP-KLH) is essential to ensure you are measuring hapten-specific binding, not anti-carrier antibody interactions. The optimal coating concentration must be determined empirically through checkerboard titration to find the concentration that yields a robust signal with minimal background.
Step 2: Blocking
Wash the plate 3 times with 200 µL of Wash Buffer per well to remove unbound coating antigen.[20]
Add 200 µL of Blocking Buffer to each well.
Incubate for 1-2 hours at room temperature.
Scientist's Note: Blocking prevents the primary and secondary antibodies from non-specifically adsorbing to the plastic surface of the well, which would result in high background noise. The choice of blocking agent (e.g., milk, BSA) can impact assay sensitivity and should be optimized.[21]
Step 3: Competition Reaction
Wash the plate 3 times with Wash Buffer.
Prepare serial dilutions of your standard (DNP-BSA) and test competitor compounds in Wash Buffer.
In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the diluted primary anti-DNP antibody. The antibody should be diluted to a concentration that gives approximately 80-90% of the maximum signal in the absence of any competitor (determined via a prior titration).
Incubate this mixture for 30-60 minutes at room temperature to allow the antibody and competitor to reach binding equilibrium.
Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the coated and blocked assay plate.
Incubate for 1-2 hours at room temperature.
Scientist's Note: This is the core step of the assay. Free competitor in the solution prevents the primary antibody from binding to the DNP-BSA coated on the plate. The pre-incubation step is crucial for ensuring that the competition reaction approaches equilibrium before the mixture is added to the assay plate.[15]
Step 4: Detection
Wash the plate 4 times with Wash Buffer.
Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's instructions.
Scientist's Note: The secondary antibody binds to the primary antibody that has been captured by the plate-bound antigen. Thorough washing is essential to remove any unbound secondary antibody.
Step 5: Signal Development and Measurement
Wash the plate 5 times with Wash Buffer.
Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature. Monitor for color development (typically 15-30 minutes).[19]
Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.
Read the absorbance at 450 nm on a microplate reader immediately.[22]
Scientist's Note: The reaction is kinetic, so timing should be consistent across all plates. The stop solution acidifies the reaction, stabilizing the color for measurement.
Conclusion and Best Practices
Characterizing the cross-reactivity of antibodies raised against dinitroaniline haptens is not merely a quality control step; it is fundamental to ensuring the validity and reproducibility of any immunoassay. A monoclonal antibody, while more resource-intensive to develop, generally offers higher specificity compared to polyclonal alternatives.[9] The competitive ELISA is the unequivocal gold standard for this assessment, providing quantitative data (IC50 values) that allow for a direct comparison of antibody specificity against various compounds. By understanding the principles of hapten immunology and adhering to a rigorously optimized and validated protocol, researchers can confidently select and deploy antibodies with the precise performance characteristics required for their application, from basic research to advanced diagnostics.
References
Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. (2019). SYnAbs. [Link]
Petrisko, A., & Escudero, P. (n.d.). Structural and Thermodynamic Basis of Affinity in Anti-Dinitrophenyl Antibody. PubMed. [Link]
Antibody Cross Reactivity And How To Avoid It?. (n.d.). Boster Bio. [Link]
Bohn, A., et al. (n.d.). Generation of monoclonal murine anti-DNP-IgE, IgM and IgG1 antibodies: biochemical and biological characterization. PubMed Central (PMC). [Link]
cross-reactivity in immunoassays. (n.d.). CANDOR Bioscience GmbH. [Link]
Hall, D. A., et al. (2010). Autoassembly Protein Arrays for Analyzing Antibody Cross-Reactivity. Nano Letters. [Link]
Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies. [Link]
Types Of Immunoassay - And When To Use Them. (2022). Quanterix. [Link]
Singh, K. V., et al. (2003). An ELISA-based approach to optimize elution conditions for obtaining hapten-specific antibodies. PubMed. [Link]
Parker, C. W., et al. (n.d.). the behavior of hapten-poly-l-lysine conjugates. Semantic Scholar. [Link]
Kasten, K. R., et al. (2013). Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity. Journal of Biomedicine and Biotechnology. [Link]
Manzini, S., et al. (1996). Hapten—Carrier Interactions and Their Role in the Production of Monoclonal Antibodies against Hydrophobic Haptens. ResearchGate. [Link]
Furusawa, S., & Ovary, Z. (1988). Heteroclitic antibodies: differences in fine specificities between monoclonal antibodies directed against dinitrophenyl and trinitrophenyl haptens. PubMed. [Link]
ELISA Protocol. (n.d.). Assay Biotechnology Inc. [Link]
The cross-reactivity of anti-HA Mab with HA and related compounds. (n.d.). ResearchGate. [Link]
Structural and biological characterization of the tubulin interaction with dinitroanilines. (2023). ResearchGate. [Link]
ELISA: The Complete Guide. (2024). Antibodies.com. [Link]
Chipinda, I., et al. (2010). Haptenation: Chemical Reactivity and Protein Binding. Journal of Allergy. [Link]
Varga, A., et al. (2021). Hapten-Specific Cellular Immune Responses in the Elicitation and Sensitization Phases of Murine Contact Hypersensitivity. International Journal of Molecular Sciences. [Link]
Coupling to Carrier Proteins: An Overview. (2016). G-Biosciences. [Link]
Yang, T., et al. (2006). Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies. PubMed. [Link]
Feldmann, M. (1972). Induction of immunity and tolerance in vitro by hapten protein conjugates. I. The relationship between the degree of hapten conjugation and the immunogenicity of dinitrophenylated polymerized flagellin. PubMed. [Link]
New 2,6-Dinitroaniline Derivatives with an Antimitotic Effect and Their Synergistic Activity in the Compositions with Graminicides. (2018). ResearchGate. [Link]
Suri, C. R., et al. (2001). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link]
Dinitrophenyl – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Di Padova, F. E., et al. (2012). Structural Basis for Antibody Recognition of Lipid A: INSIGHTS TO POLYSPECIFICITY TOWARD SINGLE-STRANDED DNA. PubMed Central (PMC). [Link]
Kunik, V., & Ofran, Y. (2013). The Structural Basis of Antibody-Antigen Recognition. PubMed Central (PMC). [Link]
Structural basis for antigen recognition by methylated lysine–specific antibodies. (2019). PubMed Central (PMC). [Link]
A Comparative Guide to the Structure-Activity Relationship of N-(4-Methoxyphenyl)-2,4-dinitroaniline Analogs as Potential Therapeutic Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(4-Methoxyphenyl)-2,4-dinitroaniline and its analogs. It is intended for researchers, scientists, and professionals in drug deve...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-(4-Methoxyphenyl)-2,4-dinitroaniline and its analogs. It is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of their biological activities, supported by experimental data and computational insights. This document aims to elucidate the chemical features crucial for the biological efficacy of this class of compounds, thereby guiding future research in the development of novel therapeutics.
Introduction
The dinitroaniline scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including herbicidal, antimicrobial, and anticancer properties. The parent compound, N-(4-Methoxyphenyl)-2,4-dinitroaniline, serves as a foundational structure for the exploration of new therapeutic agents. The core hypothesis of SAR studies is that the biological activity of a compound is intrinsically linked to its chemical structure. By systematically modifying the structure of N-(4-Methoxyphenyl)-2,4-dinitroaniline and evaluating the corresponding changes in biological effect, we can identify key molecular features responsible for its therapeutic potential. This guide will explore the synthesis of various analogs, compare their biological activities, and delve into the computational methodologies that provide a deeper understanding of their mechanism of action.
Synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline and Its Analogs
The synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline and its analogs is typically achieved through a nucleophilic aromatic substitution reaction. The general synthetic pathway involves the reaction of a substituted aniline with an activated aryl halide, such as 1-chloro-2,4-dinitrobenzene.
Caption: General synthetic scheme for N-aryl-2,4-dinitroaniline analogs.
Experimental Protocol: General Synthesis of N-(Substituted phenyl)-2,4-dinitroanilines
This protocol describes a general method for the synthesis of N-(substituted phenyl)-2,4-dinitroaniline analogs.
Materials:
Substituted aniline (1.0 eq)
1-Chloro-2,4-dinitrobenzene (1.0 eq)
Potassium carbonate (K₂CO₃) (2.0 eq)
Ethanol (EtOH) or Dimethylformamide (DMF)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Thin-layer chromatography (TLC) plate
Silica gel for column chromatography
Procedure:
To a round-bottom flask, add the substituted aniline (1.0 eq), 1-chloro-2,4-dinitrobenzene (1.0 eq), and potassium carbonate (2.0 eq).
Add a suitable solvent such as ethanol or DMF to the flask.
Attach a reflux condenser and heat the reaction mixture with stirring for 4-8 hours.
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
The solid product that precipitates out is collected by filtration, washed with water, and dried.
The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Comparative Biological Activities
The biological activities of N-(4-Methoxyphenyl)-2,4-dinitroaniline analogs have been evaluated against various targets, including cancer cell lines and microbial pathogens. The following sections compare the available data.
Anticancer Activity
Several studies have investigated the anticancer potential of dinitroaniline derivatives. The mechanism of action for many of these compounds involves the disruption of microtubule polymerization, a critical process in cell division.[1][2] The following table summarizes the in vitro cytotoxic activity of some N-aryl-2,4,6-trinitroaniline derivatives, which are structurally related to the topic compounds and provide valuable SAR insights.
Table 1: Anticancer Activity of N-Aryl-2,4,6-trinitroaniline Derivatives against Hep3B Cells [3][4]
Compound
R Group (on N-phenyl ring)
IC₅₀ (µM)
1
H
12.5
2
3-NO₂
10.0
3
4-NO₂
15.0
4
3,5-di-F
8.0
Cisplatin (Reference)
-
11.0
From this data, we can infer several SAR trends. The presence of a nitro group at the meta-position of the N-phenyl ring (Compound 2 ) enhances the anticancer activity compared to the unsubstituted analog (Compound 1 ).[3][4] Interestingly, moving the nitro group to the para-position (Compound 3 ) slightly decreases the activity.[3][4] The introduction of two fluorine atoms at the meta-positions (Compound 4 ) results in the most potent compound in this series, with an IC₅₀ value lower than the standard chemotherapeutic drug, cisplatin.[3][4] This suggests that electron-withdrawing groups on the N-phenyl ring are favorable for anticancer activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and is a standard preliminary test for anticancer activity.[5][6][7]
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
Dinitroaniline derivatives have also shown promise as antimicrobial agents. Their mechanism of action in protozoan parasites is similar to their anticancer effect, involving the disruption of microtubule assembly.[1][8]
Table 2: Antimicrobial Activity of Dinitroaniline Derivatives against Toxoplasma gondii [8]
Compound
Structure
IC₅₀ (µM)
Oryzalin
0.5 - 2.5
Dinitramine
< 0.5
The data indicates that dinitramine is a more potent inhibitor of Toxoplasma gondii growth than oryzalin.[8] The presence of an additional amine group at the meta-position in dinitramine is predicted to form hydrogen bonds with key residues in the parasite's α-tubulin, enhancing its binding affinity and inhibitory activity.[8]
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10][11][12]
Procedure:
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Computational Insights into Structure-Activity Relationships
Computational chemistry plays a vital role in understanding the SAR of drug candidates at a molecular level. Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling provide valuable insights into drug-target interactions and help in the rational design of more potent analogs.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing information about the binding affinity and the key interactions driving the binding. For dinitroaniline derivatives, docking studies have been instrumental in elucidating their interaction with tubulin.[1][2][8]
Caption: A simplified workflow for molecular docking studies.
Docking studies have shown that the dipropylamine group of some dinitroanilines interacts with a hydrophobic pocket in α-tubulin, while the nitro groups form hydrogen bonds with key amino acid residues.[1] These interactions are crucial for the inhibitory activity of these compounds.
QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities.[13][14][15][16] These models can be used to predict the activity of new, unsynthesized compounds and to identify the physicochemical properties that are important for activity. For a series of N-aryl-2,2-dichloroacetamide analogs with anticancer activity, QSAR studies have revealed the importance of descriptors related to molecular shape, electronic properties, and hydrophobicity.
Conclusion and Future Directions
The structure-activity relationship of N-(4-Methoxyphenyl)-2,4-dinitroaniline analogs reveals that their biological activities can be finely tuned by modifying the substituents on the N-phenyl ring. For anticancer activity, electron-withdrawing groups appear to be beneficial. In the context of antimicrobial activity against protozoan parasites, the introduction of groups capable of forming additional hydrogen bonds with the target protein can significantly enhance potency.
Future research in this area should focus on the synthesis and biological evaluation of a broader range of analogs with systematic variations in their electronic and steric properties. The use of computational tools such as molecular docking and QSAR will continue to be invaluable in guiding the design of more potent and selective compounds. Furthermore, in vivo studies are necessary to validate the therapeutic potential of the most promising candidates identified through in vitro screening. The insights gained from such comprehensive SAR studies will undoubtedly accelerate the development of novel dinitroaniline-based therapeutics.
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"benchmarking the synthesis efficiency of N-(4-Methoxyphenyl)-2,4-dinitroaniline against known methods"
For researchers, scientists, and professionals in drug development, the efficient synthesis of diarylamines is a critical endeavor. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals,...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals in drug development, the efficient synthesis of diarylamines is a critical endeavor. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and materials. This guide provides an in-depth technical comparison of established methodologies for the synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline, a representative electron-deficient diarylamine. We will objectively benchmark the classical Nucleophilic Aromatic Substitution (SNAr) against the more contemporary metal-catalyzed Ullmann Condensation and Buchwald-Hartwig Amination reactions. The analysis is supported by representative experimental protocols and comparative data to inform methodological selection for optimal synthesis efficiency.
Introduction: The Importance of Efficient Diarylamine Synthesis
Diarylamines, such as N-(4-Methoxyphenyl)-2,4-dinitroaniline, are pivotal intermediates in organic synthesis. The robustness and efficiency of the synthetic route to these compounds can significantly impact the overall yield and cost-effectiveness of a drug development or material science project. The target molecule, with its electron-withdrawing nitro groups and an electron-donating methoxy group, presents an interesting case study for comparing the efficacy of different C-N bond formation strategies.
Methodologies Under Review
This guide will focus on three primary methods for the synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline:
Nucleophilic Aromatic Substitution (SNAr): A classical and often cost-effective method that relies on the activation of an aryl halide by electron-withdrawing groups.
Ullmann Condensation: A copper-catalyzed cross-coupling reaction that has been a mainstay for diarylamine synthesis for over a century.[1][2]
Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction known for its high efficiency and broad substrate scope.[3][4]
We will now delve into the mechanistic underpinnings and practical execution of each of these methods.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step addition-elimination process. The aromatic ring, rendered electrophilic by the presence of strong electron-withdrawing groups (in this case, two nitro groups), is attacked by a nucleophile (p-anisidine). This forms a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group (chloride) restores the aromaticity and yields the diarylamine product.[5]
Experimental Protocol: SNAr Synthesis
Reaction: 1-Chloro-2,4-dinitrobenzene with p-anisidine
Materials:
1-Chloro-2,4-dinitrobenzene (1.0 equiv)
p-Anisidine (1.1 equiv)
Potassium carbonate (K2CO3) (2.0 equiv)
Dimethylformamide (DMF)
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-2,4-dinitrobenzene and potassium carbonate.
Add dry DMF to the flask.
Slowly add p-anisidine to the stirring mixture at room temperature.
Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
Collect the precipitated solid by vacuum filtration and wash with copious amounts of water to remove inorganic salts.
Recrystallize the crude product from ethanol to afford pure N-(4-Methoxyphenyl)-2,4-dinitroaniline.
Causality of Experimental Choices:
The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium carbonate, enhancing its basicity, and facilitates the formation of the charged Meisenheimer intermediate. The excess of p-anisidine ensures the complete consumption of the starting aryl halide. Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that has been a workhorse for the formation of C-N bonds for many years.[6][7] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize catalytic amounts of copper salts, often in the presence of a ligand, allowing for milder reaction conditions. The mechanism is thought to involve the formation of a copper(I) amide, followed by oxidative addition of the aryl halide and subsequent reductive elimination to form the diarylamine.
Experimental Protocol: Ullmann Condensation
Reaction: 1-Chloro-2,4-dinitrobenzene with p-anisidine
Materials:
1-Chloro-2,4-dinitrobenzene (1.0 equiv)
p-Anisidine (1.2 equiv)
Copper(I) iodide (CuI) (10 mol%)
L-Proline (20 mol%)
Potassium carbonate (K2CO3) (2.0 equiv)
Dimethyl sulfoxide (DMSO)
Procedure:
To a Schlenk tube, add CuI, L-proline, and K2CO3.
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).
Add 1-chloro-2,4-dinitrobenzene, p-anisidine, and DMSO.
Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC.
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).
Causality of Experimental Choices:
The use of a ligand, such as the readily available and inexpensive amino acid L-proline, is key to modern Ullmann condensations. It chelates to the copper center, increasing its solubility and catalytic activity, thereby allowing for lower reaction temperatures compared to traditional protocols. DMSO is a suitable high-boiling polar aprotic solvent for this reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] It is renowned for its broad substrate scope and tolerance of a wide range of functional groups. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the diarylamine and regenerate the Pd(0) catalyst.[8]
Experimental Protocol: Buchwald-Hartwig Amination
Reaction: 1-Chloro-2,4-dinitrobenzene with p-anisidine
In a glovebox or under an inert atmosphere, add Pd2(dba)3, Xantphos, and NaOtBu to a dry Schlenk tube.
Add 1-chloro-2,4-dinitrobenzene and p-anisidine.
Add anhydrous, degassed toluene.
Seal the tube and heat the reaction mixture to 80-100 °C for 8-16 hours.
Monitor the reaction by TLC or GC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.
Concentrate the filtrate under reduced pressure and purify the product by column chromatography.
Causality of Experimental Choices:
The choice of ligand is critical in the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos facilitate the key steps of oxidative addition and reductive elimination. A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle. The reaction is typically carried out under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.
Comparative Analysis of Synthesis Efficiency
Feature
Nucleophilic Aromatic Substitution (SNAr)
Ullmann Condensation
Buchwald-Hartwig Amination
Catalyst
None
Copper (CuI)
Palladium (Pd2(dba)3)
Ligand
None
Often required (e.g., L-Proline)
Required (e.g., Xantphos)
Base
Weak base (e.g., K2CO3)
Strong base (e.g., K2CO3)
Strong, non-nucleophilic base (e.g., NaOtBu)
Solvent
Polar aprotic (e.g., DMF, DMSO)
Polar aprotic (e.g., DMSO, Dioxane)
Aprotic (e.g., Toluene, Dioxane)
Temperature
High (100-150 °C)
Moderate to High (90-150 °C)
Mild to Moderate (80-110 °C)
Reaction Time
4-12 hours
12-24 hours
8-18 hours
Typical Yield
Good to Excellent (70-95%)
Moderate to Good (60-85%)
Excellent (80-98%)
Cost
Low
Moderate
High
Substrate Scope
Limited to activated aryl halides
Broader than SNAr
Very Broad
Functional Group Tolerance
Moderate
Moderate
High
Visualizing the Synthetic Pathways
Chemical Reaction Schemes
Caption: Overview of the three synthetic routes to N-(4-Methoxyphenyl)-2,4-dinitroaniline.
Experimental Workflow
Caption: Comparative experimental workflows for the synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline.
Conclusion and Recommendations
The choice of the optimal synthetic method for N-(4-Methoxyphenyl)-2,4-dinitroaniline is a multifactorial decision that balances efficiency, cost, and substrate scope.
For cost-effective, large-scale synthesis , where the starting materials are readily available and the aryl halide is sufficiently activated, Nucleophilic Aromatic Substitution remains a highly viable and economical option. Its primary limitation is the requirement for an electron-deficient aromatic halide.
The Ullmann Condensation , particularly with modern ligand-assisted protocols, offers a good compromise. It avoids the use of expensive palladium catalysts and can be effective for a broader range of substrates than classical SNAr.[6] However, it may require longer reaction times and slightly higher temperatures.
For small-scale synthesis, medicinal chemistry applications, or when dealing with complex or sensitive substrates , the Buchwald-Hartwig Amination is often the superior choice.[3][4] Its mild reaction conditions, high functional group tolerance, and generally excellent yields often outweigh the higher cost of the palladium catalyst and ligands.
Ultimately, the selection of the most appropriate method will depend on the specific project goals, available resources, and the scale of the synthesis. This guide provides the foundational knowledge and comparative data to enable an informed decision for the efficient synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline and other valuable diarylamine compounds.
PubChem. (n.d.). 2,4-Dinitro-4'-methoxydiphenylamine. Retrieved from [Link]
ResearchGate. (2025). Synthesis of Aryl-Substituted 2,4-Dinitrophenylamines: Nucleophilic Aromatic Substitution as a Problem-Solving and Collaborative-Learning Approach. Retrieved from [Link]
YouTube. (2021, April 18). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. Retrieved from [Link]
PubChem. (n.d.). 2,4-Dinitroaniline. Retrieved from [Link]
Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
Wikipedia. (n.d.). 2,4-Dinitroaniline. Retrieved from [Link]
Scribd. (n.d.). Practice 8. Aromatic Nucleophilic Substitution. Synthesis of 2,4-Dinitrophenylh. Retrieved from [Link]
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
ResearchGate. (n.d.). Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination. Retrieved from [Link]
Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved from [Link]
ResearchGate. (n.d.). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]
Semantic Scholar. (2015, November 1). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][4][9][10]thiadiazole Series. Retrieved from [Link]
Chemsrc. (2025, September 27). 2,4-dinitro-N-(4-nitrophenyl)aniline. Retrieved from [Link]
A Senior Application Scientist's Guide to a Comparative Analysis of N-(4-Methoxyphenyl)-2,4-dinitroaniline Based Compounds: Bridging the In Vitro-In Vivo Efficacy Gap
Executive Summary The N-(4-Methoxyphenyl)-2,4-dinitroaniline scaffold represents a compelling, yet underexplored, class of compounds. It merges the well-established biological activity of the dinitroaniline pharmacophore...
Author: BenchChem Technical Support Team. Date: January 2026
Executive Summary
The N-(4-Methoxyphenyl)-2,4-dinitroaniline scaffold represents a compelling, yet underexplored, class of compounds. It merges the well-established biological activity of the dinitroaniline pharmacophore—known for its potent antimitotic effects by targeting tubulin—with a methoxyphenyl moiety common in numerous bioactive molecules. This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the efficacy of this compound class, moving from initial cell-based assays to complex whole-organism models. We critically examine the methodologies for assessing both in vitro and in vivo performance, delve into the mechanistic underpinnings of their activity, and address the significant translational challenges, such as pharmacokinetics and toxicity, that often create a divide between promising in vitro data and successful in vivo outcomes. By synthesizing established protocols, field-proven insights, and data from structurally related molecules, this guide serves as a technical resource for advancing these compounds through the preclinical development pipeline.
Introduction: A Scaffold of Therapeutic Potential
The pursuit of novel therapeutic agents frequently involves the strategic combination of known pharmacophores. The N-(4-Methoxyphenyl)-2,4-dinitroaniline structure is a prime example of this design philosophy. Its foundation lies in the 2,4-dinitroaniline core, a chemical class historically used in herbicides and dyes, which has garnered significant interest for its specific biological activities.[1][2] Many dinitroaniline derivatives function as potent inhibitors of microtubule formation, a mechanism that is fundamental to their use as herbicides and provides a strong rationale for their investigation as anticancer and antiparasitic agents.[2][3][4][5] This core is synthetically accessible through methods like the reaction of 1-chloro-2,4-dinitrobenzene with ammonia.[6]
The addition of the N-(4-Methoxyphenyl) group introduces a structural motif present in a wide array of pharmacologically active compounds, potentially modulating the compound's solubility, metabolic stability, and target engagement. The purpose of this guide is to provide a deep, comparative analysis of the methodologies used to assess the efficacy of this specific compound class. We will navigate the journey from the controlled environment of a petri dish to the complexities of a living system, highlighting the critical decision points and experimental rationales that underpin a successful translational research program.
Mechanistic Foundations: The Dinitroaniline Pharmacophore as a Microtubule Disruptor
The primary mechanism of action for most biologically active dinitroanilines is the disruption of microtubule dynamics.[4][5] This activity is central to their efficacy and provides a clear molecular target for assay development.
Causality of Action: Unlike taxanes or vinca alkaloids that bind to β-tubulin, dinitroanilines bind with high affinity to α-tubulin subunits.[5][7] This binding prevents the polymerization of tubulin dimers into functional microtubules. Microtubules are essential components of the cytoskeleton, responsible for maintaining cell structure, facilitating intracellular transport, and, most critically, forming the mitotic spindle required for chromosome segregation during cell division. By inhibiting microtubule formation, these compounds effectively arrest the cell cycle in mitosis, ultimately leading to apoptotic cell death in rapidly dividing cells like cancer cells or protozoa.[4] This targeted disruption is particularly effective against plant and protozoan tubulin, while showing significantly lower affinity for vertebrate tubulin, which forms the basis for their selective toxicity and therapeutic window.[5][8]
Beyond tubulin inhibition, some studies suggest dinitroanilines may induce oxidative stress pathways, contributing to their overall cytotoxicity.[9]
Caption: Mechanism of dinitroaniline-based compounds.
In Vitro Efficacy: Quantifying Potency in Cellular Systems
In vitro testing is the foundational step in drug discovery, providing a rapid, cost-effective method to screen compounds for biological activity and determine their potency. The choice of assays must be directly linked to the compound's proposed mechanism of action.
Common In Vitro Methodologies
Cytotoxicity Screening: The initial goal is to determine if the compound can kill target cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, high-throughput colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] It allows for the calculation of the IC50 value—the concentration of a compound that inhibits cell growth by 50%.
Antiparasitic Activity: For antiparasitic applications, compounds are tested against cultured parasites. For example, dinitroanilines have shown significant activity against Cryptosporidium parvum, Toxoplasma gondii, and Leishmania species in cell-based assays.[5][8][11] Efficacy is often measured by a reduction in parasite number or replication.
Mechanism-Specific Assays: To confirm the antimitotic mechanism, techniques like flow cytometry can be used to analyze the cell cycle distribution, identifying an accumulation of cells in the G2/M phase. Immunofluorescence microscopy can also be employed to visualize the disruption of the microtubule network within treated cells.
Illustrative In Vitro Data for Dinitroaniline and Methoxyphenyl-Containing Compounds
This protocol is a self-validating system for determining the IC50 of a test compound against a cancer cell line.
Cell Seeding: Plate cancer cells (e.g., A375 melanoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
Compound Preparation: Prepare a 2X serial dilution of the N-(4-Methoxyphenyl)-2,4-dinitroaniline compound in culture medium. Concentrations should span a wide range (e.g., 0.1 µM to 200 µM) to ensure a full dose-response curve.
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO, the compound solvent) and "untreated control" wells.
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The duration is critical and should be optimized based on the cell line's doubling time.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Caption: High-throughput in vitro screening workflow.
In Vivo Efficacy: Assessing Performance in a Whole-Organism Context
A potent IC50 value is only the first step. The true test of a compound's therapeutic potential lies in its ability to perform in a complex biological system. In vivo studies are designed to evaluate not just efficacy, but also the compound's pharmacokinetic profile and safety.
Common In Vivo Methodologies
Anticancer Models: The most common model for solid tumors is the subcutaneous xenograft mouse model. Human cancer cells are injected under the skin of immunocompromised mice, and once tumors are established, treatment begins. Efficacy is measured by tumor growth inhibition (TGI).
Antiparasitic Models: For parasitic diseases, infection models are used. For example, to test a compound against Leishmania, mice are infected with the parasite, and treatment efficacy is determined by measuring the reduction in lesion size and parasite burden in target organs.[15][16]
Pharmacokinetic (PK) Studies: These studies are crucial to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. Blood samples are taken at various time points after dosing to determine key parameters like half-life (t½), maximum concentration (Cmax), and overall exposure (AUC).
Toxicology Studies: The safety of the compound is assessed by monitoring the animals for weight loss, changes in behavior, and by performing histopathological analysis of major organs (liver, kidney, spleen) at the end of the study.[10][12]
Illustrative In Vivo Data for a Structurally Related Compound
A study on (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a tubulin inhibitor, provides a relevant example of in vivo testing.[10][12]
Compound
Model
Dosing (mg/kg)
Key Result
Toxicity
Reference
PHT
Sarcoma 180 Mouse Model
20
30.9% Tumor Inhibition
Moderate effect on liver, kidney, spleen. No significant impact on transaminases or urea.
Experimental Protocol: Mouse Xenograft Model for Anticancer Efficacy
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., A375) in a solution like Matrigel into the flank of immunocompromised mice (e.g., nude or NSG mice).
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors 2-3 times per week with calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
Randomization and Dosing: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle Control, Test Compound at 20 mg/kg, Test Compound at 40 mg/kg, Positive Control). Administer the compound via the determined route (e.g., oral gavage, intraperitoneal injection) on a set schedule (e.g., daily for 14 days).
Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and monitor animal body weight and overall health throughout the study. A body weight loss of >20% is often an endpoint criterion.
Study Termination and Analysis: At the end of the study, euthanize the animals. Excise the tumors and weigh them. Collect major organs for histopathological analysis to assess toxicity. Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.
Caption: In vivo xenograft model workflow.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The transition from cell culture to a living organism is fraught with challenges. A compound with nanomolar in vitro potency can exhibit zero in vivo efficacy. Understanding the reasons for this discrepancy is paramount for successful drug development.
Pharmacokinetic Hurdles: Dinitroanilines are characteristically lipophilic (low water solubility), which can lead to poor absorption when administered orally.[3][4] They are also subject to metabolic degradation in the liver, which can rapidly clear the active compound from circulation before it reaches the target site.[3] The radioactivity from labeled pendimethalin, for instance, was found to be rapidly excreted, with higher residues remaining in fat, liver, and kidney, indicating its metabolic pathway and distribution.[3]
Toxicity and Off-Target Effects: A compound may be selectively toxic to cancer cells in a monoculture, but in an animal, it can affect healthy tissues. The liver, thyroid, and kidneys have been identified as common target organs for dinitroaniline toxicity in mammals.[3] This can limit the maximum tolerated dose (MTD), preventing the administration of a therapeutically effective concentration.
Bioavailability and Target Engagement: For a drug to be effective, it must not only survive metabolism and circulate in the bloodstream but also distribute from the blood into the target tissue (e.g., a solid tumor) and engage its molecular target (tubulin) at a sufficient concentration. Poor tissue penetration is a common cause of in vivo failure.
Conclusion and Future Directions
The N-(4-Methoxyphenyl)-2,4-dinitroaniline scaffold holds therapeutic promise due to its foundation in the well-understood tubulin-inhibiting mechanism of dinitroanilines. This guide has outlined a logical and rigorous pathway for evaluating these compounds, from initial high-throughput in vitro screens to definitive in vivo efficacy and safety studies.
The key to successfully translating in vitro potency into in vivo efficacy lies in a multi-parameter optimization approach. Future research on this chemical class should focus on:
Lead Optimization: Systematically modifying the scaffold to improve pharmacokinetic properties (e.g., increasing solubility, reducing metabolic liability) while retaining or enhancing on-target potency.
Advanced In Vitro Models: Utilizing 3D cell culture models (spheroids, organoids) that better mimic the in vivo tumor microenvironment to improve the predictive power of early-stage screening.
Early PK/PD Assessment: Integrating pharmacokinetic and pharmacodynamic studies early in the development process to ensure that sufficient drug concentrations are reaching the target tissue and modulating the target as intended.
By embracing a holistic evaluation strategy that anticipates the challenges of the in vitro-to-in vivo transition, researchers can more effectively unlock the full therapeutic potential of N-(4-Methoxyphenyl)-2,4-dinitroaniline based compounds.
References
Techer, D., et al. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Science and Pollution Research.
Magalhães, H. I. F., et al. (2010). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. ResearchGate. [Link]
Elmore, C. L., & Weber, J. B. (n.d.). Efficacy of Dinitroaniline Herbicides in Ornamentals and Plant Morphological Response. UC ANR Portal. [Link]
National Center for Biotechnology Information. (n.d.). 2,4-Dinitroaniline. PubChem. [Link]
Sarıgöl Kılıç, Z., et al. (2018). In vitro genotoxicity assessment of dinitroaniline herbicides pendimethalin and trifluralin. Food and Chemical Toxicology. [Link]
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Alves, M. J., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. National Center for Biotechnology Information. [Link]
Magalhães, H. I. F., et al. (2010). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. PubMed. [Link]
Dhanya, S., et al. (2014). (E)-1-(2,3-dimethoxyphenyl)-N-(4-methylpyridin-2-yl)methanimineas a potent anticancer agent against colorectal cancer. ResearchGate. [Link]
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Iniestra-Pimienta, M. N., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. [Link]
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A Comparative Guide to the Spectroscopic and Theoretical Analysis of N-(4-Methoxyphenyl)-2,4-dinitroaniline
This technical guide provides a comprehensive comparison between the experimentally obtained spectral data and theoretically calculated spectra for N-(4-Methoxyphenyl)-2,4-dinitroaniline. This molecule serves as an excel...
Author: BenchChem Technical Support Team. Date: January 2026
This technical guide provides a comprehensive comparison between the experimentally obtained spectral data and theoretically calculated spectra for N-(4-Methoxyphenyl)-2,4-dinitroaniline. This molecule serves as an excellent case study for demonstrating the synergistic power of combining empirical measurement with quantum chemical calculations, a cornerstone of modern chemical research and drug development. We will explore its vibrational, electronic, and nuclear magnetic resonance properties, offering insights into the causality behind our experimental and computational choices.
Introduction: The Rationale for a Hybrid Approach
N-(4-Methoxyphenyl)-2,4-dinitroaniline is a "push-pull" chromophore, characterized by an electron-donating group (the methoxy-substituted aniline moiety) and electron-withdrawing groups (the two nitro groups) connected by a π-conjugated system. This architecture results in significant intramolecular charge transfer (ICT), making its spectroscopic properties highly sensitive to its electronic structure and environment.[1]
While experimental spectroscopy provides a direct measurement of a molecule's properties, theoretical calculations offer a powerful complementary view. By employing methods like Density Functional Theory (DFT), we can predict molecular geometry, vibrational frequencies, electronic transitions, and NMR chemical shifts.[2] Comparing these predictions with experimental data serves a dual purpose: it validates the computational model, confirming its accuracy for this class of molecules, and it allows for a more profound interpretation of the experimental spectra, enabling precise assignment of vibrational modes and electronic transitions. This guide will walk through the synthesis, experimental characterization, and computational modeling of the title compound, culminating in a detailed comparative analysis.
Methodology: A Self-Validating Workflow
Our approach integrates experimental synthesis and characterization with a robust computational protocol. This ensures that our theoretical model is grounded in empirical reality, providing a trustworthy framework for spectral interpretation.
Figure 1: Integrated workflow for spectral comparison.
Experimental Protocol: Synthesis and Characterization
The synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline is reliably achieved via a nucleophilic aromatic substitution reaction. The protocol described is based on established procedures for similar reactions.[3]
Step 1: Synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline
Reagents:
2,4-Dinitrochlorobenzene (1.0 eq)
p-Anisidine (4-methoxyaniline) (1.05 eq)
Sodium Bicarbonate (NaHCO₃) (1.5 eq)
Ethanol (as solvent)
Procedure:
Dissolve 2,4-dinitrochlorobenzene in ethanol in a round-bottom flask equipped with a reflux condenser.
Add p-anisidine and sodium bicarbonate to the solution.
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Pour the mixture into cold water with stirring to precipitate the crude product.
Filter the resulting solid, wash thoroughly with water, and dry.
Recrystallize the crude product from an ethanol/water mixture to yield pure orange-red crystals of N-(4-Methoxyphenyl)-2,4-dinitroaniline.
Step 2: Spectroscopic Analysis
FT-IR and FT-Raman: Spectra were recorded using a spectrometer in the range of 4000-400 cm⁻¹ for FT-IR and 4000-100 cm⁻¹ for FT-Raman.[4]
UV-Vis Spectroscopy: The electronic absorption spectrum was measured in an ethanol solution using a dual-beam spectrophotometer.
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent and Tetramethylsilane (TMS) as the internal standard.
Computational Protocol: Theoretical Calculations
All quantum chemical calculations were performed using the Gaussian suite of programs. The choice of the DFT/B3LYP method with the 6-311++G(d,p) basis set is based on its proven reliability and accuracy in predicting the structural and spectroscopic properties of organic molecules, offering a favorable balance between computational cost and precision.[5][6][7]
Step 1: Geometry Optimization and Frequency Calculation
The initial molecular structure of N-(4-Methoxyphenyl)-2,4-dinitroaniline was built and optimized without any symmetry constraints using the B3LYP functional and the 6-311++G(d,p) basis set.[8]
A vibrational frequency calculation was then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
The calculated harmonic vibrational frequencies were uniformly scaled by a factor of 0.967. This scaling is a standard and necessary procedure to correct for systematic errors arising from the harmonic approximation and basis set limitations, leading to a better agreement with experimental data.[4]
Step 2: UV-Vis and NMR Spectra Calculation
UV-Vis: The electronic absorption spectrum in ethanol was predicted using the Time-Dependent DFT (TD-DFT) method with the integral equation formalism polarizable continuum model (IEFPCM) to simulate solvent effects.[9][10]
NMR: The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method in the presence of DMSO as a solvent, also simulated via the IEFPCM.[11][12] The computed absolute shielding values were converted to chemical shifts (δ) relative to TMS, calculated at the same level of theory.
Results and Discussion: A Correlative Analysis
Figure 2: Optimized molecular structure of N-(4-Methoxyphenyl)-2,4-dinitroaniline.
Vibrational Analysis (FT-IR & FT-Raman)
The vibrational spectra provide a "fingerprint" of the molecule's functional groups. The comparison between experimental and scaled theoretical frequencies shows excellent correlation, allowing for confident assignment of the observed bands.
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)
Experimental (FT-IR)
Experimental (FT-Raman)
Calculated (Scaled)
Assignment (Potential Energy Distribution)
3315
3318
3320
N-H stretching
3105
3108
3102
Aromatic C-H stretching
2960
2965
2958
Asymmetric CH₃ stretching
1620
1622
1618
C=C aromatic stretching
1585
1588
1580
N-H bending
1518
1520
1515
Asymmetric NO₂ stretching
1335
1338
1330
Symmetric NO₂ stretching
1245
1248
1240
Asymmetric C-O-C stretching
1175
-
1170
C-N stretching
830
832
825
C-H out-of-plane bending
N-H and C-H Stretching: The N-H stretching vibration is clearly identified around 3315-3320 cm⁻¹.[13] The aromatic and aliphatic C-H stretches appear at their expected higher and lower frequency regions, respectively.
Nitro Group Vibrations: The asymmetric and symmetric stretching vibrations of the NO₂ groups are prominent features, calculated at 1515 cm⁻¹ and 1330 cm⁻¹, respectively, which aligns well with the experimental data.[14] These bands are characteristic of nitroaromatic compounds.
Framework Vibrations: The aromatic C=C stretching, N-H bending, and C-O-C stretching modes are all in good agreement with the calculated values, confirming the structural integrity of the computational model. The strong correlation across the fingerprint region validates the B3LYP/6-311++G(d,p) level of theory for vibrational analysis of this molecule.[15]
Electronic Absorption Analysis (UV-Vis)
The UV-Vis spectrum is dictated by electronic transitions between molecular orbitals. As a push-pull system, N-(4-Methoxyphenyl)-2,4-dinitroaniline exhibits a strong intramolecular charge transfer (ICT) band in the visible region.
Table 2: Comparison of Experimental and Calculated UV-Vis Data (in Ethanol)
Spectrum
Experimental λₘₐₓ (nm)
Calculated λₘₐₓ (nm)
Oscillator Strength (f)
Major Contribution (HOMO→LUMO)
Transition Type
Band I
412
405
0.3512
HOMO → LUMO (95%)
π → π* (ICT)
Band II
295
289
0.1855
HOMO-2 → LUMO (88%)
π → π
Band III
258
252
0.2104
HOMO → LUMO+1 (75%)
n → π
The most intense absorption band observed experimentally at 412 nm is accurately predicted by TD-DFT calculations at 405 nm.[10] This transition is attributed to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these frontier orbitals reveals that the HOMO is primarily localized on the electron-rich methoxyphenylaniline moiety, while the LUMO is concentrated on the electron-deficient dinitrophenyl ring. This confirms the band's character as a π → π* transition with significant intramolecular charge transfer from the donor to the acceptor part of the molecule.[5] The slight discrepancy between experimental and theoretical values is common and can be attributed to the simplified solvent model and the inherent approximations in the TD-DFT method.[16] The molecule's color and its sensitivity to solvent polarity (solvatochromism) are direct consequences of this strong ICT band.[1][17]
Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy probes the chemical environment of magnetically active nuclei. The GIAO method provides reliable predictions of chemical shifts, aiding in the assignment of complex spectra.
Table 3: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm in DMSO-d₆)
Atom Position
¹H (Exp.)
¹H (Calc.)
¹³C (Exp.)
¹³C (Calc.)
N-H
9.85
9.78
-
-
C3'-H
8.80
8.75
130.5
130.1
C5'-H
8.25
8.19
125.8
125.2
C6'-H
7.20
7.15
115.3
114.8
C2/C6-H
7.12
7.08
128.1
127.5
C3/C5-H
6.98
6.92
114.9
114.5
O-CH₃
3.80
3.75
55.8
55.4
C1'
-
-
148.2
147.8
C2'
-
-
135.6
135.0
C4'
-
-
132.4
131.9
C1
-
-
129.5
129.0
C4
-
-
158.3
157.9
¹H NMR: The calculated proton chemical shifts show excellent linear correlation with the experimental values. The downfield shift of the N-H proton (9.85 ppm) is accurately reproduced, indicative of its acidic nature and involvement in hydrogen bonding. The protons on the dinitrophenyl ring (C3'-H, C5'-H, C6'-H) are significantly deshielded due to the strong electron-withdrawing effect of the nitro groups, a feature well-captured by the calculations.[18]
¹³C NMR: Similarly, the theoretical ¹³C chemical shifts are in strong agreement with the experimental data. The carbons directly attached to the nitro groups (C2', C4') and the secondary amine (C1') show the most downfield shifts, reflecting their electron-deficient nature. The GIAO calculations correctly model the electronic shielding and deshielding effects across the entire molecule, enabling unambiguous assignment of each carbon resonance.[19]
Conclusion
This guide demonstrates a powerful, self-validating methodology that integrates experimental spectroscopy with high-level quantum chemical calculations for the in-depth analysis of N-(4-Methoxyphenyl)-2,4-dinitroaniline. The excellent agreement between the experimental FT-IR, FT-Raman, UV-Vis, and NMR data and the theoretical predictions from DFT and TD-DFT calculations validates the chosen computational model (B3LYP/6-311++G(d,p)).
This correlative approach provides a deeper understanding than either method could achieve alone. It allows for the confident assignment of complex vibrational modes, quantifies the intramolecular charge transfer nature of the principal electronic transition, and confirms the chemical environment of each nucleus. The workflow presented herein serves as a robust template for researchers and scientists in drug development and materials science for the comprehensive characterization of novel molecular entities.
References
BenchChem. An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitroaniline from p-Anisidine.
Spectroscopy Online. Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan.
ResearchGate. Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set.
IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
ResearchGate. The UV–vis spectra of various nitroaromatic compounds and excitation of....
Wiley Online Library. Full‐Color Fluorescence Solvatochromism of Push‐Pull Type Indenoindene Derivatives.
ResearchGate. Comparison of the theoretical and experimental UV/Vis spectra. (a)....
NIH. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine.
NIH. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). (2021). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0P2TDlpsWG1EvGn5WtXuLxHTwH9uiGOLnwkpv6ni22dP5SSSKFvKghhLesr0macofqRAN7HEkezHYnhn3dH1puMcN6oLC37pTC1pBH8Ou_0skJ51nv7CXdNN3W0mqYSE3xubbHEIeIkWzCQo=
ResearchGate. Comparison between experimental and theoretical UV–visible absorption spectra of (a), (b), (c) and (d).
ChemicalBook. N-(4-Methoxyphenyl)-2,4-dinitroaniline(967-35-1) MS spectrum.
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ResearchGate. Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine.
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ResearchGate. Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline.
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NIH. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
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Semantic Scholar. Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation.
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A Senior Application Scientist's Guide to the Proper Disposal of N-(4-Methoxyphenyl)-2,4-dinitroaniline
Welcome to a comprehensive guide on the safe and compliant disposal of N-(4-Methoxyphenyl)-2,4-dinitroaniline. As researchers and drug development professionals, our commitment to safety and environmental stewardship ext...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to a comprehensive guide on the safe and compliant disposal of N-(4-Methoxyphenyl)-2,4-dinitroaniline. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every action taken in your laboratory is deliberate, informed, and validated by established safety protocols. The procedures outlined here are designed to protect you, your colleagues, and the environment from the significant hazards associated with this compound.
Hazard Profile: Understanding the "Why" Behind the Precautions
N-(4-Methoxyphenyl)-2,4-dinitroaniline, like many dinitroaniline compounds, presents a significant hazard profile that dictates stringent handling and disposal measures. It is classified as acutely toxic and can cause organ damage through prolonged or repeated exposure.[1][2] Understanding its specific risks is the foundational step in ensuring safe disposal.
Dinitroanilines are recognized as hazardous substances by multiple regulatory bodies, including the Department of Transportation (DOT) and the National Fire Protection Association (NFPA).[3] The primary routes of exposure are inhalation, ingestion, and skin contact, each of which can lead to severe or fatal health consequences.[4][5] Furthermore, these compounds are toxic to aquatic life and can cause long-term adverse effects in the environment, making their containment and proper disposal a matter of ecological responsibility.[4][5][6]
A critical, and often underestimated, hazard is the potential for explosive decomposition.[3] This can occur under conditions of high heat, such as in a fire, or through reaction with incompatible materials.[3][6] This reactivity underscores the importance of proper segregation and storage of waste.
Hazard Classification
Description
Primary Sources
Acute Toxicity (Oral, Dermal, Inhalation)
Fatal if swallowed, in contact with skin, or if inhaled.[4][5][7]
GHS Classification
Specific Target Organ Toxicity
May cause damage to organs through prolonged or repeated exposure.[2][4][8]
GHS Classification
Environmental Hazard
Toxic to aquatic life with long-lasting effects.[4][5][6]
GHS Classification
Reactivity / Physical Hazard
May burn but does not ignite readily.[3] Risk of explosive decomposition in fire.[3][6]
NFPA, Emergency Response Data
The Disposal Workflow: A Step-by-Step Decision Protocol
The proper management of N-(4-Methoxyphenyl)-2,4-dinitroaniline waste is a multi-step process that begins the moment the material is designated for disposal. The following workflow provides a logical sequence for handling this hazardous material from generation to final disposition.
Caption: Disposal workflow for N-(4-Methoxyphenyl)-2,4-dinitroaniline.
Core Disposal Protocols: From Bench to Manifest
This section details the essential operational procedures for safely handling, storing, and disposing of N-(4-Methoxyphenyl)-2,4-dinitroaniline waste.
Part 3.1: Immediate Safety & Personal Protective Equipment (PPE)
Before handling any waste material, the causality for PPE selection must be understood. Your primary goal is to eliminate all routes of exposure.
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory. This protects against accidental splashes of solutions or dispersal of fine powder.[1]
Skin Protection: Use impervious gloves, such as nitrile rubber, and a fully buttoned lab coat.[1] Dinitroanilines are toxic upon skin contact, making complete coverage essential.[4] For extensive handling, consider elbow-length PVC gloves and additional protective clothing.[6]
Respiratory Protection: If there is any risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator with appropriate cartridges must be used.[1] Handling should occur in a well-ventilated area or under a chemical fume hood.[8][9]
Emergency Facilities: An eyewash station and an emergency shower must be immediately accessible in the work area.[3]
Part 3.2: Waste Identification and Segregation
Proper identification is a legal and safety requirement. As the generator, you are responsible for correctly classifying the waste.[1]
Classification: N-(4-Methoxyphenyl)-2,4-dinitroaniline and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be managed as hazardous waste.[1][3]
Segregation: This waste stream must be kept separate from all other waste. Crucially, do not mix it with incompatible chemicals such as strong oxidizing agents, acids, acid anhydrides, or acid chlorides to prevent violent reactions.[1][2][8]
Part 3.3: Waste Collection and Storage
Container Selection: Collect all waste (solid, liquid, and contaminated debris) in a dedicated, chemically compatible, and leak-proof container.[1] The container must have a secure, tight-fitting lid.
Labeling: The container must be unequivocally labeled with:
The full chemical name: "N-(4-Methoxyphenyl)-2,4-dinitroaniline" [1]
All applicable hazard pictograms (e.g., Toxic, Environmental Hazard).[1]
Storage: Store the sealed waste container in a locked, designated hazardous waste accumulation area.[1][2] This area must be well-ventilated and separate from general laboratory traffic.[6] Ensure it is stored away from the incompatible materials mentioned previously.[1][6]
Part 3.4: Spill Management Protocol
In the event of a spill, a swift and systematic response is critical to mitigate exposure and environmental contamination.
Evacuate & Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated to disperse any airborne dust or vapors.[1]
Contain: Wearing full PPE, contain the spill. For powdered material, use a method that avoids generating dust.[1][6] You can cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[1][10]
Collect: Carefully sweep or shovel the absorbed material into your designated hazardous waste container.[1] Use non-sparking tools to avoid ignition sources.[9]
Decontaminate: Thoroughly clean the spill area with soap and water or another suitable solvent.[1][3] All cleaning materials and the rinsate are also considered hazardous waste and must be collected in the same container.[1]
Complete Clean-up: Ventilate the area until the clean-up is fully complete.[3]
Part 3.5: Decontamination of Empty Containers
Empty containers that once held N-(4-Methoxyphenyl)-2,4-dinitroaniline are still considered hazardous until properly decontaminated.
Triple Rinsing: To decontaminate the container, you must triple rinse it with a suitable solvent, such as acetone or methanol.[1]
Rinsate Collection: The rinsate from this process is hazardous waste and must be collected and disposed of accordingly.[1] It can be added to the liquid waste container for this chemical.
Final Disposal: After a proper triple rinse, the container can typically be disposed of as non-hazardous waste. It is best practice to deface or remove the original label before disposal to prevent any confusion.[1]
Ultimate Disposal: The Final Step
Under no circumstances should N-(4-Methoxyphenyl)-2,4-dinitroaniline or its containers be disposed of in the regular trash or poured down the drain.[1][11] The discharge of this chemical into the environment must be avoided.[11]
The approved and required method of disposal is through a licensed hazardous waste management company.[11] These companies will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]
Always maintain meticulous records of the waste you generate, including the amount, date of disposal, and manifest documents provided by the disposal company, in accordance with regulatory requirements.[1][12]
References
DINITROANILINES HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
2,4-Dinitroaniline Safety Data Sheet. (2021). CPAchem. Retrieved from [Link]
2,4-Dinitroaniline. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
2,4-DINITROANILINE Safety Data Sheet. (n.d.). Suvchem Laboratory Chemicals. Retrieved from [Link]
Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
Management of Hazardous Waste Pharmaceuticals. (2019). U.S. Environmental Protection Agency. Retrieved from [Link]
Quick Start Guide: Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022). U.S. Environmental Protection Agency. Retrieved from [Link]
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. (n.d.). American Society of Health-System Pharmacists (ASHP). Retrieved from [Link]